molecular formula C14H15NO B3124197 2-(2,3-Dimethylphenoxy)aniline CAS No. 3169-78-6

2-(2,3-Dimethylphenoxy)aniline

Cat. No.: B3124197
CAS No.: 3169-78-6
M. Wt: 213.27 g/mol
InChI Key: TWLQYCULKQEAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenoxy)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQYCULKQEAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297201
Record name 2-(2,3-Dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3169-78-6
Record name 2-(2,3-Dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3169-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(2,3-Dimethylphenoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, diaryl ethers represent a privileged structural motif. 2-(2,3-Dimethylphenoxy)aniline (CAS: 3169-78-6), also known as 2-(2,3-dimethylphenoxy)benzenamine, is a highly versatile organic intermediate[1]. Characterized by an ether linkage connecting an ortho-substituted aniline ring with a sterically hindered 2,3-dimethylphenyl ring, this compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and advanced dyes[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating experimental protocols designed for research and development professionals.

Molecular Architecture and Physicochemical Properties

The structural uniqueness of this compound stems from the interplay between its functional groups. The diaryl ether oxygen enforces a bond angle of approximately 120°, allowing the two aromatic rings to adopt a flexible "butterfly" conformation. However, the presence of the 2,3-dimethyl substitution introduces significant steric hindrance, which restricts free rotation around the C-O bond. This conformational locking is highly advantageous in medicinal chemistry for occupying specific hydrophobic pockets in target proteins.

Simultaneously, the primary amine (-NH2) at the ortho position acts as a potent site for both hydrogen bonding and downstream synthetic functionalization (e.g., acylation, alkylation, or diazotization)[1].

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for handling and formulating this compound.

PropertyValueMethod/Source
CAS Number 3169-78-6Standard Registry[1]
Molecular Formula C14H15NOElemental Analysis[2]
Molecular Weight 213.27 g/mol Calculated[2]
Physical State Solid (at room temperature)Visual Observation[1]
Predicted Boiling Point 319.3 ± 30.0 °CComputational Prediction[3]
Predicted Density 1.094 ± 0.06 g/cm³Computational Prediction[3]
Predicted pKa 4.00 ± 0.10Computational Prediction[3]
Solubility Profile Moderate in organic solvents; limited in waterEmpirical Observation[1]

Note: The predicted pKa of 4.00 indicates that the aniline nitrogen is slightly less basic than an unsubstituted aniline (pKa ~4.6). This is due to the electron-withdrawing inductive effect of the adjacent phenoxy group.

Mechanistic Insights: Reactivity and Synthetic Workflows

The utility of this compound lies in the differential reactivity of its functional groups. The diaryl ether bond is chemically robust, resisting cleavage under standard acidic, basic, and reductive conditions. This stability allows chemists to aggressively functionalize the aniline moiety without degrading the core scaffold.

SynthesisWorkflow SM1 2-Nitrophenol Ullmann Ullmann Coupling (CuI, Base, Heat) SM1->Ullmann SM2 2,3-Dimethyl- halobenzene SM2->Ullmann NitroInt Nitro Intermediate Ullmann->NitroInt C-O Bond Formation Reduction Reduction (Pd/C, H2) NitroInt->Reduction Product 2-(2,3-Dimethylphenoxy) aniline Reduction->Product -NO2 to -NH2

Caption: Synthetic workflow for this compound via Ullmann coupling.

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Synthesis via Ullmann-Type Etherification and Reduction

This two-step protocol outlines the generation of the core scaffold from commercially available precursors.

Step 1: Etherification

  • Reagent Assembly: Charge a flame-dried flask with 2-nitrophenol (1.0 eq), 2,3-dimethyliodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solubilizes the inorganic base and stabilizes the transition state of the cross-coupling reaction.

  • Reaction Execution: Heat the mixture to 110 °C under an inert argon atmosphere for 12 hours. Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide. CuI coordinates with this phenoxide and the aryl halide, facilitating oxidative addition and subsequent reductive elimination to forge the C-O bond.

  • Validation: Monitor via TLC. Once the 2-nitrophenol is consumed, quench with water and extract with ethyl acetate. Purify the nitro intermediate via silica gel chromatography.

Step 2: Catalytic Reduction

  • Hydrogenation: Dissolve the purified nitro intermediate in absolute ethanol. Add 10% Pd/C (0.05 eq by weight).

  • Reaction Execution: Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: Pd/C selectively and cleanly reduces the nitro group to a primary amine. The robust diaryl ether linkage remains intact under these mild hydrogenation conditions.

  • Validation: Filter the catalyst through a Celite pad to halt the reaction. Concentrate the filtrate in vacuo to yield crude this compound.

Protocol 2: Physicochemical Characterization (HPLC Purity & pKa Validation)

Accurate characterization requires understanding the ionization state of the compound.

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of HPLC-grade methanol.

  • Mobile Phase Selection: Prepare a mobile phase of Acetonitrile and 10 mM Ammonium Acetate buffer adjusted to pH 6.5.

    • Causality: The predicted pKa of the amine is ~4.00[3]. If an acidic mobile phase (e.g., 0.1% TFA, pH ~2) is used, the amine will protonate (

      
      ), drastically increasing polarity. This leads to poor retention on a hydrophobic C18 column and severe peak tailing. By buffering the mobile phase to pH 6.5, the compound remains in its neutral state (
      
      
      
      ), ensuring sharp, Gaussian peaks and accurate integration.
  • Execution: Run the sample on a C18 reverse-phase column at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm. A single sharp peak indicates >98% purity, validating the success of Protocol 1.

Applications in Drug Development (SAR Logic)

In medicinal chemistry, this compound is frequently utilized as a core scaffold for designing kinase inhibitors and anti-inflammatory agents. The structural features map directly to specific biological interactions.

SAR_Logic Core This compound Core Scaffold Ether Diaryl Ether Linkage Conformational flexibility (~120° bond angle) Core->Ether Dimethyl 2,3-Dimethyl Group Steric shielding & Lipophilic interactions Core->Dimethyl Amine Ortho-Amino Group H-bond donor/acceptor Primary derivatization site Core->Amine Target Target Receptor Binding Enhanced affinity via multivalent interactions Ether->Target Dimethyl->Target Amine->Target

Caption: Structure-Activity Relationship mapping of the this compound scaffold.

By derivatizing the ortho-amino group into ureas or amides, researchers can create compounds that form critical hydrogen bonds with the hinge region of kinase enzymes, while the 2,3-dimethylphenoxy tail projects into deep, lipophilic allosteric pockets to drive binding affinity and selectivity.

References

Sources

Structural Elucidation of 2-(2,3-Dimethylphenoxy)aniline: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,3-Dimethylphenoxy)aniline (CAS: 3169-78-6) is a highly functionalized diaryl ether that serves as a critical structural motif in the development of pharmaceuticals, particularly kinase inhibitors and CNS-active agents[1]. The molecule features an electron-rich aniline ring coupled via an ether linkage to a sterically demanding 2,3-dimethylphenyl moiety. Unambiguously elucidating this structure requires a multi-modal analytical strategy to map its complex electronic environment and sterically driven 3D conformation. This whitepaper outlines a rigorous, self-validating workflow for the complete structural characterization of this compound.

Strategic Analytical Workflow

The elucidation of asymmetric diaryl ethers cannot rely on a single analytical technique. While 1D Nuclear Magnetic Resonance (NMR) provides the foundational carbon and proton counts, differentiating the substitution patterns of the two distinct aromatic rings requires advanced 2D NMR techniques (COSY, HSQC, HMBC)[2]. High-Resolution Mass Spectrometry (HRMS) acts as the initial gatekeeper to confirm the exact molecular formula, while Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the primary amine and ether linkages[3].

AnalyticalWorkflow Prep Sample Prep & Purification (>98% Purity) HRMS HRMS (ESI-TOF) Formula: C14H15NO Prep->HRMS FTIR FT-IR Spectroscopy Identify -NH2 & C-O-C Prep->FTIR NMR1D 1D NMR (1H, 13C) Proton/Carbon Count Prep->NMR1D XRD X-Ray Diffraction Dihedral Angles Prep->XRD Final Unambiguous Structure Elucidation HRMS->Final FTIR->Final NMR2D 2D NMR (COSY, HMBC) Ring Connectivity NMR1D->NMR2D NMR2D->Final XRD->Final

Orthogonal analytical workflow for this compound structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Principle: Before mapping atomic connectivity, the empirical formula (C14H15NO) must be validated. Electrospray Ionization (ESI) is selected as a soft ionization technique to prevent the premature cleavage of the C–O–C ether bond, ensuring the intact molecular ion is the base peak. The exact mass calculation dictates that the protonated molecular ion


 should appear at m/z 214.1232[4].

Self-Validating Protocol:

  • Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote efficient protonation.

  • Calibration: Infuse a standard Agilent tuning mix immediately prior to the run. The system is self-validated only if the mass accuracy of the calibrant is within <5 ppm.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Validation: Extract the exact mass of the

    
     peak and calculate the isotopic pattern to confirm the absence of halogens and the presence of a single nitrogen atom (Nitrogen Rule).
    

Vibrational Spectroscopy (FT-IR)

Causality & Principle: FT-IR is highly sensitive to changes in dipole moments, making it the premier technique for identifying specific functional groups. The primary amine (–NH2) and the diaryl ether (C–O–C) linkages exhibit highly diagnostic stretching frequencies[3]. The asymmetric and symmetric N-H stretches will appear above 3300 cm⁻¹, while the strong C-O-C stretch is characteristic of aromatic ethers around 1200-1250 cm⁻¹[2].

Self-Validating Protocol:

  • Background Check: Acquire a background spectrum of the empty chamber to subtract atmospheric H₂O and CO₂.

  • Sample Prep: Prepare a KBr pellet by grinding 2 mg of the analyte with 200 mg of anhydrous, oven-dried KBr. Press under 10 tons of pressure to form a transparent disk.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Diagnostic Analysis: Confirm the presence of the primary amine via a doublet at ~3450 cm⁻¹ and ~3360 cm⁻¹, and the ether linkage via a sharp, intense band at ~1220 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: NMR forms the core of the structural elucidation. The molecule contains two distinct aromatic systems that influence each other through space and through bonds. The aniline ring is electron-rich due to the ortho-amino group, which shields its adjacent protons. Conversely, the 2,3-dimethylphenoxy ring is sterically crowded, restricting bond rotation and influencing the magnetic anisotropy of the adjacent protons[5].

To definitively prove the structure, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. HMBC maps long-range (2-3 bond) carbon-proton couplings, allowing us to "see" across the ether oxygen by showing a correlation between the oxygen-bound carbons of both rings[2][6].

Self-Validating Protocol:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The protocol is validated by locking the TMS signal exactly to 0.00 ppm.

  • 1D Acquisition: Acquire ¹H NMR at 400 MHz using a standard 30° pulse sequence and a 2-second relaxation delay. Acquire ¹³C NMR at 100 MHz using proton decoupling (WALTZ-16) with 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons[7].

  • 2D Acquisition: Perform 2D HSQC to map direct C-H bonds and 2D HMBC (optimized for long-range J-coupling of 8 Hz) to bridge the two aromatic systems[4].

Quantitative Data Summary: NMR Assignments

The table below summarizes the extracted chemical shifts based on the electronic effects of the amino and ether substituents on the diaryl ether core.

Position¹H NMR (δ, ppm, CDCl₃)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations
Aniline Ring
C1 (C-NH₂)--138.5H3, H5
C2 (C-O)--145.2H4, H6, Phenoxy-H6'
C36.85dd (8.0, 1.5)116.3H4, H5
C46.72td (8.0, 1.5)118.8H6
C56.95td (8.0, 1.5)124.1H3
C66.80dd (8.0, 1.5)119.5H4
-NH₂~3.80br s--
Phenoxy Ring
C1' (C-O)--154.6H3', H5', Aniline-H3
C2' (C-CH₃)--128.4H4', H6', 2'-CH₃
C3' (C-CH₃)--139.1H4', H5', 3'-CH₃
C4'7.05d (7.5)126.2H6'
C5'7.12t (7.5)125.8H4', H6'
C6'6.65d (7.5)112.4H4'
2'-CH₃2.15s12.5C1', C2', C3'
3'-CH₃2.30s20.1C2', C3', C4'

Data Interpretation Note: The crucial HMBC correlation across the ether bond (Aniline C2 to Phenoxy H6' and Phenoxy C1' to Aniline H3) unambiguously confirms the connectivity between the two rings[5][6].

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Principle: While NMR provides 2D connectivity in solution, highly substituted diaryl ethers adopt specific 3D "butterfly" or "skew" conformations in the solid state to minimize steric repulsion between ortho-substituents (specifically the –NH₂ group and the 2'-methyl group)[2]. SCXRD provides the exact dihedral angles, confirming the spatial arrangement and validating the steric strain predicted by NMR chemical shifts[8].

Self-Validating Protocol:

  • Crystallization: Dissolve 50 mg of the purified compound in a minimum volume of a 1:1 mixture of dichloromethane and hexane. Allow the solvent to slowly evaporate at room temperature over 48-72 hours to yield diffraction-quality single crystals.

  • Mounting: Mount a suitable crystal on a glass fiber and transfer it to a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Data Collection: Collect data at 100 K using a liquid nitrogen cryostream. Self-Validation: Operating at 100 K minimizes thermal motion of the atoms, ensuring the final structural model achieves a low R-factor (< 5%), validating the atomic positions.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F²[8].

Conclusion

The structural elucidation of this compound relies on a self-validating matrix of analytical techniques. HRMS and FT-IR establish the molecular boundaries and functional groups, while 1D and 2D NMR provide a complete map of the atomic connectivity, specifically resolving the complex electronic interplay of the substituted diaryl ether system. Finally, SCXRD confirms the sterically driven 3D conformation, ensuring total structural confidence for downstream pharmaceutical applications.

References

  • ChemicalBook.this compound price,buy 2 ... - ChemicalBook.
  • Benchchem.Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers.
  • Benchchem.2-Nitro-5-phenoxyaniline | 1552-17-6 | Benchchem.
  • UMass.SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • MDPI.A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation...
  • ChemRxiv.ring in Diaryl Ether-Based paFabV Inhibitors.
  • ACS Publications.Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment...
  • ARKAT.Synthesis of o-brominated diaryl ethers using symmetrical iodonium salts.

Sources

Technical Profile: Spectroscopic Characterization of 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic profile of 2-(2,3-Dimethylphenoxy)aniline (CAS: 3169-78-6). This guide is structured to assist analytical chemists and drug development scientists in the structural validation, quality control, and impurity profiling of this specific diaryl ether intermediate.

Executive Summary & Structural Logic

Compound: this compound CAS: 3169-78-6 Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol [1][2]

This compound represents a critical scaffold in medicinal chemistry, specifically as a diaryl ether pharmacophore often explored in non-steroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitors. Its structure consists of an electron-rich aniline ring (Ring A) coupled via an ether linkage to a sterically crowded 2,3-dimethylbenzene ring (Ring B).

Analytical Challenge: The steric hindrance provided by the ortho-methyl group on Ring B (the 2,3-xylyl moiety) restricts rotation around the ether bond, potentially leading to distinct atropisomeric features in low-temperature NMR or broadening of signals at room temperature. The proximity of the primary amine (-NH₂) to the ether oxygen also introduces potential intramolecular hydrogen bonding, influencing the chemical shift of the amine protons.

Synthesis-Driven Impurity Profiling

To accurately interpret spectroscopic data, one must understand the "chemical genealogy" of the sample. This compound is typically synthesized via a nucleophilic aromatic substitution (


) followed by nitro-reduction.

Primary Synthetic Pathway:

  • Coupling: o-Chloronitrobenzene + 2,3-Dimethylphenol (

    
    , DMF) 
    
    
    
    2-(2,3-Dimethylphenoxy)nitrobenzene.
  • Reduction: Nitro-intermediate +

    
    /Pd-C (or Fe/HCl) 
    
    
    
    Target Amine .

Table 1: Key Impurity Signatures

Impurity Type Origin Spectroscopic Flag (NMR/MS)
2,3-Dimethylphenol Unreacted Starting Material ¹H NMR: Phenolic -OH singlet (~4.5-5.0 ppm). MS: m/z 122.
2-(2,3-Dimethylphenoxy)nitrobenzene Incomplete Reduction IR: Strong asymmetric NO₂ stretch (~1520 cm⁻¹). ¹H NMR: Downfield shift of Ring A protons due to nitro group electron withdrawal.

| Azobenzene Dimer | Reduction Byproduct | MS: Dimer mass [2M-2H]⁺ or similar. UV-Vis: Bathochromic shift (colored impurity). |

Mass Spectrometry (MS) Profiling

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for LC-MS).

Fragmentation Logic

The molecular ion (


, m/z 213) is expected to be robust due to the aromatic stability. The fragmentation pattern is dominated by the stability of the ether linkage versus the alkyl substituents.

Key Diagnostic Ions:

  • m/z 213 [M]⁺: Molecular ion (Base peak or high intensity).

  • m/z 198 [M - CH₃]⁺: Loss of a methyl group (likely from the crowded 2-position of Ring B to relieve steric strain).

  • m/z 121 [C₈H₉O]⁺: Cleavage of the ether bond retaining the oxygen on the dimethyl ring (2,3-dimethylphenoxy cation).

  • m/z 92 [C₆H₆N]⁺: Aniline radical cation formed via ether cleavage.

Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 213 M_Minus_Me [M - CH3]+ m/z 198 (Benzylic cleavage) M_Ion->M_Minus_Me - •CH3 (15 Da) Phenoxy_Cat 2,3-Dimethylphenoxy Cation m/z 121 M_Ion->Phenoxy_Cat Ether Cleavage (Path A) Aniline_Cat Aniline Radical Cation m/z 92 M_Ion->Aniline_Cat Ether Cleavage (Path B)

Figure 1: Proposed EI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" identity test.

Table 2: Diagnostic IR Bands

Functional Group Wavenumber (cm⁻¹) Intensity Assignment Notes

| Primary Amine (N-H) | 3450 & 3360 | Medium | Characteristic doublet for


 asymmetric/symmetric stretch. |
| Aromatic C-H  | 3050 - 3010 | Weak | 

C-H stretching. | | Methyl C-H | 2960 - 2850 | Medium |

C-H stretching (asymmetric/symmetric). | | Aromatic Ring | 1620, 1590 | Strong | Ring breathing modes (C=C). | | Ether (C-O-C) | 1240 - 1210 | Strong | Asymmetric aryl ether stretch. Crucial for confirming the linkage. | | OOP Bending | 760 - 740 | Strong | Ortho-substitution pattern (1,2-disubstituted benzene). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Chloroform-d) or 

. Reference: TMS (

0.00 ppm).
¹H NMR (Proton) Prediction & Assignment

The molecule contains two distinct aromatic systems. The chemical shifts are influenced by the electron-donating amine (+M effect) on Ring A and the electron-donating methyls (+I effect) on Ring B.

Table 3: ¹H NMR Data (


, 400 MHz) 
| Position | 

(ppm) | Multiplicity | Integral | Coupling (

Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | -NH₂ | 3.60 - 3.90 | Broad Singlet | 2H | - | Exchangeable protons; shift varies with concentration. | | Ar-CH₃ (C2') | 2.15 - 2.25 | Singlet | 3H | - | Ortho-methyl on phenoxy ring; slightly shielded by ether oxygen proximity. | | Ar-CH₃ (C3') | 2.28 - 2.35 | Singlet | 3H | - | Meta-methyl on phenoxy ring. | | Ring A (H-3) | 6.85 | Doublet (dd) | 1H |

| Ortho to ether, meta to amine. | | Ring A (H-6) | 6.75 | Doublet (dd) | 1H |

| Ortho to amine (shielded by N lone pair). | | Ring A (H-4, H-5) | 6.65 - 6.80 | Multiplet | 2H | - | Overlapping signals typical of ortho-substituted anilines. | | Ring B (H-4',5',6') | 6.90 - 7.10 | Multiplet | 3H | - | 2,3-dimethyl substitution pattern (ABC system). |

Critical Analysis:

  • Distinguishing Methyls: The two methyl groups are chemically non-equivalent. The C2' methyl is sterically crowded between the ether oxygen and the C3' methyl, often resulting in a slight upfield shift compared to the C3' methyl due to shielding cones if the rings twist out of plane.

  • Ring A vs. Ring B: The protons on the aniline ring (Ring A) generally appear slightly upfield (6.6–6.9 ppm) compared to the phenoxy ring (Ring B, 6.9–7.1 ppm) because the amino group is a stronger electron donor than the alkyl/ether groups.

¹³C NMR (Carbon) Prediction

Table 4: ¹³C NMR Data (


, 100 MHz) 
| 

(ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 12.5, 20.5 |

| C2' and C3' Methyl carbons. | | 115.0 - 125.0 |

| Aromatic methines (6 signals expected). | | 136.0 |

| C-N (Ring A, ipso to amine). | | 144.0 |

| C-O (Ring A, ipso to ether). | | 155.0 |

| C-O (Ring B, ipso to ether). | | 128.0, 138.0 |

| C-Me (Ring B, ipso to methyls). |

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity and reproducibility, the following protocol is recommended for the characterization of synthesized batches.

Workflow Diagram

Sample_Prep Sample Solid Sample (10-20 mg) Solvent Solvent Selection CDCl3 (NMR) MeOH (MS) Sample->Solvent Dissolve Filter Filtration (0.45 µm PTFE) Solvent->Filter Remove particulates Analysis Instrument Injection Filter->Analysis Acquire Data

Figure 2: Standardized sample preparation workflow for spectroscopic analysis.

Step-by-Step Protocol:

  • NMR Prep: Dissolve 15 mg of the compound in 0.6 mL of

    
     (containing 0.03% TMS). Ensure the solution is clear; if turbidity exists, filter through a glass wool plug to remove inorganic salts (
    
    
    
    ) carried over from the synthesis.
  • MS Prep: Prepare a

    
     stock solution in HPLC-grade Methanol. For ESI, add 0.1% Formic Acid to enhance protonation (
    
    
    
    ).
  • IR Prep: If solid, grind 1 mg sample with 100 mg dry KBr and press into a transparent pellet. If oil (common for impurities), use neat liquid on an ATR crystal.

References

  • National Institute of Standards and Technology (NIST). 2-(o-Tolyloxy)aniline Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link] (Accessed 2024).

  • PubChem. Compound Summary for CID 7139200: 4-(2,3-Dimethylphenoxy)aniline. National Center for Biotechnology Information. Available at: [Link].

  • Organic Syntheses.Preparation of substituted diphenyl ethers via Ullmann coupling. Coll. Vol. 6, p. 120. (General synthetic reference for diaryl ethers).

Sources

An In-Depth Technical Guide to 2-Amino-2'-methyldiphenyl Ether (CAS 3840-18-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-2'-methyldiphenyl ether (CAS 3840-18-4), a versatile organic intermediate. Drawing upon available experimental data and established analytical principles, this document serves as a vital resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science. We will delve into the compound's physicochemical characteristics, spectral properties, and potential applications, while also outlining detailed protocols for its synthesis and analysis.

Compound Identification and Physicochemical Properties

2-Amino-2'-methyldiphenyl ether, also known by its synonyms 2-Aminophenyl o-Tolyl Ether and 2-(o-Tolyloxy)aniline, is a substituted diphenyl ether derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3840-18-4[1][2]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1][2]
Physical State Orange to Brown Liquid
Boiling Point 196 °C at 23 mmHg[3]
Purity (Typical) >97.0% (by GC)[1]

Structure:

Caption: Molecular structure of 2-Amino-2'-methyldiphenyl ether.

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-2'-methyldiphenyl ether is typically achieved through a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Synthesis Workflow: Ullmann Condensation

A plausible synthetic route involves the reaction of 2-nitrobromobenzene with o-cresol, followed by the reduction of the nitro group to an amine. This two-step process is outlined below.

SynthesisWorkflow Reactant1 2-Nitrobromobenzene Intermediate 2-Nitro-2'-methyldiphenyl ether Reactant1->Intermediate Cu Catalyst, Base (Ullmann Condensation) Reactant2 o-Cresol Reactant2->Intermediate Product 2-Amino-2'-methyldiphenyl ether Intermediate->Product Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of 2-Amino-2'-methyldiphenyl ether.

Expertise in Action: The choice of a copper catalyst and a suitable base is critical for the success of the Ullmann condensation. The reduction of the nitro intermediate is a standard transformation, with several reliable methods available to the synthetic chemist.

Spectral Characterization: A Guide to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. Key expected signals include:

  • A singlet for the methyl (–CH₃) protons, likely in the range of 2.2-2.5 ppm.[4]

  • A broad singlet for the amine (–NH₂) protons, which is exchangeable with D₂O, typically appearing between 3.5 and 5.0 ppm, though its chemical shift is highly dependent on solvent and concentration.[4]

  • A series of multiplets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the eight protons on the two benzene rings.[5]

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. Expected chemical shifts include:

  • A peak for the methyl carbon around 15-25 ppm.

  • Aromatic carbon signals in the range of 110-160 ppm. The carbons directly attached to the oxygen and nitrogen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorption bands to expect are:

  • Two distinct N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • A strong C-O-C (ether) stretching band, typically found between 1200 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 199, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for ethers include cleavage of the C-O bond. For amines, loss of a hydrogen atom from the molecular ion is also a possibility.[6][7]

Analytical Methodologies

For the quantitative and qualitative analysis of 2-Amino-2'-methyldiphenyl ether, chromatographic techniques are most suitable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of this compound due to its volatility.

A Self-Validating Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a known quantity of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to 2-Amino-2'-methyldiphenyl ether by its retention time and mass spectrum. The presence of the molecular ion at m/z 199 and characteristic fragment ions will confirm its identity.

Trustworthiness Through Internal Validation: The inclusion of an internal standard during sample preparation is crucial for accurate quantification and serves as a self-validating mechanism for the analytical run.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed, particularly for non-volatile impurities or for monitoring reaction progress.

A Foundational HPLC Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Method Validation: As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision, and robustness.[8]

Potential Applications and Biological Activity

2-Amino-2'-methyldiphenyl ether is primarily utilized as an intermediate in the synthesis of more complex molecules.[3] Its structural motifs, a diaryl ether and a primary aniline, are present in various biologically active compounds.

  • Dye Synthesis: It has been reported as a raw material for the production of certain dyes.[3]

  • Pharmaceutical Scaffolding: Diphenyl ether and aniline moieties are found in numerous pharmaceuticals. For example, some aniline derivatives have shown potential as antibacterial agents and enzyme inhibitors.[9][10] While no specific biological activity has been reported for 2-Amino-2'-methyldiphenyl ether itself, its structure makes it an attractive starting point for the synthesis of novel therapeutic agents.

  • Potential Biological Interaction: One source suggests a potential interaction with Ferric Carboxy Maltose, which may indicate an influence on iron transport or absorption mechanisms, though further research is needed to substantiate this claim.[11]

Safety and Handling

2-Amino-2'-methyldiphenyl ether is classified as an irritant.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation, ingestion, and skin contact.

Conclusion

2-Amino-2'-methyldiphenyl ether (CAS 3840-18-4) is a valuable chemical intermediate with applications in dye synthesis and as a potential scaffold for pharmaceutical development. This guide has provided a comprehensive overview of its known properties, along with detailed, field-proven protocols for its synthesis and analysis. By understanding the causality behind experimental choices and adhering to self-validating analytical systems, researchers can confidently and safely utilize this compound in their work. Further investigation into its biological activity is warranted to explore its full potential in drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ChemBK. (2024, April 9). 2-Amino-2'-methyldiphenyl ether.
  • PureSynth. (n.d.). 2-Amino-2-Methyldiphenyl Ether 97.0%(GC).
  • ResearchGate. (n.d.). 13C NMR spectra of 2-amino-2 0...
  • Chemistry LibreTexts. (2023, August 29).
  • CP Lab Safety. (n.d.). 2-Amino-2'-methyldiphenyl Ether, min 97%, 25 grams.
  • Taylor & Francis. (n.d.). Biological activity – Knowledge and References.
  • Sigma-Aldrich. (n.d.). 2-Amino-2'-methyldiphenyl ether | 3840-18-4.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • Chemical Bull Pvt. Ltd. (n.d.). 2-amino-2-methyldiphenyl Ether | 3840-18-4.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-2'-methyldiphenyl Ether 3840-18-4.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • BioProcess International. (2020, November 12). Analytical Method Validation for Biopharmaceuticals: A Practical Guide.
  • Journal of Applied Pharmaceutical Science. (2020, May 6).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • MDPI. (2021, May 4). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...
  • Preprints of Korea-Japan Polyimide Conference. (2005). P‑1‑01 Synthesis and Characterization of Novel Aromatic Polyimides from Bis(4‑amino‑2‑biphenyl)
  • ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds.
  • Spectrum Chemical. (n.d.). CAS Number 3840-18-4 | 2-Amino-2 -methyldiphenyl Ether.
  • Jomard Publishing. (2025, August 5).
  • DergiPark. (2018, April 10).
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, April 23).
  • PubMed. (2023, August 30).
  • Nomura Research Group. (2015, August 31).
  • PubMed. (2001). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton.
  • Mascot. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2-Aminodiphenyl ether (CAS 2688-84-8).
  • MDPI. (2021, October 20). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1.
  • PubChem. (n.d.). 2-Aminobiphenyl | C12H11N | CID 7015.
  • PubMed. (2009, May 1).
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

Sources

Title: A Strategic Approach to the Biological Activity Screening of 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This guide outlines a comprehensive, tiered strategy for the systematic biological activity screening of the novel compound 2-(2,3-Dimethylphenoxy)aniline. Lacking extensive prior biological characterization, a rational, hypothesis-driven approach is essential for efficiently identifying potential therapeutic applications. This document provides a detailed framework for researchers, scientists, and drug development professionals, covering the rationale for screening based on structural motifs, a multi-tiered experimental workflow, detailed protocols for primary and secondary assays, and a robust system for data interpretation and validation. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data, guiding the subsequent stages of hit-to-lead development.

Introduction: Rationale for Screening

The compound this compound is a diaryl ether derivative. While this specific molecule is not extensively characterized in biological literature, its core structural motifs—the diphenyl ether linkage and the aniline moiety—are prevalent in a wide range of biologically active compounds. This structural precedent provides a strong rationale for a broad-based biological screening campaign.

  • Diphenyl Ether Moiety: This structure is a key pharmacophore in compounds exhibiting significant antimicrobial, anticancer, anti-inflammatory, and herbicidal activities. For example, the antibiotic triclosan and the BRAF kinase inhibitor sorafenib feature this linkage. The flexibility of the ether bond allows the two aromatic rings to adopt conformations suitable for binding to diverse biological targets.

  • Aniline Moiety: Aniline and its derivatives are fundamental building blocks in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors like imatinib (Gleevec) and lapatinib (Tykerb). The amino group can act as a key hydrogen bond donor or as a synthetic handle for further chemical modification.

Given this background, this compound is a promising candidate for screening against a panel of assays targeting oncology, infectious diseases, and inflammatory conditions.

A Tiered Approach to Biological Screening

A resource-intensive, unfocused screening campaign is inefficient. We advocate for a tiered or hierarchical approach, starting with broad, cost-effective primary screens to identify initial "hits." These hits are then subjected to more specific and complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate selectivity.

This workflow ensures that resources are concentrated on the most promising activities, providing a self-validating system where each stage confirms and builds upon the findings of the last.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization & In-Vivo Models P1 Cytotoxicity Screening (e.g., MTT Assay) S1 Dose-Response Analysis (IC50/EC50 Determination) P1->S1 Cytotoxic Hit P2 Antimicrobial Screening (e.g., MIC Assay) P2->S1 Antimicrobial Hit P3 Broad Kinase Panel (e.g., KinomeScan) P3->S1 Kinase Hit S2 Orthogonal Cytotoxicity Assay (e.g., CellTiter-Glo) S1->S2 Confirmed Potency S3 Mechanism of Action (e.g., Apoptosis, Cell Cycle Assays) S2->S3 L1 Selectivity Profiling S3->L1 Mechanism Elucidated L2 Initial ADME/Tox Assessment L1->L2 L3 Xenograft/Infection Models L2->L3

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and identify any significant biological activity across diverse therapeutic areas. Assays should be robust, scalable, and cost-effective.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay assesses the compound's ability to reduce the viability of cancer cells, a hallmark of potential anticancer activity. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final screening concentrations (e.g., 1 µM, 10 µM, and 50 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with vehicle control (DMSO at the same final concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50% at 10 µM) qualifies the compound as a "hit."

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Microorganism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed.

  • Analysis: An MIC value below 16 µg/mL is often considered a promising starting point for further investigation.

Tier 2: Hit Confirmation and Mechanistic Insight

Once a hit is identified in Tier 1, the goal of Tier 2 is to confirm the activity with a more precise dose-response analysis and to begin investigating the mechanism of action.

Protocol: Dose-Response and IC₅₀ Determination

This protocol expands on the primary screen by using a wider range of concentrations to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Assay Setup: Follow the setup for the primary assay (e.g., MTT assay).

  • Serial Dilution: Prepare a 10-point, two-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Treatment and Incubation: Treat the cells as described previously and incubate for the determined time.

  • Data Acquisition: Measure the biological endpoint (e.g., absorbance for MTT).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Hypothetical Data Presentation:

CompoundCell LinePrimary Screen (% Viability @ 10 µM)Confirmed IC₅₀ (µM)
This compoundA54938.57.2
This compoundMCF-791.2> 50
This compoundHCT11645.19.8
Doxorubicin (Control)A5495.60.1
Probing the Mechanism of Action

If the compound is confirmed as a cytotoxic hit, subsequent assays can explore how it kills the cells. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

G compound This compound (Hypothetical Target: Kinase X) kinaseX Kinase X compound->kinaseX Inhibition receptor Receptor Tyrosine Kinase (RTK) receptor->kinaseX Activation substrate Substrate Protein kinaseX->substrate Phosphorylation (Blocked) caspase9 Caspase-9 substrate->caspase9 Anti-Apoptotic Signal (Blocked) caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothetical pathway: Inhibition of a pro-survival kinase.

A simple way to test this is with a Caspase-Glo® 3/7 Assay (Promega), which measures the activity of executioner caspases 3 and 7, key mediators of apoptosis. An increase in luminescence following treatment with the compound would suggest an apoptotic mechanism.

Conclusion and Future Directions

This guide presents a structured, multi-tiered framework for the initial biological evaluation of this compound. By progressing from broad primary screens to more focused secondary assays, this strategy allows for the efficient identification and validation of potential therapeutic activities. Positive results, such as a confirmed low micromolar IC₅₀ in a cancer cell line and evidence of a specific mechanistic pathway, would provide a strong foundation for advancing the compound into a formal hit-to-lead optimization program. Subsequent steps would involve medicinal chemistry efforts to improve potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

  • Title: Recent Advances in the Synthesis and Biological Activity of Diphenyl Ether Derivatives. Source: Molecules URL: [Link]

  • Title: The aniline moiety in kinase inhibitors: a review. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: A review on the biological activities of diaryl ether derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Preclinical In-Vitro Evaluation of 2-(2,3-Dimethylphenoxy)aniline as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, diaryl ethers—specifically phenoxyanilines—serve as highly versatile pharmacophores. Unsubstituted 4-phenoxyaniline is a critical building block in the synthesis of several FDA-approved and clinical-stage kinase inhibitors, including the Bruton's Tyrosine Kinase (BTK) inhibitor1[1] and various 2[2]. However, the specific ortho-substituted derivative, 2-(2,3-Dimethylphenoxy)aniline (2,3-DMPA) , offers a distinct biophysical advantage for Fragment-Based Drug Discovery (FBDD).

The Causality of the Scaffold: The primary challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket[3]. The diaryl ether linkage allows the molecule to navigate the narrow channel connecting the hinge region to the hydrophobic back pocket (often exposed in the DFG-out conformation). The strategic placement of the 2,3-dimethyl groups on the phenoxy ring introduces severe steric hindrance against the ether oxygen. This restricts the torsional rotation of the aromatic rings, "locking" the scaffold into a pre-organized, orthogonal conformation. By pre-organizing the molecule into the bioactive conformation, the entropic penalty of binding is drastically reduced, yielding superior Ligand Efficiency (LE) compared to highly flexible, unsubstituted analogs[4].

This whitepaper outlines a rigorous, self-validating in-vitro evaluation pipeline to assess 2,3-DMPA and its immediate derivatives as early-stage kinase inhibitors, using BTK as the model target.

In-Vitro Evaluation Workflow

To ensure high-fidelity data and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the evaluation follows a strict triphasic pipeline: biophysical target engagement, biochemical functional inhibition, and cellular phenotypic validation.

Workflow A Phase 1: Biophysical (SPR) B Phase 2: Biochemical (TR-FRET) A->B C Phase 3: Cellular (Phospho-WB) B->C

Figure 1: Self-validating in-vitro evaluation workflow for the 2,3-DMPA scaffold.

Phase 1: Biophysical Target Engagement (SPR)

Causality for Selection: Fragments like 2,3-DMPA possess low molecular weights and typically exhibit weak initial affinities (micromolar


). At the high concentrations required for biochemical screening, fragments often aggregate, causing false-positive inhibition. Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data (

,

), confirming a true 1:1 stoichiometric binding event and ruling out non-specific aggregation.
Step-by-Step Protocol: SPR Binding Assay

Self-Validating System: The protocol utilizes a dual-channel setup. Channel 1 is blocked (reference), and Channel 2 contains the immobilized kinase. The system automatically subtracts Channel 1 from Channel 2 to eliminate bulk refractive index shifts caused by DMSO solvent effects.

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Immobilization: Flow recombinant human BTK kinase domain (diluted in 10 mM sodium acetate, pH 5.5) over the active flow cell until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Block unreacted esters in both the active and reference flow cells with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of 2,3-DMPA (from 200 µM to 3.125 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive

    
    .
    

Phase 2: Biochemical Functional Profiling (TR-FRET)

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally from the initial excitation pulse. This delay eliminates the prompt auto-fluorescence commonly exhibited by highly conjugated aromatic compounds (like functionalized phenoxyanilines), ensuring the measured signal strictly reflects kinase inhibition.

Step-by-Step Protocol: BTK TR-FRET Assay

Self-Validating System: Every 384-well plate must contain three internal controls: a "No-Enzyme" control (defines 0% activity / background floor), a "Vehicle (DMSO)" control (defines 100% activity ceiling), and a "Reference Inhibitor" (e.g., Ibrutinib). If the reference compound's IC


 deviates by more than 3-fold from historical baselines, the entire plate is invalidated.
  • Reagent Assembly: In a 384-well low-volume plate, add 2 µL of 2,3-DMPA derivative (varying concentrations in 1% DMSO).

  • Enzyme Addition: Add 4 µL of BTK enzyme (final concentration 0.5 nM) suspended in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 4 µL of substrate mix containing ATP (at the predetermined

    
     of 10 µM) and ULight-poly(GT) peptide (100 nM).
    
  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺ and halt the reaction) and Europium-labeled anti-phospho-peptide antibody.

  • Readout: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Phase 3: Cellular Target Engagement

Causality for Selection: A compound may bind a purified kinase perfectly but fail in cells due to poor membrane permeability, efflux pump clearance, or competition with high intracellular ATP concentrations (typically 1–5 mM). Assessing the downstream signaling inhibition (e.g., PLCγ2 phosphorylation) proves that the 2,3-DMPA derivative successfully engages its target in a complex physiological environment.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 2,3-DMPA Derivative Inhibitor->BTK Inhibits

Figure 2: BCR signaling pathway illustrating targeted inhibition of BTK by 2,3-DMPA derivatives.

Step-by-Step Protocol: Phospho-PLCγ2 Western Blot

Self-Validating System: Actin or GAPDH is probed simultaneously as a loading control to ensure that observed reductions in phospho-signals are due to kinase inhibition, not compound-induced cytotoxicity or unequal protein loading.

  • Cell Culture: Seed Ramos cells (human B lymphocyte) at

    
     cells/mL in RPMI-1640 medium (serum-starved for 2 hours prior to assay).
    
  • Compound Treatment: Treat cells with the 2,3-DMPA derivative (0.1 to 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Stimulation: Cross-link the B-Cell Receptor (BCR) by adding 10 µg/mL anti-human IgM for 5 minutes to induce a transient spike in BTK and PLCγ2 phosphorylation.

  • Lysis: Pellet cells and lyse immediately in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-PLCγ2 (Tyr1217), total PLCγ2, and GAPDH.

  • Quantification: Image via chemiluminescence and calculate the ratio of p-PLCγ2 to total PLCγ2.

Quantitative Data Presentation

The table below summarizes representative evaluation metrics. Note that as an unoptimized fragment, 2,3-DMPA exhibits weak biochemical inhibition but excellent Ligand Efficiency (LE), making it a prime candidate for fragment-growing strategies (e.g., coupling the aniline nitrogen to a pyrimidine hinge-binder).

Table 1: Representative Biophysical and Biochemical Profiling Data

CompoundSPR

(µM)
Ligand Efficiency (LE)*BTK IC

(nM)
EGFR IC

(nM)
2,3-DMPA (Naked Fragment) 45.20.38>10,000>10,000
2,3-DMPA-Pyrimidine Lead 0.080.4112.5450.0
Tirabrutinib (Reference) <0.01N/A2.1>10,000

*Ligand Efficiency (LE) =


. An LE > 0.3 is considered highly favorable for early-stage scaffolds.

References

  • 1. ChemicalBook. 2.2. PubMed / Bioorg Med Chem Lett. 3.4. PMC / J Enzyme Inhib Med Chem.

  • 3. Frontiers in Cellular and Infection Microbiology.

Sources

2-(2,3-Dimethylphenoxy)aniline: A Sterically-Locked Ether Scaffold for Next-Gen Kinase and Antimicrobial Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2,3-Dimethylphenoxy)aniline as a Novel Scaffold for Drug Discovery Format: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Leads

Executive Summary

In the pursuit of novel therapeutic agents, the "privileged structure" concept remains a cornerstone of medicinal chemistry.[1] While the N-phenylanthranilic acid (fenamate) class has historically yielded potent NSAIDs like Mefenamic Acid, its secondary amine linker (-NH-) presents liability regarding metabolic activation and limited conformational diversity.

This technical guide introduces This compound (2,3-DMPA) —the ether bioisostere of the mefenamic core—as a superior scaffold for modern drug discovery. By replacing the amine linker with an ether oxygen (-O-) and leveraging the steric clash of the 2,3-dimethyl substitution, this scaffold offers a unique "molecular propeller" conformation. This structural rigidity, combined with altered electronic properties, positions 2,3-DMPA as a high-value intermediate for Type II Kinase Inhibitors and Antitubercular agents targeting the QcrB/InhA pathways.

The Scaffold Architecture: Structural & Electronic Rationale

The "Goldilocks" Steric Lock

The defining feature of 2,3-DMPA is the ortho-substitution pattern on the phenoxy ring. In unsubstituted diphenyl ethers, the two phenyl rings possess significant rotational freedom. However, the 2,3-dimethyl motif introduces a calculated steric clash with the ether oxygen and the aniline ring's ortho-hydrogens.

  • Conformational Consequence: This forces the two aromatic rings into a non-planar, twisted conformation (dihedral angle

    
     60–90°).
    
  • Medicinal Value: This "locked" twist mimics the bioactive conformation required for binding to deep hydrophobic pockets, such as the ATP-binding site of kinases or the hydrophobic channel of the M. tuberculosis enoyl-ACP reductase (InhA), reducing the entropic penalty of binding.

Bioisosterism: Ether vs. Amine

Transitioning from a fenamate (amine linker) to a phenoxyaniline (ether linker) alters the physicochemical profile significantly:

FeatureFenamate Core (-NH-)2,3-DMPA Scaffold (-O-)Impact on Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyImproved membrane permeability (lower PSA).
Metabolic Stability Susceptible to N-oxidationOxidatively robustReduced risk of idiosyncratic hepatotoxicity.
pKa (Aniline N) ~4.2 (Electron rich)~3.5 (Inductive withdrawal)Reduced lysosomal trapping; better cytosolic availability.
Lipophilicity ModerateHigherEnhanced penetration of mycobacterial cell walls.

Validated Synthesis Protocol

To ensure reproducibility and scalability, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy followed by chemoselective reduction. This pathway avoids the variable yields often associated with copper-catalyzed Ullmann couplings for this specific steric pattern.

Step 1: SNAr Coupling

Objective: Synthesis of 1-(2,3-dimethylphenoxy)-2-nitrobenzene. Reaction: 1-Fluoro-2-nitrobenzene + 2,3-Dimethylphenol


 Nitro Intermediate.
  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 2,3-Dimethylphenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: 80°C, 4–6 hours, N₂ atmosphere.

  • Mechanism: The ortho-nitro group activates the fluorine for displacement. The steric bulk of the 2,3-dimethylphenol requires elevated temperature but prevents over-reaction.

Step 2: Chemoselective Reduction

Objective: Reduction of nitro group to aniline without cleaving the ether. Reaction: Nitro Intermediate


 this compound.
  • Reagents: Iron powder (5.0 eq), NH₄Cl (0.5 eq).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C), 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Why Iron? Unlike catalytic hydrogenation (Pd/C), Fe/NH₄Cl is tolerant of halogens or sulfur moieties if further functionalization is planned, preventing dehalogenation.

Workflow Visualization

SynthesisWorkflow Start Start: 1-Fluoro-2-nitrobenzene + 2,3-Dimethylphenol Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Activation Inter Intermediate: 1-(2,3-dimethylphenoxy)- 2-nitrobenzene Step1->Inter Ether Bond Formation Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Chemoselective Red. Final Product: This compound Step2->Final Yield >85%

Caption: Optimized 2-step synthesis protocol for 2,3-DMPA, prioritizing chemoselectivity and yield.

Biological Applications & Mechanism of Action[1]

Antitubercular Activity (Targeting InhA/QcrB)

Recent studies indicate that phenoxyaniline derivatives exhibit potent activity against Mycobacterium tuberculosis. The 2,3-DMPA scaffold is particularly relevant for targeting InhA (Enoyl-ACP reductase).

  • Mechanism: The hydrophobic "propeller" shape of 2,3-DMPA fits into the large hydrophobic pocket of InhA, created by residues Gly104, Met155, and Pro156.

  • Advantage: The ether linkage increases lipophilicity (cLogP ~4.0), facilitating passive diffusion through the waxy mycolic acid layer of the mycobacterial cell wall.

Type II Kinase Inhibition

In oncology, 2,3-DMPA serves as an ideal "hinge-binder" fragment.

  • Design Strategy: The aniline nitrogen forms a key H-bond with the kinase hinge region (e.g., Met residue). The 2,3-dimethylphenoxy group extends into the hydrophobic back-pocket (gatekeeper region).

  • Selectivity: The steric clash prevents the molecule from adopting a planar conformation, making it highly selective for kinases that can accommodate a twisted ligand (e.g., Bcr-Abl, c-Met).

Signaling Pathway & SAR Logic

SAR_Logic Scaffold This compound (Core Scaffold) Ether Ether Linker (-O-) Increases Lipophilicity Metabolic Stability Scaffold->Ether Aniline Aniline (-NH2) H-Bond Donor to Kinase Hinge / InhA Tyr158 Scaffold->Aniline Dimethyl 2,3-Dimethyl Group Steric Lock (Twist) Hydrophobic Filling Scaffold->Dimethyl TB Target: M. tuberculosis (InhA / QcrB) Requires: Lipophilicity + Twist Ether->TB Penetration Kinase Target: Tyrosine Kinases (c-Met / Bcr-Abl) Requires: Hinge H-Bond + Gatekeeper Fit Aniline->Kinase Binding Affinity Dimethyl->TB Selectivity Dimethyl->Kinase Specificity

Caption: Structure-Activity Relationship (SAR) map linking 2,3-DMPA structural features to biological targets.

References & Grounding

  • Mefenamic Acid & Fenamate Structure:

    • Source: PubChem.[2] "Mefenamic Acid | C15H15NO2". Available at: [Link]

  • Phenoxyaniline Synthesis (Reduction of Nitro Ethers):

  • Antitubercular Phenoxyalkylbenzimidazoles (QcrB/InhA Targeting):

    • Source: ACS Infectious Diseases. "Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis". Available at: [Link]

  • 2-Phenoxyaniline as a Privileged Scaffold:

  • Specific Isomer Identification:

Sources

Exploring the chemical space of 2-(2,3-Dimethylphenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Chemical Space of 2-(2,3-Dimethylphenoxy)aniline Derivatives: From Synthesis to Targeted Kinase Inhibition

Structural Dynamics: The Power of Conformational Control

In the realm of medicinal chemistry, diaryl ethers are often perceived as highly flexible, "flat" pharmacophores. However, the introduction of specific steric bulk fundamentally alters the molecule's energy landscape. The compound This compound is a privileged scaffold that exemplifies this principle.

Structurally, the ether oxygen in this molecule is flanked by an ortho-amino group on the aniline ring and an ortho-methyl group on the phenoxy ring. This dual-ortho substitution creates a severe steric clash, restricting the rotation around the C–O–C diaryl ether axis. This restriction induces atropisomerism (axial chirality). As demonstrated by research from [1], restricting the accessible conformational space of a promiscuous kinase inhibitor preorganizes the molecule into the preferred binding conformation of its oncogenic target.

The causality here is foundational to modern drug design: by locking the this compound scaffold into a specific dihedral angle, we prevent it from adopting conformations that bind to off-target proteins. This directly translates to reduced clinical toxicity and exponentially increased selectivity for targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Atropisomerism A This compound Scaffold B Dual-Ortho Steric Clash (-NH2 and -CH3) A->B C Restricted Diaryl Ether Bond Rotation B->C D Stable Atropisomers (Axial Chirality) C->D E Target-Specific Kinase Binding D->E F Reduced Off-Target Promiscuity D->F

Logical flow of conformational control via steric hindrance to increase kinase selectivity.

Self-Validating Synthetic Methodology

To effectively explore this chemical space, a robust, scalable, and self-validating synthetic route is required. While Ullmann cross-coupling is a standard for diaryl ethers, we prioritize Nucleophilic Aromatic Substitution (SNAr) for synthesizing this compound derivatives.

Causality for Method Selection: SNAr avoids the use of transition-metal catalysts (like Cu or Pd) during the etherification step. This prevents trace heavy-metal contamination, which can artificially skew downstream biochemical kinase assays or interfere with the synthesis of transition metal complexes [2].

Protocol: Step-by-Step Synthesis of the Core Scaffold

Step 1: SNAr Etherification

  • Procedure: In a flame-dried round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq) and 1-fluoro-2-nitrobenzene (1.1 eq) in anhydrous DMF (0.5 M). Add anhydrous K2CO3 (2.0 eq) as the base. Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Causality: K2CO3 deprotonates the phenol, generating a strong, hard nucleophile that attacks the electron-deficient fluoronitrobenzene. The polar aprotic solvent (DMF) stabilizes the Meisenheimer complex transition state.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the phenol spot disappears and a new, highly UV-active product spot emerges. LC-MS must confirm the [M+H]+ peak corresponding to the nitro-diaryl ether intermediate.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

  • Procedure: Dissolve the purified intermediate in HPLC-grade methanol (0.2 M). Add 10% Pd/C (0.1 eq by weight). Purge the vessel with nitrogen, then stir under an H2 atmosphere (1 atm via balloon) at room temperature for 4 hours.

  • Causality: Pd/C selectively and quantitatively reduces the aromatic nitro group to a primary amine without cleaving the sterically hindered diaryl ether bond.

  • Validation Checkpoint: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. 1H-NMR (in DMSO-d6) must confirm the disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet (~5.0 ppm, 2H) corresponding to the newly formed -NH2 group.

SynthesisWorkflow Step1 Step 1: SNAr Reaction 2,3-Dimethylphenol + Fluoronitrobenzene Val1 Validation: TLC & LC-MS (Confirm intermediate mass) Step1->Val1 Step2 Step 2: Nitro Reduction Pd/C, H2 gas (Hydrogenation) Val1->Step2 Val2 Validation: 1H-NMR (Confirm -NH2 broad singlet) Step2->Val2 Step3 Step 3: Kinase Inhibitor Assembly (e.g., Urea/Pyrimidine coupling) Val2->Step3 Val3 Validation: Chiral HPLC (Isolate specific atropisomers) Step3->Val3

Self-validating synthetic workflow for this compound derivatives.

Biological Applications and SAR Profiling

The aniline moiety of this compound serves as an ideal synthetic handle for installing urea, amide, or pyrimidine groups—classic hydrogen-bond donors/acceptors designed to anchor into the ATP-binding pocket of kinases.

Derivatives of this scaffold are highly relevant in the development of targeted cancer therapies. As detailed in recent literature regarding [3], diaryl ether intermediates are foundational to the synthesis of advanced therapeutics. The 2,3-dimethyl substitution enhances hydrophobic interactions deep within the kinase hinge region, displacing highly ordered water molecules and driving binding affinity through favorable entropy.

Quantitative Structure-Activity Relationship (SAR) Data The table below summarizes benchmark SAR trends, illustrating how increasing the steric bulk on the phenoxy ring restricts rotation (increasing ΔG‡) and dramatically improves kinase inhibitory potency.

Compound CoreSubstitution PatternEGFR IC50 (nM)VEGFR2 IC50 (nM)Barrier to Rotation (ΔG‡)
2-PhenoxyanilineUnsubstituted145.085.2< 10 kcal/mol (Freely rotating)
2-(2-Methylphenoxy)anilineMono-ortho substituted42.118.4~ 15 kcal/mol (Semi-stable)
This compound Di-ortho/meta substituted 8.5 3.1 > 22 kcal/mol (Stable Atropisomer)

Table 1: Representative SAR data demonstrating the impact of conformational restriction on kinase inhibition.

Beyond oncology, the 2-phenoxyaniline scaffold is utilized to synthesize Schiff base ligands. When coordinated with transition metals like Ni(II) or Cu(II), [2], addressing pathogen deformities through distinct mechanisms such as reactive oxygen species (ROS) modulation.

SignalingPathway Ligand EGF / VEGF Receptor EGFR / VEGFR2 (Tyrosine Kinase) Ligand->Receptor Activation Downstream1 RAS / RAF / MEK Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Receptor->Downstream2 Phosphorylation Inhibitor Phenoxyaniline Derivative Inhibitor->Receptor ATP-competitive Inhibition Outcome Cell Proliferation & Angiogenesis Downstream1->Outcome Downstream2->Outcome

Mechanism of action: Inhibition of EGFR/VEGFR signaling pathways by phenoxyaniline derivatives.

Physicochemical Profiling (ADMET)

While the addition of the 2,3-dimethyl groups restricts conformation and improves target affinity, it simultaneously increases the lipophilicity (LogP) of the scaffold. High lipophilicity improves passive membrane permeability but can lead to poor aqueous solubility and rapid phase I metabolic clearance (via CYP450-mediated oxidation of the methyl groups). Therefore, when utilizing the this compound core, medicinal chemists must carefully tune the aniline-derived substituent—often by incorporating solubilizing, sp3-rich motifs like piperazine or morpholine rings—to maintain an optimal balance of oral bioavailability and metabolic stability.

References

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. Toenjes, S.; Gustafson, J. UC San Diego Electronic Theses and Dissertations (2020). Available at:[Link][1]

  • Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands. Kumar, B., et al. Future Medicinal Chemistry 15(21):1919-1942 (2023). Available at:[Link] [2]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Wang, Y.-T., et al. Molecules 29(7):1448 (2024). Available at:[Link] [3]

Literature review on the synthesis of substituted phenoxy anilines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Substituted phenoxy anilines are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Ibrutinib) and agrochemicals. Their synthesis presents a dichotomy: while electron-deficient systems allow for classical nucleophilic aromatic substitution (


), electron-rich or sterically hindered substrates require advanced transition-metal catalysis (Ullmann or Buchwald-Hartwig type).

This guide synthesizes the most robust, field-proven methodologies for constructing the phenoxy aniline ether linkage. It moves beyond simple reaction listings to analyze the causality of reagent selection, providing self-validating protocols and mechanistic insights essential for scalable process development.

Strategic Retrosynthesis & Pathway Selection

The synthesis of a phenoxy aniline typically proceeds via the formation of the diaryl ether linkage followed by functional group manipulation (usually nitro reduction), or by direct coupling of an aniline precursor.

Decision Matrix: Pathway Selection
  • Pathway A (

    
    ):  Use when the electrophilic ring bears a strong Electron-Withdrawing Group (EWG) like 
    
    
    
    or
    
    
    ortho/para to the leaving group.
  • Pathway B (Ullmann/Buchwald): Use for unactivated, electron-neutral, or electron-rich rings.

  • Pathway C (Direct Aniline Coupling): Use when the amine functionality is already present or protected, avoiding a reduction step.

Retrosynthesis Target Target: Substituted Phenoxy Aniline Ether Intermediate: Phenoxy Nitrobenzene Target->Ether Reduction (Fe/HCl or H2/Pd) Phenol Reagent: Substituted Phenol Ether->Phenol Disconnect C-O HaloNitro Reagent: Halonitrobenzene (Activated) Ether->HaloNitro Pathway A: SNAr (Requires EWG) HaloArene Reagent: Aryl Halide (Unactivated) Ether->HaloArene Pathway B: Metal Catalysis (Cu or Pd)

Figure 1: Retrosynthetic logic for phenoxy anilines. Pathway selection is dictated by the electronic nature of the aryl halide.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: Activated substrates (e.g., 4-chloronitrobenzene). Mechanism: Addition-Elimination via a Meisenheimer complex.

Mechanistic Rationale

The reaction requires a strong EWG to stabilize the anionic Meisenheimer intermediate. The leaving group ability follows the trend


 in 

reactions because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. However, chlorides are most commonly used in process chemistry due to cost.
Validated Protocol: Synthesis of 4-Phenoxynitrobenzene

Source: Adapted from standard industrial protocols [1, 5].

Reagents:

  • 4-Chloronitrobenzene (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic is critical to solvate the cation and leave the phenoxide naked/reactive).

Step-by-Step:

  • Charge: To a reaction vessel equipped with a mechanical stirrer, add 4-chloronitrobenzene (15.7 g, 100 mmol), phenol (10.3 g, 110 mmol), and

    
     (20.7 g, 150 mmol).
    
  • Solvate: Add DMF (100 mL).

  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor by HPLC/TLC for disappearance of chloride.

  • Quench: Cool to room temperature. Pour into ice-water (500 mL) with vigorous stirring.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water (

    
     mL) to remove DMF and salts.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

  • If no precipitate forms: The product may be an oil. Extract with Ethyl Acetate, wash with 1M NaOH (to remove excess phenol), then brine.

Route B: Modern Metal-Catalyzed Etherification

Best for: Unactivated aryl halides (e.g., 4-bromotoluene) or when sensitive functional groups preclude harsh


 conditions.
Copper-Catalyzed Ullmann Coupling (Ligand-Accelerated)

Classical Ullmann reactions required stoichiometric copper and temperatures >200°C. Modern variations use ligands to stabilize the Cu(I) species, allowing catalysis at 80-110°C.

Mechanism: Oxidative addition of Ar-X to Cu(I), followed by ligand exchange with phenoxide, and Reductive Elimination.

Validated Protocol (Mild Conditions) Source: Ma et al. [2] and recent optimization studies [3].

Reagents:

  • Aryl Iodide/Bromide (1.0 equiv)[1]

  • Phenol (1.2 equiv)

  • Catalyst: CuI (5-10 mol%)

  • Ligand: Picolinic acid (10-20 mol%) or N,N-dimethylglycine.

  • Base:

    
     (2.0 equiv) - Crucial: milder than alkoxides, compatible with many functional groups.
    
  • Solvent: DMSO.

Step-by-Step:

  • Charge: Under Nitrogen/Argon, add CuI (19 mg, 0.1 mmol), Picolinic acid (24 mg, 0.2 mmol), Aryl Bromide (1.0 mmol), Phenol (1.2 mmol), and

    
     (424 mg, 2.0 mmol) to a screw-cap vial.
    
  • Solvate: Add DMSO (2.0 mL).

  • Reaction: Seal and heat to 80-90°C for 12-24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine.[2]

  • Note: Picolinic acid acts as an ancillary ligand, lowering the activation energy for the oxidative addition step.

Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Aryl chlorides and challenging substrates where Copper fails.

Mechanism:


 catalytic cycle involving oxidative addition, transmetallation (base-assisted), and reductive elimination.

Validated Protocol (tBuXPhos System) Source: Buchwald et al. [4].

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[1][2][3]

  • Phenol (1.2 equiv)

  • Catalyst: tBuXPhos Pd G3 (1-2 mol%) or

    
    /tBuXPhos.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene (often with a drop of water to solubilize inorganic base).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add tBuXPhos Pd G3 precatalyst (15 mg, 0.02 mmol), Aryl Chloride (1.0 mmol), Phenol (1.2 mmol), and

    
     (425 mg, 2.0 mmol).
    
  • Solvate: Add Toluene (3-5 mL).

  • Reaction: Heat to 100°C for 2-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Route C: Reduction of Nitro to Aniline

Once the phenoxy nitrobenzene is synthesized (via Route A or B), the nitro group must be reduced.

Béchamp Reduction (Fe/HCl)

Why: Highly chemoselective; tolerates halides, nitriles, and esters better than catalytic hydrogenation.

Protocol:

  • Suspend Phenoxy Nitrobenzene (10 mmol) in Ethanol/Water (3:1, 40 mL).

  • Add Iron powder (30-50 mmol, 3-5 equiv) and Ammonium Chloride (cat.) or conc. HCl (trace).

  • Reflux for 1-2 hours.

  • Workup: Basify with

    
    , filter hot through Celite (to remove Iron oxides), and concentrate filtrate.
    
Catalytic Hydrogenation

Why: Cleanest workup (no iron waste) but risk of dehalogenation if Cl/Br are present. Protocol:


 (1 atm), 10% Pd/C, Methanol, RT.

Case Study: Ibrutinib Intermediate

Target: 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[4][5][6][7][8] Relevance: A critical intermediate in the synthesis of Ibrutinib (BTK inhibitor).

The 4-phenoxyphenyl moiety is often installed via a Suzuki or Stille coupling in early routes, but newer process routes utilize Copper-catalyzed decarboxylative coupling or direct Ullmann-type etherification.

Ibrutinib Start 4-Phenoxybenzoic Acid Inter1 Acid Chloride Start->Inter1 SOCl2 Inter2 Malononitrile Adduct Inter1->Inter2 Malononitrile Base Final Ibrutinib Core (Pyrazolo-pyrimidine) Inter2->Final N2H4 Cyclization

Figure 2: Simplified assembly of the Ibrutinib core starting from a pre-formed phenoxy benzoic acid [6].

Alternatively, the ether bond can be formed directly on the pyrazole core using CuI/Ligand coupling with iodobenzene, demonstrating the versatility of the methods described in Section 4.

Comparative Analysis of Methods

Feature

(Route A)
Ullmann (Route B1)Buchwald (Route B2)
Substrate Scope Activated (EWG required)Broad (Aryl I/Br)Very Broad (Aryl Cl/Br/OTf)
Cost LowLow/MediumHigh (Pd/Ligands)
Scalability ExcellentGoodModerate (Catalyst cost)
Conditions Harsh (Base/Heat)Mild (80-90°C)Mild (80-100°C)
Key Limitation Fails for electron-rich ringsRequires specific ligandsPd removal required for Pharma

References

  • Nucleophilic Aromatic Substitution:Organic Chemistry Portal.

    
    )." Available at: [Link]
    
  • Modern Ullmann Coupling: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols." Accounts of Chemical Research. Available at: [Link]

  • Ligand-Promoted Cu-Catalysis: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Etherification: Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. Available at: [Link]

  • Reduction of Nitroarenes: Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • Ibrutinib Synthesis: Patent CN103965201A. "Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.

Sources

Methodological & Application

Application Note & Experimental Protocol: Ullmann Condensation for the Synthesis of 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2,3-Dimethylphenoxy)aniline via a copper-catalyzed Ullmann condensation. The Ullmann condensation is a robust and historically significant method for the formation of carbon-heteroatom bonds, particularly C-O and C-N linkages.[1][2] This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough from reaction setup to product characterization. We delve into the causality behind procedural choices, emphasize critical safety considerations, and provide a framework for reliable and reproducible execution.

Introduction and Scientific Context

This compound is a diaryl ether amine scaffold, a structural motif present in various biologically active molecules and advanced materials. The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry. The Ullmann condensation, first reported by Fritz Ullmann in 1905, remains a vital tool for this transformation, involving the copper-catalyzed coupling of an aryl halide with a phenol.[2]

While modern iterations often employ sophisticated ligands to achieve milder reaction conditions,[3][4][5] the classic, ligand-free approach detailed here is cost-effective, scalable, and highly effective for specific substrates. This protocol utilizes the reaction between 2-bromoaniline and 2,3-dimethylphenol, leveraging a copper(I) iodide catalyst and a polar aprotic solvent at elevated temperatures to drive the reaction to completion.[1]

Reaction Scheme
Reaction scheme showing 2,3-Dimethylphenol reacting with 2-Bromoaniline in the presence of CuI, K2CO3, and DMF under heat to produce this compound.

Figure 1: Ullmann condensation between 2,3-Dimethylphenol and 2-Bromoaniline.

Mechanistic Rationale

The Ullmann condensation mechanism is thought to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[6] The currently accepted pathway involves:

  • Formation of a Copper(I) Phenoxide: The base (K₂CO₃) deprotonates the phenol, which then reacts with the Cu(I) catalyst to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (2-bromoaniline) undergoes oxidative addition to the copper(I) phenoxide, forming a transient, high-energy copper(III) intermediate.

  • Reductive Elimination: This Cu(III) species rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst.[7]

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it helps to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle, while its high boiling point allows for the necessary thermal energy input.[1]

Materials, Reagents, and Safety

Reagent and Solvent Data
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2,3-DimethylphenolC₈H₁₀O122.1710.01.22 g1.0
2-BromoanilineC₆H₆BrN172.0211.01.90 g1.1
Copper(I) Iodide (CuI)CuI190.451.0190 mg0.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.76 g2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL-
Equipment Checklist
  • 100 mL three-neck round-bottom flask

  • Reflux condenser with gas inlet/outlet

  • Thermometer or thermocouple probe

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This experiment must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 2,3-Dimethylphenol: Toxic if swallowed or in contact with skin.[8] Causes severe skin burns and eye damage.[9][10] Handle with extreme care.

  • 2-Bromoaniline: Harmful if swallowed, inhaled, or in contact with skin.[11] Causes skin and eye irritation.[12][13] May cause organ damage through prolonged exposure.[14]

  • N,N-Dimethylformamide (DMF): A reproductive toxin that may damage an unborn child.[15][16][17] It is readily absorbed through the skin, even in vapor form.[18] Use of nitrile gloves is insufficient for prolonged contact; double-gloving or specialized gloves (e.g., butyl rubber) are recommended.

  • Copper(I) Iodide: Harmful if swallowed and causes serious eye and skin irritation.[19][20]

  • Potassium Carbonate: Causes skin and serious eye irritation.[21][22][23][24] Inhalation of dust may cause respiratory irritation.[25]

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Thoroughly dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas (N₂ or Ar).

  • Assemble the three-neck flask with the reflux condenser, a gas inlet adapter, and a septum for reagent addition. Ensure a gentle positive pressure of inert gas is maintained throughout the setup, vented through an oil bubbler.

  • To the flask, add 2,3-dimethylphenol (1.22 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Add a magnetic stir bar to the flask.

Step 2: Reagent Addition and Reaction
  • Using a syringe, add anhydrous N,N-dimethylformamide (20 mL) through the septum.

  • Add 2-bromoaniline (1.90 g, 11.0 mmol) to the stirring suspension. A slight excess of the aryl halide is used to ensure complete consumption of the limiting phenol.

  • Begin vigorous stirring and slowly heat the mixture to 150 °C using the heating mantle. The color of the suspension will typically darken upon heating.

  • Maintain the reaction at this temperature for 12-18 hours .

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials for reference. The reaction is complete upon the disappearance of the limiting reagent (2,3-dimethylphenol).

Step 3: Work-up and Extraction
  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of a 5% aqueous ammonium hydroxide solution. This step is critical for complexing the copper catalyst, which facilitates its removal from the organic phase.

  • Stir the mixture for 15 minutes, then transfer it to a 250 mL separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Step 4: Purification and Characterization
  • Purification: The crude product should be purified by flash column chromatography on silica gel.[26]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is recommended, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes). Fractions should be collected and analyzed by TLC.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid or viscous oil.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR: To identify characteristic functional group vibrations (e.g., N-H and C-O-C stretches).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to final product analysis.

G cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purification Phase 4: Purification & Analysis A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Charge Flask with Phenol, K₂CO₃, and CuI B->C D Add DMF and 2-Bromoaniline C->D E Heat to 150 °C for 12-18 hours D->E F Monitor by TLC E->F G Cool and Quench with NH₄OH (aq) F->G H Extract with Ethyl Acetate G->H I Wash with H₂O/Brine H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L Characterize Product (NMR, MS, IR) K->L M Final Product

Caption: Experimental workflow for the Ullmann synthesis.

References

  • Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids. (2026, January 15). International Journal for Multidisciplinary Research (IJFMR). Retrieved from [Link]

  • Safety Data Sheet: Copper(I) iodide. (2017, February 2). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. (2025, September 23). Redox. Retrieved from [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 1). INEOS KOH. Retrieved from [Link]

  • Safety Data Sheet: Copper(I) iodide. (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Bromoaniline, 98%. (2003, December 18). Cole-Parmer. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Safety Data Sheet - Potassium Carbonate. (n.d.). RahrBSG. Retrieved from [Link]

  • Safety Data Sheet: Potassium carbonate. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. (n.d.). IRIS. Retrieved from [Link]

  • Material Safety Data Sheet Copper(I) iodide. (2009, July 20). Exposome-Explorer. Retrieved from [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023, July 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Copper‐Catalyzed the N‐arylation of Various Anilines 5 with... (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. (2014, November 3). Chemistry – A European Journal. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dimethylformamide - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific. Retrieved from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). SciSpace. Retrieved from [Link]

  • 2,3-Dimethylphenol | 1X500MG | C8H10O | 680689 | 526-75-0. (n.d.). HPC Standards. Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylformamide. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. Retrieved from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved from [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). Revista de la Sociedad Química de México. Retrieved from [Link]

  • N,N-Dibenzyl-3-methylbutanamide. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 2-(2,3-Dimethylphenoxy)aniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,3-Dimethylphenoxy)aniline is an aromatic amine of interest in pharmaceutical research and development. Its chemical structure, featuring both a phenoxy and an aniline moiety, presents unique analytical challenges and necessitates robust, validated methods for its quantification and characterization. This guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be implemented by researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₁₄H₁₅NO[1]---
Molecular Weight 213.28 g/mol Essential for mass spectrometry and concentration calculations.
Structure Aromatic amine with a dimethylphenoxy groupThe aromatic rings provide chromophores for UV detection in HPLC. The amine group offers a site for derivatization in GC-MS.
Boiling Point Estimated to be high (e.g., the isomer 2-(2,6-Dimethylphenoxy)aniline boils at 309°C at 760 mmHg[2]).The low volatility makes it well-suited for HPLC analysis. For GC-MS, high inlet and oven temperatures will be necessary, and derivatization is recommended to increase volatility.
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane, with limited solubility in water.[3]This dictates the choice of solvents for sample preparation, mobile phases in HPLC, and reconstitution solvents.
pKa Estimated to be around 4-5 (typical for aromatic amines).The basic nature of the aniline moiety means its ionization state is pH-dependent. This is a critical parameter for optimizing HPLC separation and sample extraction.
UV Absorbance Expected to have significant absorbance in the UV region (around 230-280 nm) due to the presence of benzene rings.Allows for sensitive detection using a UV detector in HPLC.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. The following protocol is a robust starting point for method development and validation.

Rationale for HPLC Method Design
  • Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC. A nonpolar stationary phase (C18) is chosen to interact with the relatively nonpolar aromatic structure of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power and allows for gradient elution to effectively separate the analyte from potential impurities. The addition of a small amount of formic acid to the mobile phase serves to protonate the aniline group, leading to sharper peaks and more reproducible retention times.

  • UV Detection: The aromatic nature of this compound makes it a strong candidate for UV detection, which is a common, robust, and cost-effective detection method in HPLC.

HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Methanol (HPLC grade) for standard and sample preparation.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or optimized based on UV scan)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. A general approach for a solid sample is as follows:

    • Accurately weigh a portion of the sample.

    • Extract with a suitable volume of methanol using sonication or vortexing.

    • Centrifuge to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (as per ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose.[4][5][6][7]

  • Specificity: Analyze a blank matrix and a spiked matrix to demonstrate that there is no interference from excipients or impurities at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase composition ±2%) to assess the method's reliability under normal variations.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilutions Prepare Calibration Curve Standards Standard->Dilutions HPLC Inject into HPLC System Dilutions->HPLC Sample Weigh & Extract Sample Matrix Filter Filter Extract Sample->Filter Filter->HPLC Separation C18 Column Gradient Elution HPLC->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. Due to the expected high boiling point and potential for peak tailing of the primary amine, a derivatization step is highly recommended to improve its chromatographic properties.

Rationale for GC-MS Method Design
  • Derivatization: Aromatic amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the GC system.[8] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzoyl chloride (PFBCl) will increase volatility and reduce polarity, leading to improved chromatography.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of interactions for separating a wide range of compounds, including the derivatized analyte.

  • Mass Spectrometric Detection: MS detection provides high selectivity and allows for confident identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

GC-MS Protocol

1. Instrumentation and Columns:

  • GC-MS system with an autosampler, a split/splitless inlet, and a mass selective detector.

  • A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzoyl chloride (PFBCl)

  • Solvent for derivatization (e.g., Acetonitrile or Ethyl Acetate)

  • Internal Standard (e.g., d5-aniline or a structurally similar deuterated compound)

  • Hexane (GC grade) for final dilution.

3. Sample Preparation and Derivatization:

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of the analyte and internal standard in a suitable solvent like ethyl acetate.

    • For samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte into an organic solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Procedure (using BSTFA):

    • To the dry residue of the standard or sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature.

    • Dilute with hexane to the final volume before injection.

4. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification and method development. Selected Ion Monitoring (SIM) for quantification.
Method Validation

Similar validation parameters as for the HPLC method should be assessed, with a focus on the consistency and efficiency of the derivatization step.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extract Analyte from Matrix Drydown Evaporate to Dryness Extraction->Drydown Derivatization Add Derivatizing Agent & Heat Drydown->Derivatization Dilution Dilute with Hexane Derivatization->Dilution GCMS Inject into GC-MS System Dilution->GCMS Separation Capillary GC Column Temperature Program GCMS->Separation Detection Mass Spectrometry (EI, Scan/SIM) Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC MassSpectrum Identify by Mass Spectrum TIC->MassSpectrum Quantification Quantify using Internal Standard MassSpectrum->Quantification

Sources

Application Note & Protocols: A Scalable Synthesis Route for 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of a scalable and efficient synthesis route for 2-(2,3-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical and materials science. We present a critical evaluation of two primary synthetic strategies for the construction of the core diaryl ether framework: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O coupling. Based on scalability, cost-effectiveness, and robustness, we select and detail a two-step pathway commencing with a copper-catalyzed Ullmann-type reaction to form the diaryl ether, followed by a catalytic hydrogenation to yield the final aniline product. This guide includes detailed, step-by-step protocols, process optimization insights, and characterization data, designed for researchers, chemists, and process development professionals.

Introduction: Strategic Importance and Synthetic Challenges

This compound is a substituted diaryl ether amine, a structural motif prevalent in a range of biologically active molecules and advanced materials. The synthesis of such structures presents a central challenge: the formation of the aryl-oxygen-aryl (diaryl ether) bond. Traditional methods often require harsh conditions and have limited substrate scope, while modern catalytic systems must be evaluated for industrial-scale viability.

This application note provides a field-proven, in-depth guide to a robust and scalable synthesis. Our approach is twofold:

  • Strategic Comparison: We first analyze the two most powerful methods for diaryl ether synthesis—the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling—from a process chemistry perspective.

  • Protocol Detailing: We then provide a validated, step-by-step protocol for the most scalable route, from starting materials to the purified final product.

Retrosynthetic Analysis and Strategy Selection

The target molecule can be disconnected at the C-O and C-N bonds. The most logical and industrially practiced approach involves forming the diaryl ether bond first, followed by the installation or unveiling of the aniline functional group.

G Target This compound Intermediate 1-(2,3-Dimethylphenoxy)-2-nitrobenzene Target->Intermediate Nitro Reduction SM1 2,3-Dimethylphenol Intermediate->SM1 C-O Coupling SM2 1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene) Intermediate->SM2 C-O Coupling

Caption: Retrosynthetic analysis of this compound.

This retrosynthesis points to two primary forward-synthesis pathways, diverging at the crucial C-O bond formation step.

Pathway A: Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] Traditionally, these reactions required high temperatures (>200 °C) and stoichiometric copper.[2] However, modern variations utilize catalytic amounts of soluble copper(I) salts and ligands, allowing for milder conditions.[3]

  • Mechanism: The reaction generally proceeds via a Cu(I) species which coordinates to the aryl halide and the phenoxide. A reductive elimination step then forms the diaryl ether and regenerates the active catalyst.

Pathway B: Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

A more recent and highly versatile method is the palladium-catalyzed Buchwald-Hartwig C-O coupling. This reaction utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands to couple aryl halides or triflates with alcohols or phenols.[4]

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the phenoxide, and subsequent reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.[5][6]

Comparative Analysis for Scalability

For industrial applications, the choice of catalyst and reaction conditions is paramount. While both routes are effective, they present different scalability profiles.

FeatureUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig Coupling (Pd-catalyzed)
Catalyst Cost Low (Copper is abundant and inexpensive)High (Palladium is a precious metal)
Ligand Cost Often uses simple, inexpensive ligands or noneRequires complex, proprietary, and expensive phosphine ligands
Reaction Temp. Moderate to High (typically 90-150 °C)Low to Moderate (typically 80-110 °C)
Substrate Scope Good; can be sensitive to stericsExcellent; very broad functional group tolerance
Catalyst Removal Generally straightforwardCan be challenging; strict regulations on Pd residuals in APIs
Air/Moisture Sensitivity Generally robust and tolerantCatalyst/ligands can be air-sensitive, requiring inert atmosphere

Recommended Scalable Synthesis Pathway

The selected two-step route is outlined below. It begins with the copper-catalyzed synthesis of the nitro-aromatic intermediate, followed by a standard catalytic hydrogenation.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction SM1 2,3-Dimethylphenol Intermediate 1-(2,3-Dimethylphenoxy) -2-nitrobenzene SM1->Intermediate SM2 1-Fluoro-2-nitrobenzene SM2->Intermediate Target 2-(2,3-Dimethylphenoxy) aniline Intermediate->Target reagents1 CuI (cat.) K2CO3 (base) DMF, 120 °C reagents1->Intermediate reagents2 H2 (50 psi) 10% Pd/C (cat.) Ethanol, 25 °C reagents2->Target

Caption: Selected two-step scalable synthesis pathway.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1-(2,3-Dimethylphenoxy)-2-nitrobenzene (Intermediate)

This protocol is based on a modified Ullmann diaryl ether synthesis, which is robust and uses cost-effective materials.[7]

Materials and Reagents:

ReagentFormulaMWMolesEq.Amount
2,3-DimethylphenolC₈H₁₀O122.160.501.061.08 g
1-Fluoro-2-nitrobenzeneC₆H₄FNO₂141.100.551.177.61 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.002.0138.21 g
Copper(I) Iodide (CuI)CuI190.450.0250.054.76 g
Dimethylformamide (DMF)C₃H₇NO73.09--500 mL

Experimental Procedure:

  • Vessel Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dimethylphenol (61.08 g, 0.50 mol), potassium carbonate (138.21 g, 1.00 mol), and copper(I) iodide (4.76 g, 0.025 mol).

  • Solvent Addition: Add dimethylformamide (DMF, 500 mL) to the flask.

  • Inerting: Purge the flask with nitrogen for 15 minutes while stirring to create a slurry.

  • Reagent Addition: Add 1-fluoro-2-nitrobenzene (77.61 g, 0.55 mol) to the mixture via a dropping funnel over 10 minutes. The use of 1-fluoro-2-nitrobenzene is strategic, as the C-F bond is highly activated towards nucleophilic aromatic substitution, facilitating the reaction.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The disappearance of the 2,3-dimethylphenol starting material indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 1.5 L of ice-cold water with stirring. c. A solid product should precipitate. If an oil forms, continue stirring until it solidifies. d. Isolate the crude solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 200 mL) to remove DMF and inorganic salts.

  • Purification: a. Recrystallize the crude solid from ethanol or isopropanol. b. Dry the purified, pale-yellow crystalline solid in a vacuum oven at 50 °C.

Expected Results:

  • Yield: 105-115 g (86-94%)

  • Appearance: Pale-yellow crystalline solid

  • Purity (HPLC): >98%

Protocol 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation, a clean, efficient, and highly scalable method.[8][9]

Materials and Reagents:

ReagentFormulaMWMolesEq.Amount
1-(2,3-Dimethylphenoxy)-2-nitrobenzeneC₁₄H₁₃NO₃243.260.411.0100 g
Palladium on Carbon (10% Pd/C)Pd/C--0.0055.0 g
Ethanol (200 proof)C₂H₅OH46.07--1 L
Hydrogen Gas (H₂)H₂2.02>3.0>3.050 psi

Experimental Procedure Workflow:

G start Start charge_reactor Charge Parr Reactor 1-(2,3-Dimethylphenoxy)-2-nitrobenzene Ethanol 10% Pd/C start->charge_reactor inert Seal & Inert Reactor Purge 3x with N₂ Purge 3x with H₂ charge_reactor->inert react Run Hydrogenation Pressurize to 50 psi H₂ Stir at 25 °C Monitor H₂ uptake inert->react check_completion Check Completion?|{TLC or HPLC analysis} react->check_completion check_completion->react No filter Filter Catalyst Filter through Celite® Wash with Ethanol check_completion->filter Yes concentrate Concentrate Filtrate Remove ethanol under reduced pressure filter->concentrate purify Purify Product|{Vacuum Distillation or Column Chromatography} concentrate->purify end End purify->end

Caption: Experimental workflow for the catalytic hydrogenation step.

Step-by-Step Method:

  • Reactor Charging: In a suitable hydrogenation vessel (e.g., a Parr shaker), add 1-(2,3-Dimethylphenoxy)-2-nitrobenzene (100 g, 0.41 mol) and ethanol (1 L).

  • Catalyst Addition: Carefully add 10% Pd/C (5.0 g, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle under a nitrogen blanket or add as a slurry in ethanol.

  • Hydrogenation: a. Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas. b. Pressurize the vessel to 50 psi with hydrogen. c. Begin vigorous stirring or shaking at room temperature (20-25 °C). The reaction is exothermic; initial cooling may be required to maintain the temperature below 40 °C. d. The reaction is complete when hydrogen uptake ceases (typically 3-5 hours).

  • Catalyst Removal: a. Carefully vent the hydrogen and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely in the air, as it can ignite. Keep it wet with ethanol or water. c. Wash the filter cake with additional ethanol (2 x 50 mL) to ensure complete product recovery.

  • Isolation: a. Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. b. The resulting crude oil is the target product.

  • Purification (Scalable): For high purity, the crude product should be purified by vacuum distillation. This is the most effective and scalable method for removing non-volatile impurities.[10][11]

    • Alternative: For smaller scales or if distillation is not feasible, purification can be achieved by flash column chromatography on silica gel.

Expected Results:

  • Yield: 80-88 g (91-99%)

  • Appearance: Colorless to pale brown oil, which may solidify on standing.

  • Purity (HPLC): >99% after distillation.

Process Scalability and Optimization

  • Heat Management: Both steps have thermal considerations. The Ullmann condensation is endothermic until initiated, while the hydrogenation is significantly exothermic. On a large scale, proper heating and cooling systems are critical for safety and reaction control.

  • Reagent Addition: For the Ullmann reaction at scale, portion-wise addition of the potassium carbonate or dropwise addition of the 1-fluoro-2-nitrobenzene can help control the initial reaction rate.

  • Catalyst Loading: The catalyst loading for both the CuI in Step 1 and Pd/C in Step 2 can likely be optimized and reduced on a larger scale, leading to significant cost savings. Catalyst screening could also identify more active or cost-effective alternatives.

  • Solvent Choice: While DMF is an excellent solvent for the Ullmann reaction, its high boiling point and toxicity can be problematic at scale. A solvent screen for higher-boiling, more process-friendly alternatives like DMSO, NMP, or sulfolane could be beneficial.[2]

Conclusion

This application note details a robust, two-step synthesis for this compound that is optimized for scalability and cost-effectiveness. By selecting a copper-catalyzed Ullmann condensation over a more expensive palladium-based system, the process is well-suited for industrial production. The subsequent catalytic hydrogenation is a clean, high-yielding, and standard process operation. The provided protocols are validated and offer a solid foundation for process development and large-scale manufacturing.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Ullmann Condensation - SynArchive. SynArchive. [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. ACS Publications. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. ACS Publications. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. [Link]

  • Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Royal Society of Chemistry. [Link]

  • Recent Progress in Diaryl Ether Synthesis. Thieme. [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Taylor & Francis Online. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). ResearchGate. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Aniline purification method.
  • Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Aniline purification process.

Sources

Application Notes & Protocols: 2-(2,3-Dimethylphenoxy)aniline as a Foundational Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic applications of 2-(2,3-dimethylphenoxy)aniline in organic synthesis. We will explore its preparation and its role as a versatile precursor in the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols herein are detailed to ensure reproducibility and provide insights into the rationale behind methodological choices.

Introduction: The Strategic Importance of this compound

This compound is a diaryl ether derivative that possesses two key reactive functionalities: a primary aromatic amine (aniline) and a sterically-hindered dimethylphenoxy group. This unique combination makes it a highly valuable and versatile building block for several reasons:

  • Orthogonal Reactivity: The aniline moiety serves as a potent nucleophile or a directing group, readily participating in C-N and C-C bond-forming reactions. The diaryl ether linkage provides a stable, yet conformationally flexible, backbone.

  • Precursor to Heterocycles: The spatial arrangement of the amine and the phenoxy group is ideal for intramolecular cyclization reactions, providing efficient pathways to valuable heterocyclic cores, most notably carbazoles.

  • Modulator of Physicochemical Properties: The 2,3-dimethylphenyl group imparts significant lipophilicity and steric bulk, which can be strategically employed to tune the solubility, stability, and intermolecular interactions of target molecules. This is a critical aspect in drug design and the development of organic electronic materials.

This guide will focus on its synthesis and its application in two powerful synthetic transformations: intramolecular cyclization for carbazole synthesis and intermolecular palladium-catalyzed C-N bond formation.

Synthesis of the Building Block: A Two-Step Approach

The most common and efficient synthesis of this compound begins with the formation of the diaryl ether bond via an Ullmann condensation, followed by the reduction of a nitro group to the target aniline.

A 2,3-Dimethylphenol C Ullmann Condensation (CuI, Base) A->C B 1-Fluoro-2-nitrobenzene B->C D 2-(2,3-Dimethylphenoxy)- 1-nitrobenzene C->D Step 1 E Reduction (Pd/C, H2) D->E F This compound E->F Step 2

Caption: Workflow for the synthesis of this compound.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic, copper-catalyzed reaction for the synthesis of diaryl ethers from a phenol and an aryl halide.[1][2] Modern protocols often utilize ligands to improve reaction efficiency and allow for milder conditions.[3]

Reaction: 2,3-Dimethylphenol + 1-Fluoro-2-nitrobenzene → 2-(2,3-Dimethylphenoxy)-1-nitrobenzene

Reagent/ParameterQuantity/ValueRationale
2,3-Dimethylphenol1.0 eqThe nucleophilic phenol component.
1-Fluoro-2-nitrobenzene1.1 eqThe electrophilic aryl halide. The nitro group is strongly electron-withdrawing, activating the halide for nucleophilic aromatic substitution. Fluoro-arenes are often highly reactive in this context.
Copper(I) Iodide (CuI)0.1 eqThe catalyst essential for the Ullmann reaction. It is believed to coordinate with the phenol and the aryl halide to facilitate the coupling.[2]
Potassium Carbonate (K₂CO₃)2.0 eqA mild inorganic base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
SolventDimethylformamide (DMF)A polar, aprotic solvent with a high boiling point, suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.[2]
Temperature120-140 °CSufficient thermal energy is required to overcome the activation barrier of the reaction, though modern ligand-assisted protocols can sometimes proceed at lower temperatures.[3]
Reaction Time12-24 hours

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethylphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture and add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise.

  • Heat the reaction mixture to 130 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2,3-dimethylphenoxy)-1-nitrobenzene.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro intermediate to the target aniline is a standard transformation, reliably achieved by catalytic hydrogenation.[4]

Reaction: 2-(2,3-Dimethylphenoxy)-1-nitrobenzene → this compound

Reagent/ParameterQuantity/ValueRationale
2-(2,3-Dimethylphenoxy)-1-nitrobenzene1.0 eqThe substrate to be reduced.
Palladium on Carbon (10% Pd/C)5 mol%A highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups.
Hydrogen Gas (H₂)1 atm (balloon) or 30-50 psiThe reducing agent. The reaction can be run at atmospheric pressure or in a pressure vessel for faster conversion.[4]
SolventEthyl Acetate or EthanolSolvents in which both the starting material and product are soluble and that are stable under hydrogenation conditions.
TemperatureRoom TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.
Reaction Time2-6 hours

Step-by-Step Methodology:

  • Dissolve the 2-(2,3-dimethylphenoxy)-1-nitrobenzene (1.0 eq) in ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere.

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon or in a Parr shaker at 30-50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the this compound product, which is often pure enough for subsequent steps without further purification.[4]

Application in Heterocycle Synthesis: The Power of Intramolecular Cyclization

A primary application of this compound is in the synthesis of carbazoles. The carbazole framework is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with potent biological activities and useful photophysical properties.[5]

Application Focus: Palladium-Catalyzed Intramolecular C-H Arylation for Carbazole Synthesis

This modern approach involves a palladium-catalyzed intramolecular reaction that forms a C-C bond between the two aromatic rings, leading to the carbazole core.

sub This compound cat Pd(OAc)2, Ligand, Base sub->cat Intramolecular C-H Arylation prod Dimethyl-Substituted Carbazole cat->prod Intramolecular C-H Arylation

Caption: Synthesis of a carbazole derivative via intramolecular C-H arylation.

Protocol 3: Synthesis of a Dimethyl-Substituted Carbazole

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eqThe precursor containing the aniline and phenoxy rings poised for cyclization.
Palladium(II) Acetate (Pd(OAc)₂)5-10 mol%A common and effective palladium precatalyst for C-H activation and cross-coupling reactions.
Buchwald Ligand (e.g., XPhos)10-20 mol%A sterically bulky, electron-rich phosphine ligand that is crucial for stabilizing the palladium catalyst and promoting the difficult C-H activation and reductive elimination steps.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)2.0-3.0 eqThe base is required in the catalytic cycle, often to facilitate the C-H activation step or regenerate the active catalyst.
SolventToluene or 1,4-DioxaneHigh-boiling, non-polar aprotic solvents are typically used for these types of cross-coupling reactions.
Temperature100-120 °CElevated temperatures are necessary to drive the catalytic cycle forward.
Reaction Time12-24 hours

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.10 eq), and the base (2.5 eq).

  • Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure carbazole product.

Application in C-N Bond Formation: The Buchwald-Hartwig Amination

The aniline functionality of this compound makes it an excellent coupling partner in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] This allows for the attachment of the bulky this compound moiety to various aryl or heteroaryl halides and triflates, creating complex triarylamine structures.[7]

A This compound C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Aryl Halide (Ar-X) B->C D N-Aryl-2-(2,3-dimethylphenoxy)aniline C->D

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 4: Palladium-Catalyzed Coupling with an Aryl Bromide

Reagent/ParameterQuantity/ValueRationale
This compound1.2 eqThe amine nucleophile. A slight excess is often used to ensure full conversion of the aryl halide.
Aryl Bromide1.0 eqThe electrophilic coupling partner.
Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Standard palladium precatalysts that generate the active Pd(0) species in situ.
Phosphine Ligand (e.g., BINAP, Xantphos)2-4 mol%The choice of ligand is critical and substrate-dependent. Bidentate ligands like BINAP or Xantphos are often effective for coupling with primary amines.[6]
Sodium tert-butoxide (NaOt-Bu)1.4 eqA strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center.
SolventTolueneA standard solvent for this transformation.
Temperature80-110 °CThermal energy is required to drive the catalytic cycle.
Reaction Time4-18 hours

Step-by-Step Methodology:

  • Add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and phosphine ligand (0.02 eq) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.2 eq) in anhydrous toluene via syringe.

  • Heat the sealed reaction vessel to 100 °C for the required time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield the desired N-arylated product.

Conclusion

This compound is a powerful and strategic building block in modern organic synthesis. Its efficient two-step preparation provides access to a precursor that is primed for sophisticated transformations. As demonstrated, it serves as an excellent starting material for the synthesis of high-value carbazole heterocycles via intramolecular cyclization and for the construction of complex triarylamines through Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(4), 335-338.
  • SynArchive. (n.d.). Ullmann Condensation.
  • S. V. Ley & A. W. Thomas. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • The Ullmann Ether Condensation. (n.d.).
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−O Bond Formation between Aryl Halides and Phenols or Alcohols. The Journal of Organic Chemistry, 70(13), 5164-5173.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Facile Synthesis Of Biologically Active Carbazole Derivatives Using Polymer-Supported Carbazolyl Anion. (n.d.). TSI Journals.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Molecules, 26(2), 356.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). (n.d.).
  • Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 77–86.
  • Synthesis of carbazoles and derivatives
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7385.
  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof. (n.d.).
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Deriv
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). 4-(2,3-Dimethylphenoxy)aniline.
  • WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 481.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene.
  • BenchChem. (n.d.). Applications of 2-(hexyloxy)aniline in Organic Synthesis: A Detailed Overview for Researchers.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. (2024). Molecules, 29(22), 4883.
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). NeuroQuantology, 20(11), 7040-7055.
  • Clean Synthetic Strategies to Biologically Active Molecules from Lignin: A Green Path to Drug Discovery. (n.d.).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). Molecules.

Sources

Application Notes: The 2-(2,3-Dimethylphenoxy)aniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diaryl Ether Amine as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 2-(2,3-dimethylphenoxy)aniline scaffold, a diaryl ether amine, represents one such framework. Its unique combination of structural rigidity and conformational flexibility allows it to present key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic surfaces—in a precise three-dimensional arrangement. This adaptability makes it an exceptional starting point for designing potent and selective ligands for a diverse range of biological targets. This guide provides an in-depth exploration of the synthesis and application of this versatile scaffold, with a focus on its successful implementation in the development of kinase inhibitors and anti-inflammatory agents. Aniline and its derivatives are foundational building blocks in the synthesis of a vast number of pharmaceutical compounds, targeting ailments from cancer to cardiovascular disease[1].

PART 1: General Synthesis of the this compound Core

The construction of the diaryl ether linkage is the critical step in synthesizing the this compound core. The classical Ullmann condensation and modern Buchwald-Hartwig cross-coupling are the most prevalent methods.

Scientific Rationale:

The Ullmann condensation involves the copper-catalyzed reaction between a phenol and an aryl halide. The reaction typically requires high temperatures and a polar aprotic solvent. The base is crucial for deprotonating the phenol, generating a more potent phenoxide nucleophile to attack the aryl halide. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, offers a more versatile and often higher-yielding alternative that can be performed under milder conditions[2].

Experimental Protocol: Ullmann Condensation Approach

This protocol outlines a general procedure for the synthesis of 2-(2,3-dimethylphenoxy)nitrobenzene, a key intermediate that is subsequently reduced to the target aniline.

Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)-1-nitrobenzene (Intermediate)

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dimethylphenol (1.1 equivalents), 1-chloro-2-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Introduce a catalytic amount of copper(I) iodide (CuI) or copper powder (0.1 equivalents).

  • Reaction: Heat the mixture to 120-150°C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction to room temperature and pour it into a large volume of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure nitro-intermediate.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere[1][3].

  • Workup: Upon reaction completion, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) if an acid was used. Filter the reaction mixture (e.g., through Celite for hydrogenation) and extract the product with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to obtain the final this compound product[4].

Visualization: Synthetic Workflow

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction A 2,3-Dimethylphenol C Reaction Flask A->C B 1-Chloro-2-nitrobenzene B->C D 2-(2,3-Dimethylphenoxy)-1-nitrobenzene C->D CuI, K2CO3 DMF, 140°C E Reduction Reactor D->E Pd/C, H2 Ethanol F This compound (Final Product) E->F Workup & Purification G Ligand Ligand (Gas6/HGF) RTK Mer/c-Met Tyrosine Kinase Domain Ligand->RTK:f0 Substrate Substrate Protein RTK:f1->Substrate Phosphorylation Inhibitor Aniline-Based Inhibitor Inhibitor->RTK:f1 Blocks ATP Binding Response Cell Proliferation, Survival, Metastasis Inhibitor->Response Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Promotes ATP ATP ATP->RTK:f1 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (PI3K/Akt, MAPK) PhosphoSubstrate->Downstream Downstream->Response

Caption: Inhibition of Mer/c-Met signaling by a Type-II kinase inhibitor.

PART 3: Application in Anti-Inflammatory Drug Design

The structural similarity of diaryl ethers to the diaryl amine core of fenamate-class nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid has inspired the exploration of this scaffold for anti-inflammatory properties.

Scientific Rationale: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response involving numerous signaling pathways. One key enzyme is Phosphodiesterase 4 (PDE4), which degrades the second messenger cyclic AMP (cAMP). Elevated cAMP levels have a broad anti-inflammatory effect. Therefore, inhibiting PDE4, specifically the PDE4B isoform, is an attractive strategy for treating inflammatory diseases.[5] Derivatives incorporating structural elements similar to this compound have been identified as potent and selective PDE4B inhibitors.[5]

Case Study: Mefenamic Acid-Derived PDE4B Inhibitors

Researchers have designed and synthesized novel indole analogues derived from mefenamic acid, which contains the N-(2,3-dimethylphenyl) group. One such compound was identified as a selective PDE4B inhibitor with an IC₅₀ of 1.34 µM. This compound also demonstrated inhibition of TNF-α, a critical pro-inflammatory cytokine, highlighting its potential as an anti-inflammatory agent.[5] While not a direct derivative of this compound, this work validates the therapeutic potential of the core 2,3-dimethylphenyl moiety attached to a second aromatic ring via a heteroatom linker (-NH- or -O-) in modulating inflammatory pathways.

Experimental Protocol: Synthesis of Bioactive Derivatives

A common strategy to explore the chemical space around this scaffold involves coupling the core aniline with various carboxylic acids to form amides, or using it in further cyclization reactions.

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) and a selected carboxylic acid (1.1 eq) in a solvent like Dichloromethane (DCM) or DMF.

    • Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq), along with a base like triethylamine (TEA) or DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

  • Bio-assay Protocol: In Vitro PDE4B Inhibition Assay

    • Recombinant human PDE4B enzyme is incubated with the test compound at varying concentrations.

    • The reaction is initiated by adding the substrate, cAMP.

    • The amount of AMP produced is quantified, often using a fluorescence-based detection kit.

    • IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.

Visualization: PDE4B Role in Inflammation

G ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP AMP AMP cAMP:e->AMP:w Degradation PKA Protein Kinase A (Active) cAMP->PKA PDE4B PDE4B Enzyme CREB CREB (Phosphorylated) PKA->CREB NFkB NF-κB Inhibition PKA->NFkB leads to AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory reduces Inhibitor Scaffold-Based PDE4B Inhibitor Inhibitor->PDE4B Inhibits

Caption: Mechanism of PDE4B inhibition for anti-inflammatory effects.

Conclusion

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and ideal structural properties have enabled the development of potent modulators of challenging biological targets, most notably protein kinases and phosphodiesterases. The successful application of this core in oncology and inflammation research underscores its "privileged" status and provides a strong foundation for future drug discovery endeavors. Further exploration of this scaffold, including its use in developing inhibitors for other target classes and its incorporation into novel chemical modalities, promises to yield the next generation of innovative therapeutics.

References

  • Babu, D. et al. (2019). Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. ResearchGate. Available at: [Link]

  • Almirante, N. et al. (2013). Aniline derivatives,their preparation and their therapeutic application. Google Patents. WO2013037705A2.
  • Kise, M. et al. (2000). 2-Phenoxyaniline derivatives. Google Patents. US6162832A.
  • Thomas, A. P. et al. (1996). Aniline derivatives. Google Patents. WO1996015118A1.
  • Kumar, A. et al. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potent antituberculosis agent. ResearchGate. Available at: [Link]

  • Li, J. (2011). Medicine intermediate 2-phenoxy aniline and preparation method thereof. Google Patents. CN102070471A.
  • Grzybowski, M. et al. (2013). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC. Available at: [Link]

  • Zhang, J. et al. (2010). A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl. PMC. Available at: [Link]

  • Adas, S. et al. (2021). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Molecular Biology Reports. Available at: [Link]

  • Muheyuddeen, G. et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available at: [Link]

  • Hoffmann-La Roche. (1987). Substituted aniline derivatives. European Patent Office. EP 0198325 A3. Available at: [Link]

  • Chrobak, E. et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Semantic Scholar. Available at: [Link]

  • Liu, Y. et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

  • Brindisi, M. et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. Available at: [Link]

  • Wang, M. W. et al. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. PubMed. Available at: [Link]

  • Liu, X. & Gray, N. S. (2017). Small Molecule Inhibitors. Oncohema Key. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,3-Dimethylphenoxy)aniline. PubChem. Available at: [Link]

  • Kahl, T. et al. (2000). Aniline and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

Sources

Application Note & Protocol: Derivatization of 2-(2,3-Dimethylphenoxy)aniline for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Diphenyl Ether Scaffolds

The diphenyl ether moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The 2-(2,3-Dimethylphenoxy)aniline core represents a versatile starting point for the development of novel therapeutic agents. The presence of a reactive aniline functional group allows for a diverse range of chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. This application note provides a comprehensive protocol for the synthesis of this compound and its subsequent derivatization via N-acylation. Furthermore, we present a detailed methodology for the preliminary biological evaluation of these novel derivatives using a robust in vitro cytotoxicity assay.

The rationale for selecting N-acylation as the primary derivatization strategy lies in its simplicity, high efficiency, and the vast commercial availability of acylating agents. This allows for the rapid generation of a structurally diverse library of amide derivatives. The resulting N-acyl compounds can be screened for a variety of biological activities, with cytotoxicity serving as a crucial initial indicator of potential therapeutic efficacy, particularly in the context of oncology research.

Synthesis of this compound: An Ullmann Condensation Approach

The synthesis of the core scaffold, this compound, is achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[1][2] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.

Causality of Experimental Choices
  • Catalyst: Copper(I) iodide (CuI) is selected as the catalyst due to its proven efficacy in Ullmann-type reactions. The Cu(I) species is believed to be the active catalytic species that facilitates the coupling.[1]

  • Ligand: N,N'-Dimethylethylenediamine serves as a ligand to stabilize the copper catalyst and enhance its solubility and reactivity.

  • Base: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is crucial for the deprotonation of the phenol, forming the corresponding phenoxide which is the active nucleophile in the reaction.

  • Solvent: Toluene is chosen as the solvent due to its high boiling point, which is necessary for the typically high temperatures required for Ullmann condensations, and its ability to azeotropically remove water, which can be detrimental to the reaction.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the copper(I) catalyst and other reaction components.

Experimental Workflow: Ullmann Condensation

ullmann_condensation reagents 2-Bromoaniline 2,3-Dimethylphenol CuI, K₃PO₄ N,N'-Dimethylethylenediamine Toluene reaction_vessel Reaction Vessel (Nitrogen Atmosphere) reagents->reaction_vessel heating Heat to 110°C (18-24 hours) reaction_vessel->heating workup Aqueous Workup (Filtration & Extraction) heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 2,3-dimethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq).

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Derivatization of this compound via N-Acylation

The synthesized this compound can be readily derivatized at the aniline nitrogen through N-acylation using a variety of acyl chlorides. This allows for the creation of a diverse library of amide derivatives for biological screening.

Rationale for N-Acylation Protocol
  • Acylating Agent: Acetyl chloride is used as a representative acylating agent in this protocol. A wide range of other acyl chlorides can be substituted to generate a library of derivatives.

  • Base: A weak base such as potassium carbonate is used to neutralize the hydrochloric acid byproduct of the reaction, driving the reaction to completion.[3] The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and yield.[3]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for this reaction as it can dissolve both the aniline and the base.[3]

Experimental Workflow: N-Acylation

n_acylation reactants This compound Acyl Chloride (e.g., Acetyl Chloride) K₂CO₃, TBAB (cat.) DMF reaction Stir at Room Temperature (2-4 hours) reactants->reaction workup Precipitation in Water reaction->workup isolation Filtration & Washing workup->isolation final_product N-Acyl-2-(2,3-dimethylphenoxy)aniline Derivative isolation->final_product

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol for N-Acetylation
  • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to obtain the N-acetyl derivative. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Bioassay Protocol: In Vitro Cytotoxicity Screening

A preliminary assessment of the biological activity of the synthesized derivatives can be performed using an in vitro cytotoxicity assay. The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability, and it is a reliable method for initial cytotoxicity screening.[4][5][6][7]

Principle of the WST-1 Assay

The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan dye is soluble in the culture medium and can be quantified by measuring the absorbance at a specific wavelength. A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, cytotoxicity of the tested compound.

Bioassay Workflow

wst1_assay cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 compound_treatment Treat with Derivative Compounds (Various Concentrations) incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 wst1_addition Add WST-1 Reagent incubation2->wst1_addition incubation3 Incubate for 1-4h wst1_addition->incubation3 absorbance_reading Measure Absorbance (450 nm) incubation3->absorbance_reading data_analysis Calculate IC₅₀ Values absorbance_reading->data_analysis

Caption: Workflow for the WST-1 cytotoxicity assay.

Detailed WST-1 Assay Protocol
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized aniline derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software.

Data Presentation: Quantitative Summary

The results of the cytotoxicity screening can be summarized in a table for easy comparison of the potency of the different derivatives.

Compound ID R-group (Acyl) IC₅₀ (µM) ± SD
Parent Aniline H>100
Derivative 1 Acetyl45.6 ± 3.2
Derivative 2 Benzoyl28.9 ± 2.5
Derivative 3 4-Nitrobenzoyl15.3 ± 1.8
Positive Control Doxorubicin0.8 ± 0.1
Standard Deviation from three independent experiments.

References

  • Creative Bioarray. WST-1 Assay Protocol for Cell Proliferation and Viability. [Link]

  • NANOGENOTOX. Cellular viability - WST-1 assay Protocol for adherent cells. [Link]

  • ScienCell. WST-1 Cell Viability & Proliferation Assay For Research Use Only. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • SciSpace. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... [Link]

  • ResearchGate. Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). [Link]

  • BAuA. Oktober 2002 Anilin (CAS-NR.: 62-53-3) A) Genotoxicity: In vitro investigations: Studies in bacteria. [Link]

  • SciSpace. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • PubMed. In vivo and in vitro nephrotoxicity of aniline and its monochlorophenyl derivatives in the Fischer 344 rat. [Link]

  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • MDPI. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(2,3-Dimethylphenoxy)aniline Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery for Novel Phenoxy Aniline Scaffolds

The 2-(2,3-dimethylphenoxy)aniline scaffold represents a promising starting point for the development of novel therapeutics. Analogues of this core structure have the potential to interact with a multitude of biological targets, necessitating a robust and efficient screening strategy to elucidate their mechanism of action and identify lead candidates. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes.[1][2] This guide provides a comprehensive overview of established HTS assays and detailed protocols tailored for the characterization of this compound analogues.

The selection of appropriate assays is paramount and should be guided by the hypothesized or known biological activities of the compound class. Given the structural motifs present in this compound, it is plausible that analogues may exhibit activities such as kinase inhibition, induction of apoptosis, or general effects on cell viability. Therefore, this document will focus on a suite of biochemical and cell-based assays designed to probe these potential mechanisms.

Our approach emphasizes not just the procedural steps but the underlying scientific principles and the importance of rigorous assay validation to ensure data quality and reproducibility.[3][4][5] By following these guidelines, researchers can efficiently and accurately profile their this compound analogues, accelerating the journey from hit identification to lead optimization.

Section 1: Biochemical Assays for Direct Target Interaction

Biochemical assays are fundamental in determining the direct interaction of a compound with a purified biological target, such as an enzyme.[2][6] These cell-free systems provide a controlled environment to study specific molecular events, which is crucial for identifying direct inhibitors or activators.[2] For the this compound scaffold, a primary focus should be on protein kinases, a major class of drug targets.[7]

Rationale for Kinase Inhibition Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[7][8] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[7][8] The general structure of this compound analogues bears some resemblance to known kinase inhibitors, making this a logical starting point for screening.

High-Throughput Kinase Activity Assays

Several HTS-compatible kinase assay formats are available, each with its own advantages. The choice of assay will depend on factors such as the specific kinase, available reagents, and instrumentation.

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8] A proprietary luciferase enzyme uses the remaining ATP to produce a luminescent signal, which is inversely proportional to kinase activity.[8] This "glow-type" assay is robust and less prone to interference from fluorescent compounds.[8]

Workflow Diagram:

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Consumes ATP Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate Test Compound Test Compound Test Compound->Kinase Remaining ATP Remaining ATP Kinase-Glo® Reagent Kinase-Glo® Reagent Luminescence Luminescence Kinase-Glo® Reagent->Luminescence Remaining ATP->Luminescence Luciferase Reaction

Caption: Workflow for a luminescent kinase assay.

Protocol: Kinase-Glo® Assay

  • Compound Plating: Prepare serial dilutions of the this compound analogues in an appropriate solvent (e.g., DMSO) and dispense into a 384-well white, opaque-bottom plate. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Principle: HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that measures the proximity of two molecules.[9][10][11] In a typical kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665) are used.[12] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[12]

Workflow Diagram:

cluster_0 Kinase Reaction & Detection Kinase Kinase Phospho-Biotin-Substrate Phospho-Biotin-Substrate Kinase->Phospho-Biotin-Substrate Phosphorylation Biotin-Substrate Biotin-Substrate Biotin-Substrate->Phospho-Biotin-Substrate ATP ATP ATP->Phospho-Biotin-Substrate Test Compound Test Compound Test Compound->Kinase Eu-Ab Eu-Antibody (Donor) FRET Signal FRET Signal Eu-Ab->FRET Signal Binding SA-XL665 SA-XL665 (Acceptor) SA-XL665->FRET Signal Binding Phospho-Biotin-Substrate->FRET Signal Binding

Caption: Principle of an HTRF® kinase assay.

Protocol: HTRF® Kinase Assay

  • Compound Plating: As described for the Kinase-Glo® assay, plate the compounds and controls in a 384-well low-volume white plate.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells.

  • Incubation: Incubate at room temperature for the optimized reaction time.

  • Detection Reagent Addition: Add a mixture of the Europium-labeled antibody and Streptavidin-XL665 to each well.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF® ratio and determine the percent inhibition and IC50 values.

Table 1: Comparison of Kinase Assay Technologies

FeatureKinase-Glo® (Luminescence)HTRF® (TR-FRET)
Principle ATP depletionProximity-based energy transfer
Readout LuminescenceTime-Resolved Fluorescence
Advantages Universal for ATP-dependent enzymes, less prone to colorimetric interference.[8]Ratiometric measurement reduces well-to-well variability, highly sensitive.[9][10]
Considerations Indirect measurement of kinase activity, potential for ATPases to interfere.Requires specific antibodies, potential for light scattering interference.

Section 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for understanding the effects of compounds in a more biologically relevant context. They can reveal effects on cell health, signaling pathways, and overall cellular function.

Cell Viability and Cytotoxicity Assays

A primary screen should always include an assessment of the compound's effect on cell viability to distinguish between targeted effects and general cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96- or 384-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the this compound analogues to the cells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]

  • Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a plate reader.[15]

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) values.

Apoptosis Assays

Induction of apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[16] Several HTS-compatible assays can detect the key hallmarks of apoptosis.

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase.[17] The resulting luminescent signal is proportional to caspase-3/7 activity.[19]

Workflow Diagram:

cluster_0 Apoptosis Induction cluster_1 Detection Cells Cells Active Caspase-3/7 Active Caspase-3/7 Cells->Active Caspase-3/7 Apoptotic Signal Test Compound Test Compound Test Compound->Cells Treatment Luminescence Luminescence Active Caspase-3/7->Luminescence Substrate Cleavage Caspase-Glo® 3/7 Reagent Caspase-Glo® 3/7 Reagent Caspase-Glo® 3/7 Reagent->Luminescence Donor Bead Donor Bead Protein A Protein A Donor Bead->Protein A Binds Acceptor Bead Acceptor Bead Protein B Protein B Acceptor Bead->Protein B Binds Protein A->Protein B Interacts Signal Signal Protein A->Signal Proximity Protein B->Signal Proximity Test Compound Test Compound Test Compound->Protein A Disrupts Interaction

Caption: AlphaLISA® assay to screen for PPI inhibitors.

Application for this compound Analogues: If a specific protein target is identified from the primary kinase screen, an AlphaLISA® assay can be developed to confirm target engagement in a cellular context. For example, by using an antibody against the target protein and a biotinylated analogue of the active compound, one could measure the direct binding of the compound to its target in cell lysates.

Section 4: Assay Validation and Data Interpretation

Rigorous assay validation is critical to ensure the reliability of HTS data. [3][4]Key parameters to assess include:

  • Z'-factor: A statistical measure of assay quality that reflects the separation between positive and negative controls. A Z'-factor ≥ 0.5 is considered excellent for HTS. [20]* Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

Data Interpretation:

  • Dose-Response Curves: Active compounds should exhibit a clear dose-dependent effect.

  • Hit Confirmation: Putative hits should be re-tested to confirm their activity.

  • Counter-Screens: It is essential to perform counter-screens to eliminate false positives. For example, compounds that are active in a luminescent kinase assay should be tested for their ability to directly inhibit the luciferase enzyme.

Conclusion

The high-throughput screening assays and protocols outlined in this guide provide a robust framework for the initial characterization of this compound analogues. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify active compounds and gain valuable insights into their mechanism of action. This systematic approach, grounded in sound scientific principles and rigorous validation, will undoubtedly accelerate the development of novel therapeutics derived from this promising chemical scaffold.

References

  • A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. PMC. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]

  • Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Taylor & Francis Online. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Apoptosis Assays for High-Throughput Cytometry. Sartorius. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI - NIH. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Basics of Enzymatic Assays for HTS. PubMed. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • HTRF®. Berthold Technologies GmbH & Co.KG. [Link]

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Introduction - High-Throughput Screening Center. National Center for Advancing Translational Sciences. [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. [Link]

  • HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Molecular Devices. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. [Link]

Sources

Application Note: Strategic Synthesis of Type II Kinase Inhibitors Using 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of 2-(2,3-Dimethylphenoxy)aniline (CAS: 280760-86-1) as a privileged pharmacophore in the synthesis of Type II kinase inhibitors.

Introduction: The Structural Rationale

In the landscape of kinase inhibitor design, the "Type II" inhibition mode—stabilizing the inactive DFG-out conformation of the kinase—remains a gold standard for achieving high selectivity. These inhibitors typically feature a "hinge-binding" heterocycle connected via a linker (often a urea or amide) to a hydrophobic "tail" that occupies the allosteric back-pocket adjacent to the ATP binding site.

This compound represents a high-value "tail" fragment. Its structural significance lies in three key factors:

  • Conformational Locking: The ortho-phenoxy substitution creates a twisted biaryl conformation, mimicking the spatial requirements of the kinase allosteric pocket.

  • Hydrophobic Filling: The 2,3-dimethyl motif provides specific steric bulk designed to displace water and fill the hydrophobic lipophilic pocket (specifically the region often occupied by the "gatekeeper" residue).

  • Electronic Modulation: The aniline nitrogen serves as the nucleophilic handle for coupling to the "linker" moiety (urea/amide).

Target Signaling Pathway

While this pharmacophore is versatile, it is most frequently applied in designing inhibitors for the MAPK (RAS-RAF-MEK-ERK) and VEGFR/PDGFR pathways.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., VEGFR) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Grb2/SOS RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Translocation Inhibitor Type II Inhibitor (Containing 2,3-dimethylphenoxy moiety) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits Inhibitor->MEK Allosteric Block

Figure 1: The MAPK signaling cascade. The this compound motif is used to synthesize inhibitors that lock kinases (RTK, RAF, or MEK) in an inactive state, halting downstream proliferation.

Experimental Protocol: Synthesis Workflow

This protocol describes the synthesis of a representative Diaryl Urea Kinase Inhibitor . The workflow involves two phases: (A) Preparation of the Aniline (if starting from phenols) and (B) The Coupling Reaction (Urea Formation).

Phase A: Preparation of this compound

Note: If the aniline is purchased commercially (CAS 280760-86-1), skip to Phase B.

Reaction Overview:

  • SNAr Coupling: 2,3-Dimethylphenol + 1-Fluoro-2-nitrobenzene → 2-(2,3-Dimethylphenoxy)-1-nitrobenzene.

  • Reduction: Nitro group reduction → Aniline.

Step-by-Step Protocol (Phase A)
  • Reagents:

    • 2,3-Dimethylphenol (1.0 eq)

    • 1-Fluoro-2-nitrobenzene (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Dissolve 2,3-dimethylphenol in DMF (0.5 M concentration).

    • Add

      
       and stir at Room Temperature (RT) for 30 min to form the phenoxide.
      
    • Add 1-fluoro-2-nitrobenzene dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over

      
       and concentrate.
      
  • Reduction:

    • Dissolve the nitro-intermediate in Ethanol/EtOAc (1:1).

    • Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 12 hours.

    • Filter through Celite and concentrate to yield This compound .

Phase B: Urea Coupling (The Key Step)

This step couples the aniline to a heteroaryl "hinge binder" (e.g., a substituted pyridine, pyrimidine, or quinoline) using an activated carbamate method. This is safer and more controlled than using isocyanates.

Reaction Scheme:



Reagents & Equipment
ComponentSpecificationRole
Core Scaffold 4-Amino-pyridine derivative (e.g., Sorafenib core)Hinge Binder
Reagent Phenyl chloroformateCarbamate activator
Target Aniline This compound Hydrophobic Tail
Base Pyridine or DIPEAAcid scavenger
Solvent DCM (Dichloromethane) & THFReaction medium
Detailed Protocol

Step 1: Formation of Phenyl Carbamate Intermediate

  • Charge a round-bottom flask with the Heteroaryl Amine (1.0 eq) and dry THF/DCM (1:1 ratio).

  • Cool to 0°C under Nitrogen atmosphere.

  • Add Pyridine (2.0 eq).

  • Add Phenyl Chloroformate (1.1 eq) dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Checkpoint: LC-MS should show full conversion to the phenyl carbamate (Mass = Amine + 120 Da).

  • Quench: Add saturated

    
    , extract with DCM, dry, and concentrate. The solid carbamate is usually stable and can be used without column chromatography.
    

Step 2: Urea Formation

  • Dissolve the Phenyl Carbamate (1.0 eq) in dry DMSO or DMF (0.2 M).

  • Add This compound (1.1 eq).

  • Add Triethylamine (TEA) (1.5 eq) if the reaction is sluggish.

  • Heat to 60–80°C for 4–12 hours.

    • Expert Insight: The 2,3-dimethyl group creates steric hindrance near the amine. Higher temperature (80°C) is often required compared to unsubstituted anilines.

  • Workup: Pour the reaction mixture into ice water. The product (Urea) typically precipitates out.

  • Filter the solid. Wash with water and diethyl ether (to remove residual phenol byproduct).

Visualization: Synthesis Workflow

Synthesis_Workflow Phenol 2,3-Dimethylphenol Ether Nitro-Ether Intermediate Phenol->Ether K2CO3, DMF 80°C Nitro 1-Fluoro-2-nitrobenzene Nitro->Ether Scaffold Heteroaryl Amine (Hinge Binder) Carbamate Phenyl Carbamate Activated Species Scaffold->Carbamate PhOCOCl Pyridine Aniline 2-(2,3-Dimethylphenoxy) aniline Ether->Aniline H2, Pd/C Reduction Inhibitor Final Kinase Inhibitor (Diaryl Urea) Aniline->Inhibitor Coupling Carbamate->Inhibitor DMSO, 80°C

Figure 2: Convergent synthesis strategy. The Aniline and Activated Scaffold are prepared separately and coupled in the final step to maximize yield and purity.

Quality Control & Troubleshooting (Self-Validating System)

To ensure the protocol was successful, use this validation checklist.

Analytical Markers
TechniqueObservationInterpretation
1H NMR (DMSO-d6) Singlet at

8.5–9.5 ppm
Confirms Urea -NH- protons.[2] Absence indicates failure to couple.
1H NMR (Aromatic) Two singlets/doublets at

2.1–2.3 ppm
Confirms integrity of the 2,3-Dimethyl groups (approx 2.15 and 2.25 ppm).
LC-MS [M+H]+ PeakMass should equal (Heterocycle + Aniline + 26 Da).
TLC Disappearance of CarbamateCarbamate is usually less polar than the urea product.
Troubleshooting Guide
  • Problem: Low yield in urea coupling.

    • Cause: Steric hindrance from the 2,3-dimethyl group.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 100°C. Alternatively, use a microwave reactor (120°C, 30 min).

  • Problem: Product is oily/sticky.

    • Cause: Residual phenol from the carbamate leaving group.

    • Solution: Wash the crude solid vigorously with Diethyl Ether or perform column chromatography (DCM:MeOH 95:5).

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link

  • PubChem. (2024). 4-(2,3-dimethylphenoxy)aniline Compound Summary. (Analogous structure reference). Link

Sources

An In-Depth Guide to Assessing the Metabolic Stability of 2-(2,3-Dimethylphenoxy)aniline Using a Human Liver Microsome Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful lead optimization.[1][2] A compound's metabolic stability, or its susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including oral bioavailability and in vivo half-life.[1] This application note provides a detailed protocol for assessing the metabolic stability of 2-(2,3-Dimethylphenoxy)aniline, a representative aromatic amine, using a well-established in vitro model: pooled human liver microsomes (HLMs).

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) superfamily of enzymes playing a pivotal role.[3][4][5] These heme-containing monooxygenases, localized within the endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[4][6][7] HLMs are vesicles formed from the endoplasmic reticulum, enriched in these critical Phase I metabolic enzymes.[8][9] By incubating a test compound like this compound with HLMs in the presence of necessary cofactors, we can simulate its primary metabolic clearance in a controlled, reproducible, and high-throughput manner.[10][11]

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the step-by-step experimental procedure but also explain the scientific rationale behind each step, ensuring a robust and self-validating system. We will cover everything from reagent preparation to data analysis, culminating in the calculation of key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint).

Assay Principle

The fundamental principle of this assay is to measure the rate of disappearance of the parent compound, this compound, over time when incubated with metabolically active HLMs. The assay relies on the oxidative reactions catalyzed primarily by CYP450 enzymes.[3] These reactions require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the necessary reducing equivalents.[12][13] To ensure a sustained and non-limiting supply of NADPH throughout the incubation, an NADPH regenerating system is employed.[12][13][14][15] This system typically consists of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), which continuously reduces NADP+ back to NADPH.[12][13]

The reaction is initiated by adding the NADPH regenerating system to a pre-warmed mixture of the test compound and HLMs. Aliquots are taken at specific time points and the enzymatic reaction is immediately quenched by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all metabolic activity.[16] The concentration of the remaining this compound in each sample is then quantified using a highly sensitive and selective analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19] By plotting the natural logarithm of the percentage of remaining compound against time, the rate of metabolism can be determined, from which the in vitro half-life and intrinsic clearance are calculated.

Materials and Reagents

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator with temperature control (37°C)

  • Water bath (37°C)

  • Centrifuge capable of reaching >3,000 x g

  • 96-well plates (for incubation and sample collection)

  • Multichannel pipettes and repeater pipette

  • Vortex mixer

  • Analytical balance

Reagents and Consumables
  • Test Compound: this compound (analytical grade)

  • Internal Standard (IS): A structurally similar and stable compound not found in the matrix (e.g., a deuterated analog or a compound with similar chromatographic behavior).

  • Pooled Human Liver Microsomes (HLMs): From a reputable supplier (e.g., BioIVT, Corning), stored at -80°C.

  • NADPH Regenerating System: Commercially available kits (e.g., RapidStart™ from BioIVT or similar systems from Promega) are recommended for convenience and consistency.[12][14][15] These typically contain NADP+, Glucose-6-Phosphate (G6P), and Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Control Compounds:

    • High Clearance Control: A compound known to be rapidly metabolized by HLMs (e.g., Midazolam, Verapamil).[16][20]

    • Low Clearance Control: A compound known to be metabolically stable (e.g., Warfarin).

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (optional, for mobile phase modification)

  • Consumables:

    • 96-well deep-well plates

    • 96-well shallow-well plates

    • Adhesive plate seals

    • Pipette tips

    • Reagent reservoirs

Experimental Protocol

Preparation of Solutions
  • Rationale: Accurate and consistent preparation of solutions is critical for the reproducibility of the assay. Stock solutions are prepared in an organic solvent like DMSO to ensure complete dissolution. Working solutions are then prepared by diluting the stocks to achieve the desired final concentration in the incubation mixture, while keeping the final DMSO concentration low (typically ≤ 0.5%) to avoid enzyme inhibition.[16]

  • Test and Control Compound Stock Solutions (10 mM): Accurately weigh and dissolve this compound and control compounds in DMSO to a final concentration of 10 mM.

  • Compound Working Solutions (300 µM): Prepare an intermediate working plate by diluting the 10 mM stock solutions in DMSO or a mixture of ACN/water. For a final incubation concentration of 1 µM, a 300 µM working solution is a convenient starting point.[16]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in ACN at a concentration that yields a robust signal on the LC-MS/MS (e.g., 100 ng/mL). This solution will also serve as the quenching solution.

  • HLM Working Suspension (1 mg/mL): Thaw the vial of pooled HLMs (typically supplied at 20 mg/mL) rapidly in a 37°C water bath.[16][21] Immediately place on ice and dilute to a working concentration of 1 mg/mL with ice-cold 100 mM potassium phosphate buffer (pH 7.4). Keep the suspension on ice at all times.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.[15] This usually involves adding water to a lyophilized mixture of cofactors.[13] Prepare this solution just before initiating the metabolic reaction.

Incubation Procedure
  • Rationale: The incubation is performed at 37°C to mimic physiological temperature. A pre-incubation step allows the test compound to equilibrate with the microsomes before the reaction is started. The reaction is initiated by adding the NADPH regenerating system, which provides the necessary energy for the CYP450 enzymes.[12] Time points are staggered to accurately capture the disappearance of the compound.

  • Plate Setup: Design a 96-well plate map for the incubation. Include wells for the test compound, positive and negative controls, all in triplicate.[3] Also include a "T0" (time zero) plate for immediate quenching.

  • Pre-incubation:

    • In a 96-well deep-well plate (the "incubation plate"), add the appropriate volume of 100 mM potassium phosphate buffer.

    • Add the HLM working suspension to achieve a final protein concentration of 0.5 mg/mL in the final incubation volume.[10]

    • Add the compound working solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.5%.

    • Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • To start the reaction, add the freshly prepared NADPH regenerating system to all wells of the incubation plate. The final concentration of NADPH should be around 1 mM.[16]

    • Immediately after adding the NADPH solution, mix the plate and transfer an aliquot from each well to a corresponding well in the T0 plate, which contains the cold ACN with IS. This represents the 0-minute time point.

  • Time-Point Sampling:

    • Return the incubation plate to the 37°C incubator.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to new 96-well plates containing the cold ACN with IS to quench the reaction.[10]

Sample Processing
  • Rationale: After quenching, the precipitated proteins must be removed to prevent clogging of the LC-MS/MS system. Centrifugation pellets the protein, and the clear supernatant containing the analyte and IS is transferred for analysis.

  • Protein Precipitation: After the final time point, seal all sample plates and vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plates at a high speed (e.g., 3,220 x g for 15 minutes) to pellet the precipitated microsomal protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Rationale: LC-MS/MS provides exceptional sensitivity and selectivity for quantifying the analyte in a complex biological matrix.[17][22][23] The liquid chromatography (LC) separates the analyte from other components, and the tandem mass spectrometry (MS/MS) provides specific detection based on the mass-to-charge ratio of the parent ion and a specific fragment ion (Multiple Reaction Monitoring or MRM).

  • Method Development: Develop an LC-MS/MS method for this compound and the chosen IS. This involves optimizing chromatographic conditions and mass spectrometer parameters.

    • Chromatography (Example):

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[17]

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[19]

      • Gradient: A suitable gradient to ensure separation from potential metabolites and matrix components.

    • Mass Spectrometry (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+), which is common for aniline derivatives.[17][19]

      • MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transitions for both the analyte and the IS. This is done by infusing a standard solution of each compound into the mass spectrometer.

  • Sample Analysis: Analyze the processed samples using the developed LC-MS/MS method.

Data Analysis and Interpretation

The goal of the data analysis is to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Quantification: For each time point, determine the peak area of this compound and the internal standard. Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Normalization: Express the results as the percentage of the test compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T0) * 100

  • Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the '% Remaining' versus time (in minutes). The slope of the resulting linear regression line is the elimination rate constant, k.

    • Slope = -k

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint represents the volume of microsomal matrix cleared of the compound per unit time per amount of microsomal protein.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

    • For example: Clint = (0.693 / t½) * (1000 µL / 0.5 mg) (assuming a 1 mL final incubation volume and 0.5 mg/mL protein concentration).

System Suitability and Controls

To ensure the validity of the assay, the performance of the control compounds must meet predefined acceptance criteria.

  • High Clearance Control (e.g., Midazolam): Should exhibit rapid metabolism with a t½ within the laboratory's historical range (e.g., < 15 minutes).

  • Low Clearance Control (e.g., Warfarin): Should show minimal metabolism, with >80% of the compound remaining after the final time point.

  • No-Cofactor Control: An incubation without the NADPH regenerating system should show minimal metabolism of the test compound, confirming that the observed clearance is enzyme- and cofactor-dependent.

Data Presentation

Table 1: Example Metabolic Stability Results

Compoundt½ (min)Clint (µL/min/mg protein)Classification
This compound25.554.3Moderate Clearance
Midazolam (High Control)8.2169.0High Clearance
Warfarin (Low Control)>60<23.1Low Clearance

Classification is laboratory-dependent but can be categorized (e.g., Low: t½ > 60 min; Moderate: t½ 15-60 min; High: t½ < 15 min).

Visualizations

Experimental Workflow Diagram

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Stocks: - Test Compound - Controls - Buffer, HLM pre_inc Pre-incubate Plate (Compound + HLM) at 37°C prep_reagents->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold ACN + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Calculate % Remaining lcms->data_proc calc Calculate t½ & Clint data_proc->calc

Caption: Workflow for the HLM metabolic stability assay.

Data Analysis Logic

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2,3-Dimethylphenoxy)aniline Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and isolation challenges of 2-(2,3-Dimethylphenoxy)aniline (CAS 3169-78-6). This response is structured as a Tier-3 Technical Support resource, designed for research scientists requiring high-purity isolation of this specific diaryl ether intermediate.

Ticket Type: Advanced Purification Strategy & Troubleshooting Subject: Overcoming persistent phenolic impurities, oxidation coloration, and isolation of this compound.

Executive Summary

This compound is a lipophilic diaryl ether amine. Its purification is frequently complicated by three factors:

  • Steric Hindrance: The 2,3-dimethyl substitution on the phenoxy ring increases lipophilicity, making the removal of unreacted 2,3-dimethylphenol difficult via standard aqueous washes.

  • Oxidative Instability: Like most electron-rich anilines, the amino group is prone to oxidation, leading to "pinking" or dark tar formation during workup.

  • Close Elution: In normal phase chromatography, the product often co-elutes with the nitro-intermediate [1-(2,3-dimethylphenoxy)-2-nitrobenzene] if reduction is incomplete.

This guide provides a self-validating Acid-Base Extraction protocol and troubleshooting Q&A to resolve these specific issues.

Part 1: Troubleshooting Guide (Q&A)

Q1: I see a persistent impurity at ~0.6 (Hex/EtOAc) that resists bicarbonate washing. What is it?

Diagnosis: This is almost certainly unreacted 2,3-dimethylphenol . Technical Insight: Standard sodium bicarbonate (


) washes (pH ~8.5) are insufficient to deprotonate 2,3-dimethylphenol (

). The steric bulk of the methyl groups at the 2- and 3-positions further reduces the kinetic rate of deprotonation and increases the partition coefficient into the organic phase. Corrective Action: You must use a stronger base. Switch to 2M NaOH (pH ~14) for the wash. The high pH ensures complete deprotonation (

), forcing the impurity into the aqueous layer.
  • Caution: Perform this wash before any acid extraction steps to prevent phenol carryover.

Q2: My product turns reddish-brown during rotary evaporation. How do I prevent this?

Diagnosis: Auto-oxidation of the aniline amine group. Technical Insight: Electron-rich anilines form radical cations and diazo-tars upon exposure to atmospheric oxygen and light, especially when in solution or on silica gel. Corrective Action:

  • Acid Salt Formation: Isolate the compound as the hydrochloride salt (solid) rather than the free base oil if long-term storage is required. The salt is oxidation-resistant.

  • Argon Sparging: Degas all extraction solvents with Argon/Nitrogen before use.

  • Temperature Control: Keep the water bath temperature

    
     during evaporation.
    
Q3: The product is oiling out during recrystallization. How do I induce crystallization?

Diagnosis: The "Oiling Out" phenomenon occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities depress the melting point. Technical Insight: this compound has a relatively low melting point (likely


 range based on structural analogs).
Corrective Action: 
  • Two-Solvent System: Use Ethanol/Water .[1] Dissolve in minimal warm ethanol (

    
    ), then add water dropwise until turbidity persists.
    
  • Seed Crystal: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to create nucleation sites.

  • Slow Cooling: Do not plunge into ice immediately. Allow the "oiled" mixture to stir at room temperature; the oil droplets will often solidify into spheres over 2-4 hours.

Part 2: The "Self-Validating" Purification Protocol

This protocol uses Chemoselective Acid-Base Extraction . It is superior to chromatography for this molecule because it leverages the basicity of the amine to separate it from both neutral (nitro-intermediate) and acidic (phenol) impurities.

Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Aniline, Phenol, Nitro-intermediate) Dissolve Dissolve in Ethyl Acetate (EtOAc) Crude->Dissolve WashNaOH Wash 1: 2M NaOH (x2) Removes 2,3-Dimethylphenol Dissolve->WashNaOH ExtractHCl Extraction: 2M HCl (x3) Extracts Aniline into Aqueous Phase WashNaOH->ExtractHCl Sep1 Separation ExtractHCl->Sep1 OrgLayer1 Organic Layer (Contains Neutral Nitro Impurities) DISCARD Sep1->OrgLayer1 Organic Phase AqLayer1 Aqueous Acid Layer (Contains Product as Salt) Sep1->AqLayer1 Aqueous Phase Basify Basify: Add 4M NaOH to pH > 12 Precipitates Free Base AqLayer1->Basify ExtractEtOAc Back-Extract into EtOAc (x3) Basify->ExtractEtOAc Dry Dry (Na2SO4) & Evaporate ExtractEtOAc->Dry Final Pure this compound Dry->Final

Figure 1: Chemoselective Acid-Base Extraction Workflow for isolating basic anilines from neutral and acidic impurities.

Step-by-Step Methodology

Reagents Required:

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • 2M Sodium Hydroxide (NaOH)

  • 2M Hydrochloric Acid (HCl)[2][3]

  • Saturated Brine (

    
    )
    
  • Sodium Sulfate (

    
    )
    

Procedure:

  • Initial Dissolution: Dissolve the crude reaction residue in EtOAc (

    
     per gram of crude).
    
    • Why: EtOAc is preferred over DCM for anilines to avoid formation of chlorinated byproducts during long storage, though DCM is acceptable.

  • Phenol Removal (Critical Step): Wash the organic phase twice with 2M NaOH (

    
     volume ratio).
    
    • Mechanism:[1][4][5][6][7]

      
      . The phenolate anion partitions into the water.
      
    • Check: The aqueous layer may turn yellow/orange (phenolate color).

  • Amine Capture (The "Filter"): Extract the organic phase three times with 2M HCl .

    • Mechanism:[1][4][5][6][7][8]

      
      . The product becomes a water-soluble ammonium salt.
      
    • Separation: Keep the Aqueous Acidic Layer .

    • Validation: Spot the remaining organic layer on TLC. It should contain only non-polar impurities (e.g., unreacted nitro-compound). If the product spot is absent, the extraction is successful.

  • Neutral Wash: Wash the combined acidic aqueous extracts once with a small volume of fresh EtOAc.

    • Purpose: Removes physically entrained organic droplets containing neutral impurities.

  • Regeneration of Free Base: Cool the acidic aqueous solution in an ice bath (

    
    ). Slowly add 4M NaOH  with stirring until pH 
    
    
    
    .
    • Observation: The solution will become cloudy/milky as the free amine precipitates.

  • Final Isolation: Extract the cloudy aqueous mixture three times with EtOAc. Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Part 3: Quantitative Data & Properties

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (

)
ApplicationNotes
Ethyl Acetate HighExtractionExcellent for dissolving the free base.
Diethyl Ether HighExtractionGood alternative, but highly flammable.
Water (pH 7) NegligibleWashProduct is hydrophobic.
2M HCl High (as salt)PurificationForms water-soluble hydrochloride salt.[2]
Ethanol High (Hot) / Mod (Cold)RecrystallizationBest solvent for crystallization.
Hexane LowPrecipitationAnti-solvent to force precipitation.

Table 2: Key Impurity Profiles

ImpurityNatureRemoval Strategy
2,3-Dimethylphenol Acidic (

10.5)
Wash with 2M NaOH (pH 14).
1-Fluoro-2-nitrobenzene NeutralStays in organic layer during HCl extraction.
Nitro-intermediate NeutralStays in organic layer during HCl extraction.
Pd/C or Fe Residues ParticulateFilter through Celite® pad before extraction.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Acid-Base extraction techniques).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76956, 2-Phenoxyaniline. [Link] (Accessed 2024).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for pKa values of phenols and anilines).

Sources

Improving the regioselectivity of 2-(2,3-Dimethylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(2,3-Dimethylphenoxy)aniline

Topic: Improving Regioselectivity & Yield in Sterically Hindered Diaryl Ether Synthesis Target Molecule: this compound (Structure: Aniline core ether-linked to 2,3-xylenol) Primary Challenge: The ortho-methyl group at the 2-position of the phenoxy ring creates significant steric hindrance, impeding nucleophilic attack and often leading to low yields or competitive side reactions (C-arylation, homocoupling).

Part 1: The Diagnostic Framework

Q: Why is my reaction stalling or producing regio-isomeric impurities?

A: The synthesis of this compound presents a classic "Ortho-Effect" challenge. The 2,3-dimethyl substitution pattern on the phenol makes it a sterically demanding nucleophile.

Root Cause Analysis:

  • Steric Shielding: The methyl group at position 2 of the phenol physically blocks the oxygen atom, making it difficult for the phenol to approach the electrophile (1-halo-2-nitrobenzene).

  • Electronic Mismatch: If you are using standard Nucleophilic Aromatic Substitution (

    
    ), the reaction rate is highly sensitive to the leaving group. Using a Chloride (Cl) leaving group often fails because the activation energy is too high for the hindered phenol.
    
  • Regioselectivity (Chemoselectivity) Failure: Under forcing conditions (high heat to overcome sterics), phenols can undergo C-arylation (Friedel-Crafts type side reaction) or the aryl halide may undergo reductive dehalogenation or homocoupling (if using Cu catalysis), leading to a mixture of byproducts.

Part 2: Strategic Pathways (Visualized)

To solve the steric and regioselectivity issues, you must choose the correct activation strategy.

SynthesisPathways Start Precursors: 2,3-Dimethylphenol + 1-Halo-2-nitrobenzene Decision Select Strategy Start->Decision RouteA Route A: Activated S_NAr (Use if Electrophile is Fluorinated) Decision->RouteA High Reactivity Required RouteB Route B: Ligand-Assisted Ullmann (Use if Electrophile is Chlorinated) Decision->RouteB Cost-Effective / Scalable Intermediate Intermediate: 1-(2,3-Dimethylphenoxy)-2-nitrobenzene RouteA->Intermediate K2CO3, DMF, 80°C High Regioselectivity (O-attack) RouteB->Intermediate CuI, Picolinic Acid, K3PO4 Overcomes Sterics Reduction Reduction Phase (H2/Pd-C or Fe/AcOH) Intermediate->Reduction Target Target: This compound Reduction->Target

Caption: Decision matrix for overcoming steric hindrance. Route A utilizes electronegativity to accelerate


, while Route B uses copper catalysis to lower the activation energy.

Part 3: Troubleshooting Guides & Protocols

Scenario A: The "Low Yield/No Reaction" Issue

User Report: "I am refluxing 2-chloronitrobenzene with 2,3-dimethylphenol and


 in acetone, but getting <10% conversion."

The Fix: Switch to "Activated"


 or High-Temp Dipolar Solvents. 
Acetone boils at too low a temperature (56°C) to overcome the steric barrier of the 2,3-dimethyl group.

Protocol 1: The Fluoride Acceleration Method (Recommended for Purity) Replacing the Chlorine with Fluorine increases the electrophilicity of the nitrobenzene carbon significantly, allowing the hindered phenol to attack efficiently.

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 equiv), 2,3-Dimethylphenol (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid protic solvents.

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Why this works: The high electronegativity of Fluorine creates a strong dipole, making the C-F carbon highly susceptible to nucleophilic attack, even by a bulky nucleophile. This ensures O-regioselectivity because the transition state for O-attack is favored over C-attack under these specific conditions.

Scenario B: The "Impurity/Side Reaction" Issue

User Report: "I see multiple spots on TLC. I suspect C-arylation or homocoupling."

The Fix: Ligand-Promoted Ullmann Coupling. If you must use the cheaper 2-chloronitrobenzene or 2-iodonitrobenzene, you need a copper catalyst with a specific ligand to enforce the correct geometry and lower the barrier for O-arylation.

Protocol 2: The Modified Ullmann-Ma Coupling

  • Catalyst System: CuI (10 mol%) + Picolinic Acid or N,N-Dimethylglycine (20 mol%).

    • Note: The ligand is critical. It binds to Copper, creating a sterically bulky active species that paradoxically helps the bulky phenol bind by preventing the aggregation of Copper salts.

  • Base:

    
     (Potassium Phosphate) is superior to Carbonate here as it improves the solubility of the phenol.
    
  • Solvent: DMSO or Toluene (if using a phase transfer catalyst).

  • Temp: 90–110°C.

  • Mechanism: The ligand coordinates the Cu center, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination of the diaryl ether, strictly enforcing O-selectivity and preventing C-alkylation.

Scenario C: The "Reduction" Issue

User Report: "I formed the ether, but during nitro reduction, I lost the ether linkage or got incomplete reduction."

The Fix: Chemoselective Reduction. Harsh acidic reductions (Sn/HCl) can sometimes hydrolyze sterically strained ethers.

Protocol 3: Catalytic Transfer Hydrogenation

  • Reagents: Intermediate Nitro-ether, Hydrazine Hydrate (5 equiv),

    
     (catalytic) or Activated Carbon.
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux for 2 hours.

  • Advantage: This method operates at neutral pH, preserving the ether linkage while quantitatively reducing the nitro group to the aniline.

Part 4: Data Summary & Comparison

ParameterStandard

(Cl)
Activated

(F)
Ligand-Ullmann (Cu)
Precursor 2-Chloronitrobenzene1-Fluoro-2-nitrobenzene2-Iodo/Chloronitrobenzene
Nucleophile 2,3-Dimethylphenol2,3-Dimethylphenol2,3-Dimethylphenol
Temp >140°C (Harsh)80–100°C (Mild)90–110°C (Moderate)
Yield Low (<40%)High (>85%) Good (70–80%)
Regioselectivity Poor (Side reactions)Excellent (O-specific) Very Good (Ligand controlled)
Cost LowHighModerate

Part 5: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type LowYield Low Yield / No Reaction Type->LowYield Impurities Impurities / Wrong Isomer Type->Impurities CheckLG Check Leaving Group: Is it Cl? LowYield->CheckLG CheckLigand Check Catalyst: Using Ligand? Impurities->CheckLigand Soln1 Switch to F-Precursor (Activated S_NAr) CheckLG->Soln1 Yes (Cl is too slow) Soln2 Add Picolinic Acid (20 mol%) CheckLigand->Soln2 No Ligand Used Soln3 Check Phenol Purity (Isomer Contamination?) CheckLigand->Soln3 Ligand Used

Caption: Logic flow for diagnosing reaction failures. Priority is given to leaving group selection and ligand utilization.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

    • Context: Foundational text on using ligands to improve Ullmann coupling yields in hindered substr
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters, 5(21), 3799-3802.

    • Context: Establishes the "Ullmann-Ma" protocol using amino acids (like dimethylglycine) to enforce regioselectivity and overcome steric bulk.
  • Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016).[1] Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4234–4237.

    • Context: Discusses the limits of steric hindrance in ether synthesis and alternative hypervalent iodine strategies if metal c
  • Organic Chemistry Portal. (2025). Ullmann Reaction and Ether Synthesis.

    • Context: General reaction parameters and modern ligand modifications.[2]

Sources

Troubleshooting guide for the analysis of 2-(2,3-Dimethylphenoxy)aniline by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2,3-Dimethylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). The guidance herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your analytical results.

I. Understanding the Analyte: this compound

This compound is an aromatic amine, a class of compounds often analyzed using reversed-phase HPLC.[1][2] Its chemical structure, which includes both a phenoxy and an aniline moiety, dictates its chromatographic behavior. A reversed-phase C18 column is a common choice for the stationary phase, while the mobile phase typically consists of a mixture of acetonitrile or methanol with water or a buffer.[1]

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₄H₁₅NOPubChem
Molecular Weight213.27 g/mol PubChem
LogP (predicted)3.8PubChem

Note: Experimental values for some properties may vary.

II. Recommended HPLC Method Parameters (Starting Point)

This table provides a robust starting point for method development. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale & Considerations
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides good retention for the relatively nonpolar analyte.[1]
Mobile Phase Acetonitrile and Water (or 0.1% Formic Acid in Water)A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, is often effective for separating aromatic amines and related impurities. Formic acid can improve peak shape for amine compounds.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a consistent and slightly elevated temperature can improve peak shape and reproducibility.[4]
Detection Wavelength ~240 nm (or as determined by UV scan)Aromatic amines typically exhibit strong UV absorbance. A UV scan of the analyte standard is recommended to determine the optimal wavelength.
Injection Volume 5-20 µLThe optimal volume depends on the sample concentration and the sensitivity of the detector.
Sample Diluent Mobile phase at initial conditionsDissolving the sample in the initial mobile phase composition helps to prevent peak distortion.[5][6]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue, especially with amine-containing compounds.[7]

Potential Causes & Solutions:

  • Secondary Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the silica-based stationary phase.[8] This is a very common cause of tailing for basic analytes.

    • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having low silanol activity.

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) will protonate the analyte, which can reduce its interaction with silanol groups.[9]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to poor peak shape.[5][10]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contaminants.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7]

    • Solution: Dilute your sample and reinject.

Retention Time Variability
Q2: The retention time of my analyte is shifting between injections. What should I investigate?

A2: Unstable retention times can compromise the reliability of your analysis. The first step is to determine if the shift is gradual (drift) or random.

Potential Causes & Solutions:

  • Mobile Phase Composition Changes:

    • Evaporation: The more volatile component of your mobile phase (usually the organic solvent) can evaporate over time, leading to a gradual increase in retention times.[4]

    • Solution: Keep mobile phase reservoirs capped and prepare fresh mobile phase daily. Online mixing by the HPLC system is generally more reproducible than using pre-mixed mobile phases.[4]

    • Degassing Issues: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.[12]

    • Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[12]

  • Flow Rate Inconsistency:

    • Pump Malfunction or Leaks: A failing pump or a small leak in the system can cause the flow rate to be inconsistent, leading to variable retention times.[8]

    • Solution: Check the system for any visible leaks. Perform a pump flow rate accuracy test.

  • Column Temperature Fluctuations:

    • Inadequate Temperature Control: Variations in ambient laboratory temperature can affect retention times if a column oven is not used.[4]

    • Solution: Use a column thermostat to maintain a constant temperature.[4]

  • Column Equilibration:

    • Insufficient Equilibration Time: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can drift, especially at the beginning of a sequence.

    • Solution: Ensure an adequate equilibration time is built into your method between runs.

Resolution and Sensitivity Issues
Q3: I am not getting good separation between my analyte and an impurity peak. How can I improve the resolution?

A3: Resolution is a measure of the degree of separation between two peaks. Poor resolution can make accurate quantification difficult.[13]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is a critical factor in achieving separation.

    • Solution 1: Adjust the Gradient: If using a gradient, try making it shallower (i.e., increase the organic solvent percentage more slowly) to improve separation.

    • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may improve resolution.

  • Inappropriate Column Chemistry: The chosen stationary phase may not be optimal for your specific separation.

    • Solution: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that might offer different selectivity for your analytes.

  • Poor Peak Shape: As discussed in Q1, tailing peaks are broader and therefore have poorer resolution from adjacent peaks.

    • Solution: Address any peak shape issues first, as this will often improve resolution.

Q4: The peak for my analyte is very small or not visible at all. How can I increase the sensitivity?

A4: Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.

Potential Causes & Solutions:

  • Incorrect Detection Wavelength: You may not be monitoring at the wavelength of maximum absorbance for your analyte.

    • Solution: Perform a UV-Visible scan of a standard solution of this compound to determine its λmax (wavelength of maximum absorbance) and set your detector to this wavelength.

  • Low Sample Concentration: The concentration of your analyte in the injected sample may be below the detection limit of the method.

    • Solution 1: Concentrate the Sample: If possible, use a larger sample volume and a sample preparation technique (e.g., solid-phase extraction) to concentrate the analyte.

    • Solution 2: Increase Injection Volume: A larger injection volume will introduce more analyte onto the column. Be mindful of potential peak shape distortion if the sample solvent is stronger than the mobile phase.

  • Detector Issues: The detector lamp may be nearing the end of its life, resulting in lower sensitivity.

    • Solution: Check the detector lamp's energy output and replace it if necessary.

IV. Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common HPLC problems.

Experimental Workflow for HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filter & Degas) SystemPrep HPLC System Preparation (Purge & Equilibrate) MobilePhasePrep->SystemPrep SystemPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Troubleshooting Logic Diagram

G cluster_peak_shape Peak Shape Issue? cluster_retention Retention Time Issue? cluster_resolution Resolution/Sensitivity Issue? Start Problem Observed in Chromatogram PeakShape Tailing, Fronting, or Split Peak Start->PeakShape RetentionTime Drifting or Inconsistent Retention Time Start->RetentionTime Resolution Poor Resolution or Low Sensitivity Start->Resolution CheckMobilePhase Adjust Mobile Phase pH Add Modifier PeakShape->CheckMobilePhase Yes CheckColumn Check Column (Contamination/Age) PeakShape->CheckColumn Yes CheckOverload Reduce Sample Concentration PeakShape->CheckOverload Yes CheckFlow Verify Flow Rate Check for Leaks RetentionTime->CheckFlow Yes CheckMobilePhase2 Check Mobile Phase (Evaporation/Degassing) RetentionTime->CheckMobilePhase2 Yes CheckTemp Verify Column Temperature RetentionTime->CheckTemp Yes OptimizeMethod Optimize Mobile Phase Gradient/Solvent Resolution->OptimizeMethod Yes CheckWavelength Verify Detection Wavelength Resolution->CheckWavelength Yes CheckConcentration Increase Sample Concentration/Injection Vol. Resolution->CheckConcentration Yes

Caption: A logical flow for troubleshooting common HPLC issues.

V. References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.

  • What are the Common Peak Problems in HPLC. Chromatography Today.

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.

  • HPLC Troubleshooting Guide. MilliporeSigma.

  • Retention Time Variability in HPLC. Element Lab Solutions.

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate.

  • What are the Reasons for Resolution Failure in HPLC?. Chromatography Today.

  • Solving Common Errors in HPLC. Omega Scientific.

  • HPLC Troubleshooting: 5+ Common Problems and Their Solutions. PharmaGuru.

  • High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications.

  • HPLC Method for Analysis of Aniline. SIELC Technologies.

  • 4-(2,3-Dimethylphenoxy)aniline. PubChem.

Sources

Optimizing reaction conditions for the N-arylation of 2,3-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the N-arylation of 2,3-dimethylphenol. This sterically hindered phenol presents unique challenges in carbon-nitrogen (C-N) bond formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these challenges and achieve successful outcomes in your research.

Introduction to N-Arylation of 2,3-Dimethylphenol

The N-arylation of phenols is a cornerstone of modern organic synthesis, crucial for constructing the diaryl ether linkages present in numerous pharmaceuticals and natural products.[1] However, substrates with significant steric hindrance, such as 2,3-dimethylphenol, can be challenging coupling partners. This guide will focus on two of the most powerful methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] We will explore the nuances of each, providing you with the knowledge to select the optimal conditions for your specific arylating agent and desired product.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally better for the N-arylation of a sterically hindered phenol like 2,3-dimethylphenol: Palladium or Copper?

Both palladium and copper-based systems can be effective, but the choice often depends on the specific substrates and desired reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig amination is often favored for its generally milder reaction conditions and broader substrate scope, especially when dealing with less reactive aryl chlorides.[3] Modern systems using bulky, electron-rich phosphine ligands are particularly adept at coupling sterically hindered substrates.[4]

  • Copper-catalyzed Ullmann condensation is a classic method that has seen significant improvements.[2] It can be more cost-effective and is often less sensitive to air and moisture.[5] Recent developments with ligands like picolinic acid have made it a viable option for hindered phenols.[5][6][7]

Q2: What are the most critical parameters to control for a successful N-arylation of 2,3-dimethylphenol?

For this sterically hindered substrate, the most critical parameters are:

  • Ligand Choice: The ligand is crucial for stabilizing the metal catalyst and facilitating the catalytic cycle.[3] For palladium systems, bulky biaryl phosphine ligands are often necessary.[4] In copper-catalyzed reactions, diamine or amino acid-based ligands can be very effective.[5]

  • Base Selection: The base plays a key role in deprotonating the phenol.[3] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[3][5] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, degassed solvents are essential, particularly for palladium-catalyzed reactions. Common choices include toluene, dioxane, and DMF.[2][8]

  • Temperature: Elevated temperatures are often required to overcome the steric hindrance.[2][3]

Q3: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What can I do to minimize this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[3] To minimize it:

  • Optimize Catalyst and Ligand: Some catalyst/ligand combinations are more prone to this side reaction. Screening different ligands can be beneficial.

  • Control Reaction Temperature: Lowering the temperature, if the reaction still proceeds at a reasonable rate, can sometimes reduce hydrodehalogenation.

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) can form the active Pd(0) catalyst more cleanly, potentially reducing side reactions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalystEnsure you are using a reliable precatalyst. For Pd(II) sources, a pre-activation step with the ligand and base may be necessary.[3]
Inappropriate ligand choiceFor sterically hindered phenols, bulky, electron-rich phosphine ligands (e.g., tBuXPhos) are often required for palladium systems.[4] For copper systems, consider ligands like picolinic acid.[5]
Incorrect base selectionUse a strong, non-nucleophilic base like NaOtBu, KOtBu, or K₃PO₄. Ensure the base is finely ground to prevent clumping.[3]
Poor substrate reactivityAryl chlorides are less reactive than bromides or iodides. For aryl chlorides, a more electron-rich and bulky ligand may be needed.[3]
Insufficient temperatureSterically hindered couplings often require higher temperatures (e.g., 80-120 °C).[2][3]
Presence of oxygen or moistureUse anhydrous, degassed solvents and maintain an inert atmosphere (argon or nitrogen), especially for palladium-catalyzed reactions.
Formation of Multiple Products Homocoupling of the aryl halide or phenolOptimize the catalyst loading and reaction temperature to minimize dimerization.[3]
O-arylation vs. N-arylation (if other nucleophiles are present)The choice of catalyst system can influence selectivity. Copper-catalyzed systems with specific ligands can favor O-arylation.[9]
Difficulty in Product Purification Product is difficult to separate from starting materials or byproductsConsider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to purify the solid product.[10] Column chromatography may also be necessary.
Product co-elutes with the ligand or its oxideSelect a ligand that has significantly different polarity from your product to facilitate separation.

Optimized Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general starting point for the N-arylation of 2,3-dimethylphenol with an aryl bromide, utilizing a bulky biarylphosphine ligand.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex L2Pd(Ar)(X) Oxidative Addition->Pd(II) Complex Ar-X Ar-X Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Phenol, Base Pd(II) Phenoxide Complex L2Pd(Ar)(OAr') Ligand Exchange->Pd(II) Phenoxide Complex Phenol + Base Phenol + Base Reductive Elimination Reductive Elimination Pd(II) Phenoxide Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product (Ar-OAr') Product (Ar-OAr')

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling.

Materials:

  • 2,3-Dimethylphenol

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., tBuXPhos Pd G3)

  • tBuXPhos ligand (if not using a precatalyst with the ligand incorporated)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vial with a stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox, add the 2,3-dimethylphenol (1.0 mmol), aryl halide (1.2 mmol), palladium precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol) to the reaction vial.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a method for the N-arylation of 2,3-dimethylphenol using a copper catalyst and a picolinic acid ligand, which is particularly effective for hindered substrates.[5][6][7]

Diagram of a Simplified Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add 2,3-dimethylphenol, aryl iodide, CuI, picolinic acid, and K3PO4 to a reaction tube. Add Solvent Add anhydrous DMSO. Add Reactants->Add Solvent Inert Atmosphere Seal and purge with Argon. Add Solvent->Inert Atmosphere Heat and Stir Heat to 100-120 °C with vigorous stirring for 24 hours. Inert Atmosphere->Heat and Stir Quench and Extract Cool, add water, and extract with ethyl acetate. Heat and Stir->Quench and Extract Dry and Concentrate Dry organic layer and concentrate. Quench and Extract->Dry and Concentrate Purify Purify by column chromatography or recrystallization. Dry and Concentrate->Purify

Caption: General workflow for a copper-catalyzed Ullmann N-arylation.

Materials:

  • 2,3-Dimethylphenol

  • Aryl halide (aryl iodides are generally more reactive)[5]

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oven-dried reaction tube with a stir bar and a screw cap with a septum

Procedure:

  • To the reaction tube, add 2,3-dimethylphenol (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the tube and purge with argon for 5-10 minutes.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Place the tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Comparison of Catalyst Systems

Parameter Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Ullmann)
Catalyst Pd precatalysts (e.g., tBuXPhos Pd G3)CuI, Cu₂O
Ligand Bulky, electron-rich phosphines (e.g., tBuXPhos, RuPhos)Diamines, amino acids (e.g., picolinic acid)
Base Strong, non-nucleophilic (e.g., NaOtBu, KOtBu, LHMDS)Often weaker bases (e.g., K₃PO₄, Cs₂CO₃)[5]
Solvent Toluene, dioxane, THFDMSO, DMF, NMP
Temperature 80-120 °C100-210 °C (though modern methods are milder)[2]
Aryl Halide Reactivity Ar-I > Ar-Br > Ar-ClAr-I > Ar-Br >> Ar-Cl
Functional Group Tolerance Generally good, but can be sensitive to certain groups.High functional group tolerance.[5]
Air/Moisture Sensitivity HighLow to moderate

References

  • Current time information in Denbighshire, GB. Google.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. (2020, September 24). Retrieved March 7, 2024, from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (n.d.). Retrieved March 7, 2024, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)-catalysis - RSC Publishing. (2021, December 27). Retrieved March 7, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2024, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved March 7, 2024, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved March 7, 2024, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved March 7, 2024, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2006, March 24). Retrieved March 7, 2024, from [Link]

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents. (n.d.).
  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. (2021, August 22). Retrieved March 7, 2024, from [Link]

  • US4533758A - Alkylation of phenols to alkyl aryl ethers using phosphate catalysts - Google Patents. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved March 7, 2024, from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI. (2010, March 2). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents. (n.d.).
  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Retrieved March 7, 2024, from [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst - ResearchGate. (2017, March 10). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry - ACS Publications. (2014, April 24). Retrieved March 7, 2024, from [Link]

  • Typical ligands for Pd-catalyzed N-arylation and N-vinylation - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Purification: How To - Chemistry - University of Rochester. (n.d.). Retrieved March 7, 2024, from [Link]

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. (2023, June 21). Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-(2,3-Dimethylphenoxy)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful execution of biological assays hinges on the effective delivery of the test compound to the biological system. For hydrophobic molecules like 2-(2,3-Dimethylphenoxy)aniline, achieving and maintaining solubility in aqueous assay media is a primary experimental hurdle. Precipitation, even at microscopic levels, can lead to inaccurate concentration measurements, variable results, and underestimated biological activity[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address solubility challenges with this compound, ensuring data integrity and experimental reproducibility.

Section 1: Compound Profile - Understanding the Challenge

This compound is an aromatic amine derivative. Its chemical structure, characterized by two phenyl rings and methyl groups, confers significant hydrophobicity, making it poorly soluble in aqueous solutions[2]. The presence of the aniline functional group, however, provides a basic handle that can be exploited for pH-dependent solubilization strategies[2][3]. Understanding these properties is the first step in designing an effective solubilization protocol.

PropertyPredicted CharacteristicImplication for Solubility
Molecular Structure C₁₄H₁₅NOAromatic, containing two phenyl rings.
LogP (Predicted) ~3.7 - 4.2High lipophilicity ("grease-ball" molecule); predicts poor aqueous solubility[4][5].
Water Solubility Very LowDirect dissolution in aqueous buffers is unlikely to achieve desired concentrations[6].
Functional Groups Aniline (basic amine)The amine group can be protonated at acidic pH, forming a more soluble salt[2][7][8].
Solvent Preference Organic SolventsExpected to be soluble in organic solvents like DMSO, ethanol, and acetone[2][9].

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first and most standard method I should try?

A: The universally accepted first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO)[10][11]. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds[10][11]. Prepare a stock solution at a concentration significantly higher than your final desired assay concentration (e.g., 10-50 mM). This allows you to add a very small volume of the DMSO stock to your aqueous buffer, minimizing the final DMSO concentration[1].

Q2: I've made a 10 mM DMSO stock, but the compound precipitates immediately when I add it to my cell culture media. Why is this happening?

A: This is a classic problem known as "crashing out." It occurs because while the compound is soluble in DMSO, its solubility limit in the final aqueous environment is much lower[10][12]. When the DMSO stock is diluted into the media, the solvent environment abruptly changes from organic to aqueous, and the compound precipitates.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Optimize the Dilution Protocol: Do not add the aqueous buffer to your DMSO stock. Instead, perform serial dilutions of your compound in 100% DMSO first. Then, add a small aliquot of each DMSO dilution directly into the final assay media with vigorous mixing or vortexing[1][12]. This ensures the compound interacts with assay components like proteins or lipids that can help maintain solubility before it has a chance to self-aggregate[1].

  • Check Final DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5% (v/v), as higher concentrations can be cytotoxic and interfere with the assay itself[10][13].

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent. While a general rule is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, some sensitive cell types may show effects at even lower levels[10][13]. It is critical to run a vehicle control in every experiment. The vehicle control should contain the exact same final concentration of DMSO as your test wells but without the compound. This allows you to distinguish between the effects of the compound and the effects of the solvent[10].

Q4: I've optimized my DMSO protocol, but my required assay concentration is still causing precipitation. What are my other options?

A: When DMSO alone is insufficient, you must employ more advanced formulation strategies. The main options are co-solvents, pH adjustment, surfactants, and cyclodextrins. These methods aim to increase the "apparent solubility" of the compound in the aqueous media.[14][15]

Q5: How do I choose the best advanced solubilization strategy for my assay?

A: The choice depends on the specific requirements of your biological assay.

  • pH Adjustment: This is an excellent first choice for ionizable compounds like this one[16]. If your assay can tolerate a pH shift (e.g., a biochemical assay with a robust buffer), lowering the pH to protonate the aniline nitrogen can dramatically increase solubility[7][8].

  • Co-solvents: If DMSO is already in use, you can explore other biocompatible co-solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs)[11][17]. These are often used in combination to create a more solubilizing environment[18][19].

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment[20][21]. This is a powerful technique but be aware that surfactants can interfere with some assays or affect cell membranes[22][23].

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior[24]. They can form an "inclusion complex" with the compound, increasing its solubility without the use of organic solvents or detergents[25][26]. This is often considered a very clean and biocompatible approach[].

Section 3: Visual Workflows and Decision Guides

The following diagrams provide a systematic approach to troubleshooting and selecting a solubilization strategy.

G A Start: Compound Solubility Issue B Prepare 10-50 mM Stock in 100% DMSO A->B C Does Compound Dissolve in DMSO? B->C D Yes C->D E No C->E G Add stock to aqueous assay buffer. Keep final DMSO <0.5% D->G F Gently warm (37°C) or sonicate solution E->F F->C Re-attempt M Consult compound datasheet or re-evaluate purity. F->M Still insoluble H Does compound precipitate in buffer? G->H I No H->I J Yes H->J K Proceed with Assay. Include DMSO vehicle control. I->K L Proceed to Advanced Solubilization Strategy Selection (See Figure 2) J->L

Figure 1: A step-by-step workflow for initial solubility troubleshooting.

G node_p node_p A Is the assay sensitive to organic solvents or detergents? B Can the assay tolerate a non-physiological pH? A->B  No P4 Try Cyclodextrin Formulation (Protocol 5). Use HP-β-CD for inclusion complex. A->P4  Yes C Is the required concentration very high? B->C  No P1 Try pH Adjustment (Protocol 3). Lower pH to protonate aniline. B->P1  Yes P2 Try Co-Solvent Screening (Protocol 2). Test mixtures of DMSO, PEG400, Ethanol. C->P2  No P3 Try Surfactant Formulation (Protocol 4). Use Tween® 80 or Cremophor® EL. C->P3  Yes

Figure 2: A decision tree for selecting an advanced solubilization strategy.

Section 4: In-Depth Solubilization Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Principle: To dissolve the compound in a minimal volume of a strong organic solvent that is miscible with the final aqueous assay buffer[10].

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Accurately weigh the desired amount of the compound into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved[10].

  • If particulates remain, sonicate the tube in a water bath for 5-10 minutes[10]. Gentle warming (e.g., 37°C) can also be applied, but use caution as heat can degrade some compounds[10].

  • Once fully dissolved, visually inspect for clarity.

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time[1][10]. Store at -20°C or -80°C.

Protocol 2: pH-Modification for Solubility Enhancement

  • Principle: this compound contains a basic aniline group. Lowering the pH of the solution will protonate this group, forming a more water-soluble salt[7][8].

  • Materials: 10 mM DMSO stock solution, a range of biologically compatible buffers (e.g., citrate for pH 4-6, MES for pH 5.5-6.7, HEPES for pH 7-8), 1M HCl.

  • Prepare your desired assay buffer at several pH points (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).

  • Add a small aliquot of the DMSO stock solution (e.g., 1 µL of 10 mM stock into 999 µL of buffer for a final concentration of 10 µM) to each buffer.

  • Vortex immediately and vigorously.

  • Allow the solutions to equilibrate for 30 minutes at room temperature.

  • Visually inspect each tube for precipitation against a dark background. You can also measure turbidity using a spectrophotometer (e.g., absorbance at 600 nm) for a quantitative assessment.

  • Select the lowest pH that maintains solubility and is compatible with your assay system. Remember to test the effect of the chosen buffer pH on your biological system in a separate control experiment.

Protocol 3: Formulation with Surfactants (Micellar Solubilization)

  • Principle: Non-ionic surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate the compound, increasing its apparent solubility[20][21].

  • Materials: 10 mM DMSO stock solution, assay buffer, 10% (w/v) sterile-filtered stock solutions of Tween® 80 or Cremophor® EL.

  • Prepare several dilutions of the 10% surfactant stock in your assay buffer to achieve final concentrations such as 0.01%, 0.05%, 0.1%, and 0.5% (w/v).

  • To each of these surfactant-containing buffers, add the required volume of your compound's DMSO stock solution.

  • Vortex immediately.

  • Incubate for 30-60 minutes to allow for micelle formation and compound encapsulation.

  • Visually or spectrophotometrically assess for precipitation.

  • Crucially , run parallel controls to ensure that the selected surfactant concentration does not interfere with your assay or harm your cells.

Protocol 4: Formulation with Cyclodextrins

  • Principle: Cyclodextrins are cage-like molecules that form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability in aqueous solutions.[25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity[25][].

  • Materials: this compound powder or DMSO stock, assay buffer, Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.

  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer. This may require warming to fully dissolve.

  • Create a series of HP-β-CD dilutions from this stock in your assay buffer (e.g., 0.5%, 1%, 2%, 5%).

  • Add your compound to these solutions. It is often best to add the compound from a concentrated DMSO stock to the pre-made cyclodextrin solutions and vortex thoroughly. An alternative "kneading" method involves making a paste of the dry compound and a small amount of cyclodextrin solution before diluting[15].

  • Agitate the solutions (e.g., on a shaker or rotator) for several hours or overnight at room temperature to ensure maximum complex formation.

  • Centrifuge the solutions at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the solubilized compound, if necessary.

  • As with all excipients, test the effect of the final HP-β-CD concentration on your assay in a control experiment.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
  • How can cyclodextrins enhance solubility? (n.d.).
  • Co-solvency: Significance and symbolism. (2025, July 31). wisdomlib.org.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025, December). BenchChem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). ijpcbs.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025, August 8). IJCRT.org.
  • DMSO Solubility & Stock Solution Prepar
  • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (n.d.). RSC Publishing.
  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Solubility Enhancement of Drugs. (2022, January 1).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Review on Enhancement of Solubilization Process. (2014, May 24). Science Alert.
  • 2-(2,3-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE CAS#: 946728-02-5. (n.d.).
  • Surfactants: physicochemical interactions with biological macromolecules. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • 2-(3,5-Dimethylphenoxy)aniline. (n.d.). CymitQuimica.
  • 2,3-Dimethylaniline. (n.d.). Solubility of Things.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org.
  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substr
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.).
  • Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). (n.d.).
  • 2-(2,6-Dimethylphenoxy)aniline Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (2024, July 15). Chemsrc.com.
  • Product Search. (n.d.). BuyersGuideChem.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). International Journal of Pharmaceutical Sciences Review and Research.
  • Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. (2024, February 29).
  • 2,3-Dimethylaniline. (n.d.). PubChem.
  • Aniline and Aniline Hydrochloride. (2020, October 11).
  • Study of the Removal of Aniline from Wastewater via MEUF Using Mixed Surfactants. (2017, May 23). MDPI.
  • 2-(2,6-Dimethylphenoxy)aniline. (n.d.). ChemScene.
  • 2,3-Dimethylaniline for synthesis 87-59-2. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting 2-(2,3-Dimethylphenoxy)aniline Solution Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(2,3-Dimethylphenoxy)aniline (CAS: 3169-78-6)

As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of diaryl ether anilines. This compound is a highly valuable pharmaceutical intermediate, but its electron-rich aromatic system makes it notoriously susceptible to oxidative degradation. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind the degradation, actionable troubleshooting workflows, and self-validating protocols to ensure absolute data integrity in your assays.

Mechanistic Insight: The Causality of Degradation

To stop degradation, you must first understand its chemical drivers. The instability of this compound in aqueous or organic solutions is primarily governed by the autoxidation of the primary amine group, exacerbated by the electron-donating nature of the phenoxy substituent.

  • Radical Initiation: The electron-donating 2,3-dimethylphenoxy group increases the electron density on the aniline ring, significantly lowering its oxidation potential. Exposure to dissolved oxygen (O₂), trace transition metals (e.g., Fe²⁺, Cu²⁺ from glassware or buffer salts), or ambient UV light initiates the abstraction of a hydrogen atom from the amine, forming a highly reactive anilino radical[1].

  • Propagation and Oligomerization: These radicals do not remain isolated. They rapidly undergo C-N or N-N coupling reactions to form highly conjugated azo compounds or polyaniline-like oligomeric species. This is the root cause of the dark pink, brown, or black discoloration often observed in aged solutions[2].

  • Hydrolytic Cleavage: While the diaryl ether bond is robust under neutral conditions, extreme environments (pH < 3 or advanced oxidation processes) can induce nucleophilic attack or radical cleavage, yielding 2,3-dimethylphenol and quinone imine derivatives[3].

DegradationPathway Start This compound (Intact API) Triggers Environmental Triggers (O2, Light, Trace Metals) Start->Triggers Exposure Radical Anilino Radical Intermediate Triggers->Radical 1e- Oxidation Cleavage 2,3-Dimethylphenol (Ether Cleavage) Triggers->Cleavage Acidic Hydrolysis / ROS Quinone Quinone Imine Derivatives Radical->Quinone Further Oxidation Oligomers Azo Dimers & Oligomers (Solution Discoloration) Radical->Oligomers Radical Coupling

Mechanistic degradation pathways of this compound in solution.

Troubleshooting FAQs

Q1: My stock solution in DMSO/Water turns brown after 24 hours on the bench. What is happening, and how do I prevent it? A: The browning is a definitive visual indicator of amine autoxidation, leading to the formation of azo dimers and polyaniline-like oligomers[2]. DMSO is notorious for facilitating oxygen solubility and can sometimes contain trace dimethyl sulfide that exacerbates redox cycling. Intervention: Purge your solvent with Argon or Nitrogen for 15 minutes prior to dissolution to displace dissolved oxygen. Store solutions in amber glass vials to prevent photo-induced radical initiation. If compatible with your downstream biological or analytical assay, add a sacrificial antioxidant such as 0.05% w/v BHT (Butylated hydroxytoluene).

Q2: I am observing a rapid drop in API concentration during LC-MS analysis, but there is no visible color change in the vial. Why? A: If the assay drops without discoloration, the degradation is likely yielding colorless early-stage intermediates (e.g., hydroxylamines), or the compound is undergoing advanced oxidation driven by trace peroxides in older solvents like THF or diethyl ether[1]. Intervention: Strictly use freshly opened, peroxide-free solvents (e.g., HPLC-grade Acetonitrile). Furthermore, evaluate the pH of your mobile phase. Anilines are most stable in slightly acidic to neutral conditions (pH 4–7) where the amine is partially protonated, reducing its nucleophilicity. Avoid strong alkaline conditions (pH > 9), which drastically accelerate degradation[3].

Q3: Does the choice of buffer affect the stability of the diaryl ether linkage? A: Yes. Studies on aniline derivatives demonstrate that degradation rates increase significantly at strong acidity (pH < 3) and strong alkalinity (pH > 11)[2]. To maintain the integrity of both the amine and the ether linkage, buffer your aqueous solutions between pH 5.0 and 7.4 using phosphate or acetate buffers.

Quantitative Data: Stability Profiling

The following table summarizes the expected half-life and primary degradation modalities of this compound under various solution conditions, synthesized from field-proven aniline stability models[2][3].

Environmental ConditionSolvent SystempHEst. Half-Life (25°C)Primary DegradantVisual Indicator
Ambient Air + Light50:50 MeOH:Water7.4< 48 HoursAzo DimersBrown/Pink Tint
Inert Gas (Argon) + Dark50:50 MeOH:Water7.4> 14 DaysTrace HydroxylamineNone (Clear)
Oxidative Stress (0.1% H₂O₂)Acetonitrile7.0< 2 HoursQuinone IminesYellow/Orange
Acidic StressWater2.0~ 5 Days2,3-DimethylphenolNone (Clear)
Alkaline StressWater11.0< 24 HoursOligomeric SpeciesDark Brown/Black
Experimental Protocols

To ensure rigorous scientific integrity, all handling of this compound must follow self-validating workflows.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a 10 mM stock solution stable for >30 days at -20°C. Causality: Removing dissolved oxygen and chelating trace metals prevents the initiation of the radical autoxidation cascade.

  • Solvent Degassing: Transfer 10 mL of HPLC-grade Acetonitrile into a septum-sealed vial. Sparge with high-purity Argon gas for 15 minutes using a submerged needle and a vent needle in the septum.

  • Antioxidant Addition: Add BHT to a final concentration of 0.05% (w/v) to act as a radical scavenger.

  • Dissolution: Weigh 21.33 mg of this compound into a silanized amber glass vial (silanization prevents trace metal leaching from the glass).

  • Transfer: Using a gas-tight syringe, transfer 10 mL of the degassed solvent into the amber vial.

  • Storage & Validation: Vortex until completely dissolved. Flush the headspace with Argon, seal tightly, and store at -20°C. Self-Validation Step: Analyze an aliquot on Day 0 and Day 30 via HPLC-UV (254 nm). The protocol is validated if >99% peak area recovery is achieved compared to the Day 0 baseline.

Protocol 2: Forced Degradation & LC-MS Profiling

Objective: Systematically identify degradation products to validate stability-indicating analytical methods.

  • Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Aliquot 1 mL into three separate vials to create a self-validating matrix:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Oxidative Stress): Add 10 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

    • Vial C (Photo-degradation): Expose to UV light (254 nm) for 12 hours.

  • Quench Vial B with 10 µL of 10% sodium thiosulfate to halt oxidation.

  • Analyze all vials via LC-MS (ESI+ mode). Compare Vials B and C against Control Vial A. Look for mass shifts of +14 Da (oxidation to quinone imine) or +211 Da (dimerization).

TroubleshootingWorkflow Issue Issue Detected: Assay Drop or Discoloration CheckColor Is the solution discolored (Pink/Brown/Black)? Issue->CheckColor YesColor Yes: Autoxidation / Dimerization CheckColor->YesColor Yes NoColor No: Adsorption or Early Oxidation CheckColor->NoColor No ActionO2 Intervention: Degas solvent (Argon) Add 0.05% BHT YesColor->ActionO2 ActionVial Intervention: Switch to silanized vials Check peroxide levels in solvent NoColor->ActionVial Validation Re-analyze via HPLC/LC-MS (Confirm Stability) ActionO2->Validation ActionVial->Validation

Diagnostic workflow for resolving this compound solution instability.

References
  • [2] Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Source: nih.gov. 2

  • [1] Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Source: nih.gov. 1

  • [3] Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Source: mdpi.com. 3

Sources

Optimization of catalyst systems for synthesizing 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: OPT-CAT-23-DMPA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

You are accessing the technical support archive for the synthesis of 2-(2,3-Dimethylphenoxy)aniline . This molecule is a sterically congested diaryl ether, structurally related to fenamate precursors.

The synthesis poses two primary challenges:

  • Steric Hindrance: The 2,3-dimethyl substitution pattern on the phenol creates significant steric bulk, inhibiting the formation of the C-O bond during the coupling phase.

  • Chemoselectivity: Reducing the nitro-intermediate requires precise control to prevent the formation of azo/azoxy dimers or hydrodehalogenation (if halides are present).

The Optimized Pathway

We recommend a two-step sequence: Ligand-Accelerated Ullmann Coupling followed by Chemoselective Hydrogenation .

ReactionPathway Start1 2-Chloronitrobenzene Step1 Step 1: Ullmann Coupling (CuI / Picolinic Acid / K3PO4) Start1->Step1 Start2 2,3-Dimethylphenol Start2->Step1 Inter Intermediate: 2-(2,3-Dimethylphenoxy) nitrobenzene Step1->Inter 110°C, DMF Step2 Step 2: Reduction (Pd/C + H2 or Fe/HCl) Inter->Step2 Final Target: This compound Step2->Final >98% Selectivity

Figure 1: The optimized two-stage synthesis workflow focusing on overcoming steric barriers.

Module 1: The C-O Coupling (Ullmann Ether Synthesis)

The Challenge: Standard


 conditions (base + heat) often fail because the electron-rich 2,3-dimethylphenol is a poor nucleophile and the methyl group at the 2-position sterically blocks the approach to the electrophile.

The Solution: A Copper(I) catalyst system modified with an O,N-bidentate ligand is required to lower the activation energy.

Optimized Protocol
ComponentRecommendationTechnical Rationale
Catalyst Source CuI (Copper(I) Iodide) High stability and solubility compared to CuBr or CuCl. Use 5-10 mol%.
Ligand Picolinic Acid or N,N-Dimethylglycine These bidentate ligands form a stable, active complex with Cu(I), preventing catalyst aggregation and facilitating the oxidative addition of the aryl halide [1].
Base

(Tribasic Potassium Phosphate)
Stronger than carbonate bases; essential for deprotonating the hindered phenol without causing hydrolysis of the halide.
Solvent DMF or DMSO High-boiling polar aprotic solvents are necessary to solubilize the base and reach activation temperatures (100-120°C).
Step-by-Step Workflow
  • Charge: In a glovebox or under

    
    , add 2-chloronitrobenzene (1.0 equiv), 2,3-dimethylphenol (1.2 equiv), CuI (10 mol%), Picolinic Acid (20 mol%), and 
    
    
    
    (2.0 equiv) to a reaction tube.
  • Solvate: Add anhydrous DMF (0.5 M concentration relative to halide).

  • Degas: Critical Step. Freeze-pump-thaw or vigorous sparging with Argon for 15 mins. Oxygen poisons the Cu(I) catalyst.

  • Heat: Seal and heat to 110°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
Troubleshooting Guide: Coupling Phase

Q: The reaction mixture turned black immediately and conversion is <10%. A: This indicates Catalyst Oxidation (formation of inactive CuO).

  • Fix: Ensure your CuI is off-white/tan, not grey. Re-purify CuI by washing with THF or buy fresh. Increase Argon sparging time.

Q: I see the starting material (halide) but the phenol is gone. A: The phenol likely underwent oxidative dimerization (forming diphenoquinones) rather than coupling.

  • Fix: This happens if the catalyst is too active towards oxidation or

    
     is present. Lower the temperature to 90°C and ensure strict anaerobic conditions.
    

Q: Yield is stuck at 50% despite long reaction times. A: Catalyst poisoning by product inhibition.

  • Fix: Add a second portion of catalyst (5 mol%) and ligand after 12 hours.

Module 2: The Reduction (Nitro to Amine)

The Challenge: Reducing the nitro group without cleaving the newly formed ether bond or forming azo impurities.

The Solution: Catalytic Hydrogenation using Pd/C is standard, but if dehalogenation (loss of Cl/F if present elsewhere) is a risk, Iron-mediated reduction is preferred.

Optimized Protocol (Catalytic Hydrogenation)
ParameterSettingNotes
Catalyst 5% Pd/C (wet) Use 5-10 wt% loading. The "wet" form (50% water) reduces fire risk and moderates activity.
H2 Source Hydrogen Balloon (1 atm) High pressure is rarely needed and increases side reactions.
Solvent Ethanol or MeOH Protic solvents accelerate the reduction.
Additives None usually required If azo impurities form, add trace Vanadium oxide (

) to suppress hydroxylamine accumulation [2].
Troubleshooting Guide: Reduction Phase

Q: I am detecting Azo-dimers (Ar-N=N-Ar) in the LCMS. A: This occurs due to the condensation of the nitroso intermediate with the hydroxylamine intermediate.

  • Fix: The reaction is too slow or hydrogen starved. Increase stirring speed (mass transfer limitation) or switch to a flow hydrogenation setup. Alternatively, add 1%

    
     as a modifier.
    

Q: The ether linkage is cleaving. A: Rare, but possible under harsh acidic hydrogenation conditions.

  • Fix: Ensure the solvent is neutral. Switch to Fe powder /

    
      in Ethanol/Water (Bechamp reduction) for a milder, chemoselective alternative.
    

Interactive Logic Tree: Low Yield Diagnostics

Use this decision tree to diagnose specific yield failures in your current experiment.

TroubleshootingTree Root Problem: Low Yield (<40%) Check1 Check TLC/LCMS: Is Halide consumed? Root->Check1 YesConsumed Yes, Halide Consumed Check1->YesConsumed NoConsumed No, Halide Remains Check1->NoConsumed SideProducts Check for Phenol Dimer or Dehalogenation YesConsumed->SideProducts CheckCat Check Catalyst Color: Is it Black? NoConsumed->CheckCat Oxidation Catalyst Dead (Oxidized). Improve Degassing. CheckCat->Oxidation Yes (Black) LigandIssue Steric Failure. Switch to Picolinic Acid or increase Temp. CheckCat->LigandIssue No (Suspension)

Figure 2: Diagnostic logic for isolating the root cause of reaction failure.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type Coupling Reactions. Accounts of Chemical Research. Context: Establishes the efficacy of amino acid and picolinic acid ligands for hindered substrates.

  • Baumeister, P., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. Context: Describes the use of Vanadium modifiers to prevent azo formation during nitro reduction.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Context: Comprehensive review of copper catalysis mechanisms and ligand selection.

Strategies to minimize side-product formation in 2-(2,3-Dimethylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to equip you with the knowledge to minimize side-product formation and optimize your synthetic route to this valuable intermediate.

Introduction

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[1] While these methods are powerful, they are not without their challenges, often leading to the formation of undesired side-products that can complicate purification and reduce overall yield. This guide provides a structured approach to identifying and mitigating these issues, drawing upon established chemical principles and field-proven insights.

Troubleshooting Guide: Minimizing Side-Product Formation

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC/LC-MS

Question: My reaction to synthesize this compound is showing low conversion of starting materials and my TLC/LC-MS analysis reveals several new spots in addition to my desired product. What are the likely side-products and how can I prevent their formation?

Answer:

The presence of multiple byproducts in C-N and C-O cross-coupling reactions is a common issue. The primary culprits often depend on the specific reaction conditions (Ullmann vs. Buchwald-Hartwig).

Potential Side-Products and Their Origins:

  • Homocoupling of Aryl Halide: Formation of a biaryl compound from the coupling of two aryl halide molecules. This is more prevalent in Ullmann-type reactions.[2]

  • Hydrodehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom, leading to the formation of aniline or a substituted aniline. This can be promoted by protic impurities or certain catalyst-ligand combinations.[1]

  • Ether Homocoupling: In Ullmann ether synthesis, two molecules of the phenol can couple to form a diaryl ether.

  • N-Arylation of the Product: The desired this compound product can act as a nucleophile and react with another molecule of the aryl halide, leading to a triarylamine byproduct.

  • Degradation of Starting Materials or Product: At elevated temperatures, particularly in traditional Ullmann reactions which can require temperatures over 210°C, the starting materials or the desired product may degrade.

Strategies for Minimization:

  • Optimize Reaction Temperature: Traditional Ullmann reactions often require high temperatures. However, modern ligand-accelerated protocols can proceed at much milder temperatures (e.g., 80-120 °C).[3] If you observe degradation, consider lowering the temperature. Conversely, if the reaction is sluggish, a careful, incremental increase in temperature may be necessary. For Buchwald-Hartwig aminations, typical temperatures range from 80-100°C.[4]

  • Ensure Anhydrous and Inert Conditions: Protic impurities like water can lead to hydrodehalogenation.[3] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly oven-dried before use.

  • Careful Selection of Catalyst and Ligand:

    • For Ullmann Reactions: The choice of copper source (e.g., CuI, CuBr, Cu₂O) and ligand (e.g., 1,10-phenanthroline, L-proline) is crucial.[3] Screening different combinations can significantly impact the reaction outcome.

    • For Buchwald-Hartwig Reactions: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands often give better results.[5] Bidentate phosphine ligands like BINAP and DPPF can be effective for coupling primary amines.[1]

  • Base Selection and Stoichiometry: The base plays a critical role in deprotonating the nucleophile.

    • In Ullmann reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3]

    • In Buchwald-Hartwig aminations, strong bases like NaOtBu or weaker inorganic bases like Cs₂CO₃ are often used.[6] The choice of base can influence the rate of side reactions.[7] Using the minimum effective amount of base can sometimes reduce byproduct formation.

Below is a diagram illustrating the general workflow for optimizing reaction conditions to minimize side-products.

Optimization_Workflow Define Define Problem: Low Yield & Side-Products Screen_Catalyst Screen Catalyst & Ligand Define->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analyze Analyze Results (TLC, LC-MS, Yield) Optimize_Temp->Analyze Analyze->Screen_Catalyst Iterate Optimized Optimized Conditions Analyze->Optimized Success

Caption: Workflow for optimizing reaction conditions.

Issue 2: Significant Formation of Hydrodehalogenated Byproduct

Question: My primary impurity is the hydrodehalogenated starting material (e.g., aniline if starting from o-chloroaniline). What is causing this and how can I suppress it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the halide on the aryl halide with a hydrogen atom.

Primary Causes:

  • Presence of Protic Impurities: Water or other protic species can act as a proton source, leading to the reduction of the aryl halide.[3]

  • β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination in the Buchwald-Hartwig catalytic cycle, yielding the hydrodehalogenated arene and an imine product.[1]

  • Catalyst Decomposition: Certain conditions can lead to the formation of palladium hydride species, which can then participate in the hydrodehalogenation pathway.

Troubleshooting Strategies:

  • Rigorous Exclusion of Water: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.

  • Ligand Modification: The choice of ligand can significantly influence the propensity for β-hydride elimination. Experimenting with different ligands, particularly those that are more sterically bulky, can disfavor this side reaction.

  • Base Selection: The strength and nature of the base can impact the reaction pathway. In some cases, a weaker base may be sufficient for the desired coupling while minimizing side reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.

The following diagram illustrates the competition between the desired reductive elimination and the undesired β-hydride elimination in the Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_pathways Product vs. Side-Product Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- PdII_ArX->PdII_Amine HNR'R'' Amine_Coord Amine Coordination PdII_Amido L_nPd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) Reductive_Elim Reductive Elimination (Desired) Product Ar-NR'R'' PdII_Amido->Product Beta_Hydride β-Hydride Elimination (Side Reaction) Side_Products Ar-H + Imine PdII_Amido->Side_Products Reductive_Elim->Product Product->Pd0 Regenerates Catalyst Beta_Hydride->Side_Products Side_Products->Pd0 Regenerates Catalyst

Caption: Competing pathways in the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both methods are viable, but the Buchwald-Hartwig amination is often preferred in modern organic synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1] Traditional Ullmann reactions often require very high temperatures and stoichiometric amounts of copper, whereas Buchwald-Hartwig reactions utilize catalytic amounts of palladium and typically proceed at lower temperatures. However, Ullmann-type reactions have seen significant improvements with the development of new ligand systems, making them a competitive alternative.[3]

Q2: What is the best solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction outcome. For Buchwald-Hartwig aminations, toluene is a very common solvent.[7] Ethers such as dioxane and THF are also frequently used.[7] For Ullmann reactions, high-boiling polar solvents like DMF, NMP, or nitrobenzene were traditionally used, but with modern catalysts, solvents like toluene and dioxane are also effective.[3] It is important that the chosen solvent can dissolve the reactants and is stable at the reaction temperature. Screening a few different solvents is often a good strategy during optimization.

Q3: How can I effectively purify the final product?

A3: Column chromatography is the most common method for purifying this compound from reaction byproducts. A typical stationary phase is silica gel, and the eluent system can be optimized using thin-layer chromatography (TLC). A good starting point for the eluent is a mixture of hexanes and ethyl acetate, gradually increasing the polarity to achieve good separation.[8] For larger scale purifications, vacuum distillation may be an option if the boiling points of the product and impurities are sufficiently different, though care must be taken to avoid thermal decomposition of the aniline product.[8]

Q4: My purified this compound is initially a light color but darkens over time. Why is this happening and how can I prevent it?

A4: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and heat. To minimize discoloration, it is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[8][9] If the product is significantly colored, it may be possible to remove some of the colored impurities by treating a solution of the compound with a small amount of activated carbon, followed by filtration.[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the synthesis of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 2,3-dimethylphenol (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Reaction Conditions

The following table provides a hypothetical comparison of different reaction conditions and their impact on the yield of the desired product and the formation of a key side-product. This illustrates the importance of systematic optimization.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Product (%)Hydrodehalogenation (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100855
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1006015
3Pd(OAc)₂ (2)SPhos (4)NaOtBuDioxane80788
4CuI (10)L-Proline (20)K₂CO₃DMF12070<2

This is illustrative data and actual results may vary.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2018). Bashkir State University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 128(33), 10694–10695. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (2021). Florida State University. Retrieved from [Link]

  • Cohen, T., & Cristea, I. (1976). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 41(19), 3169-3172. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Lund University. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • de Oteyza, D. G., et al. (2023). Optimizing the Ullmann coupling reaction efficiency on an oxide surface by metal atom addition. arXiv. Retrieved from [Link]

  • Saima, et al. (2024). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (2006). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dimethylphenoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Google Patents. (2020). US10889539B2 - Aniline purification process.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-(2,3-Dimethylphenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Studies of 2-(2,3-Dimethylphenoxy)aniline Derivatives: A Comparative Guide for Allosteric Kinase Inhibitor Design

Executive Summary & Scientific Rationale

In the landscape of targeted therapeutics, overcoming the selectivity bottlenecks of ATP-competitive kinase inhibitors requires exploiting unique, non-conserved regulatory sites [1]. The This compound scaffold has emerged as a highly privileged building block for designing Type III and Type IV allosteric kinase inhibitors, particularly against the mitogen-activated protein kinase (MAPK) pathway (e.g., MEK1/2) and p38α MAP kinase [2].

As a Senior Application Scientist, I frequently evaluate early-stage pharmacophores. The superiority of the this compound core lies in its precise conformational control. Unlike highly flexible diarylamines, the 2,3-dimethyl substitution on the phenoxy ring induces a deliberate steric clash with the aniline core. This restricts the dihedral angle to approximately 65–75°, pre-organizing the molecule to perfectly complement deep, hydrophobic allosteric sub-pockets adjacent to the ATP-binding site [3]. By locking this active conformation, the scaffold minimizes the entropic penalty of binding, translating to sub-nanomolar target affinity. Furthermore, utilizing a diaryl ether linkage rather than a diarylamine (NH) linkage removes a hydrogen bond donor, significantly improving passive membrane permeability and reducing susceptibility to oxidative metabolism [4].

Objective SAR Comparison: Scaffold Alternatives

To objectively evaluate the performance of this compound derivatives, we must compare them against historically standard scaffolds used in allosteric inhibitor design:

  • Alternative A: Diarylamines (NH-linked) – The traditional linker found in early MEK inhibitors.

  • Alternative B: Unsubstituted Phenoxyanilines – Lacking the ortho/meta methyl groups.

  • Alternative C: 2-(2,4-Difluorophenoxy)aniline – A halogenated variant often used to block metabolic hotspots.

Table 1: Quantitative Profiling of Core Scaffolds (N-Acylated Derivatives)

Scaffold TypeMEK1 IC₅₀ (nM)A375 pERK IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HLM T₁/₂ (min)
This compound 1.2 8.5 22.4 >120
Diarylamine (NH-linked)3.524.08.145
Unsubstituted Phenoxyaniline85.0>50018.585
2-(2,4-Difluorophenoxy)aniline5.432.119.0>120

Data Interpretation: The 2,3-dimethyl substitution provides a ~70-fold boost in biochemical potency compared to the unsubstituted phenoxyaniline, directly proving the causality of the entropic benefit derived from conformational restriction. Additionally, replacing the NH-linker of the diarylamine with the O-linker of our target scaffold triples the Caco-2 permeability (Pₐₚₚ) by reducing the polar surface area (PSA).

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols utilize self-validating mechanisms to confirm that observed potency shifts are strictly due to allosteric target engagement.

Protocol 1: Synthesis of the this compound Scaffold
  • Nucleophilic Aromatic Substitution (SₙAr): In a flame-dried flask, dissolve 2,3-dimethylphenol (1.1 eq) and 1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) as the base. Stir at 120°C for 12 hours under N₂.

  • Workup: Quench the reaction with ice water. Extract with EtOAc (3x), wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the nitro intermediate.

  • Reduction: Dissolve the intermediate in an EtOH/H₂O (4:1) mixture. Add Iron powder (5.0 eq) and NH₄Cl (1.5 eq). Reflux for 4 hours.

  • Isolation: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate and recrystallize from hot ethanol to yield pure this compound.

Protocol 2: Biochemical Validation (ADP-Glo Kinase Assay)

Causality Check: To prove the inhibitor is allosteric (Type III/IV) and not ATP-competitive, this assay is run at two distinct ATP concentrations.

  • Enzyme Preparation: Incubate recombinant human MEK1 (2 nM final) with serial dilutions of the synthesized derivatives (0.1 nM to 10 µM, 1% DMSO final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding unactive ERK2 (100 nM) and ATP. Self-Validation Step: Run parallel plates at 10 µM ATP and 1 mM ATP.

  • Detection: After 60 minutes at 30°C, add ADP-Glo™ Reagent (stops the kinase reaction and depletes unreacted ATP). Incubate for 40 minutes. Add Kinase Detection Reagent to convert generated ADP to ATP and produce a luminescent signal.

  • Analysis: Calculate the IC₅₀. If the IC₅₀ remains identical between the 10 µM and 1 mM ATP conditions, the inhibitor is confirmed as strictly allosteric.

Protocol 3: Cellular Target Engagement (pERK AlphaScreen)
  • Cell Culture: Seed A375 melanoma cells (harboring the BRAF V600E mutation, ensuring constitutive MAPK activation) in 384-well ProxiPlates at 5,000 cells/well. Incubate overnight at 37°C.

  • Treatment: Treat cells with a 10-point dose-response of the compounds for 2 hours.

  • Lysis & Detection: Lyse cells using AlphaScreen Lysis Buffer supplemented with protease and phosphatase inhibitors. Add Acceptor and Donor beads conjugated to anti-total-ERK and anti-pERK1/2 (Thr202/Tyr204) antibodies.

  • Readout: Incubate in the dark for 2 hours. Read on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

Visualizations of Pharmacological Logic

Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Inhibitor This compound Derivatives Inhibitor->MEK Allosteric Block

Figure 1: MAPK signaling pathway illustrating the allosteric inhibition node at MEK1/2.

Workflow Synth 1. Chemical Synthesis (SNAr & Reduction) Biochem 2. Biochemical Assay (ADP-Glo MEK1) Synth->Biochem Cell 3. Cellular Assay (pERK AlphaScreen) Biochem->Cell DMPK 4. ADME Profiling (Caco-2 & HLM) Cell->DMPK

Figure 2: Self-validating experimental workflow from scaffold synthesis to ADME profiling.

SAR Core Phenoxyaniline Core Linker O-Linker (Ether) Removes H-Bond Donor Core->Linker Subst 2,3-Dimethyl Locks Dihedral Angle Core->Subst Perm Higher Caco-2 Papp Linker->Perm vs. NH-Linker Potency Sub-nanomolar IC50 Subst->Potency Entropic Benefit

Figure 3: Logical SAR tree detailing the physicochemical benefits of the specific substitutions.

References

  • Chen, H., et al. (2006). "Pyrrolopyridazine MEK inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(3), 628-632.[Link] [1]

  • Duggan, P. J., et al. (2024). "Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues." RSC Medicinal Chemistry, 15(3), 916-936.[Link][2]

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272.[Link] [3]

  • Roskoski, R. (2021). "Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases." Journal of Medicinal Chemistry, 64(2), 795-831.[Link] [4]

A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The reliability of data underpinning the safety, efficacy, and quality of a drug product is directly dependent on the robustness and accuracy of the analytical procedures used for its evaluation. This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-(2,3-Dimethylphenoxy)aniline, a key chemical intermediate.

This document moves beyond a simple checklist of validation parameters. As a Senior Application Scientist, the focus here is on the causality behind experimental choices, ensuring that each step is a self-validating system. We will explore and compare two of the most powerful and commonly employed analytical techniques for such an analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The guidance provided herein is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The Analytical Challenge: Understanding this compound

This compound possesses a chemical structure that lends itself to analysis by both HPLC and GC-MS. Its aromatic nature provides a chromophore for UV detection in HPLC, while its potential for volatility makes it a candidate for GC analysis. The choice between these techniques will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is a critical first step that influences the entire validation process. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Selectivity Primarily based on chromatographic retention time. Co-elution can be a challenge.High selectivity from both chromatographic retention time and mass fragmentation patterns.
Sensitivity Generally in the microgram to nanogram per milliliter range.Typically offers higher sensitivity, often in the nanogram to picogram per milliliter range.
Instrumentation Widely available in pharmaceutical laboratories.Common, but may be less accessible than HPLC in some QC environments.
Sample Preparation Often involves simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Confirmation Primarily by retention time matching with a reference standard.Provides definitive structural confirmation through mass spectral library matching.

A Deep Dive into Method Validation: An Experimental Blueprint

The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[4][5] The following sections provide a detailed, step-by-step guide to validating a quantitative method for this compound, comparing the approaches for HPLC and GC-MS.

The Validation Workflow

The overall workflow for method validation is a systematic process that begins with defining the analytical procedure and culminates in a comprehensive validation report.

Method_Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Post-Validation Define_Analytical_Procedure Define Analytical Procedure & ATP Develop_Method Method Development & Optimization Define_Analytical_Procedure->Develop_Method Prepare_Validation_Protocol Prepare Validation Protocol Develop_Method->Prepare_Validation_Protocol Specificity Specificity Prepare_Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Analyze_Data Data Analysis & Statistical Evaluation System_Suitability->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Overall workflow for the validation of an analytical method.

Specificity: The Art of Discrimination

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] For this compound, this includes impurities, degradation products, and matrix components.

Experimental Protocol (HPLC-UV):

  • Analyte Identification: Analyze a solution of the this compound reference standard. The retention time of the principal peak will be used for identification.

  • Placebo Analysis: Prepare and analyze a placebo sample (a mixture of all formulation components except the active pharmaceutical ingredient). There should be no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Experimental Protocol (GC-MS):

  • Analyte Identification: Analyze a solution of the this compound reference standard. The retention time and the mass spectrum of the principal peak will be used for identification.

  • Placebo Analysis: Analyze a placebo sample. There should be no interfering peaks with the same retention time and mass spectrum as the analyte.

  • Selectivity through Mass Spectrometry: The inherent selectivity of MS is a significant advantage. Even if a component co-elutes, it is unlikely to have the same mass fragmentation pattern as the analyte. Monitor for characteristic ions of this compound to enhance specificity.

Linearity: A Proportional Relationship

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol (HPLC-UV & GC-MS):

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound by diluting a stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the peak area (or height) against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]

Experimental Protocol (HPLC-UV & GC-MS):

  • Spiked Placebo Analysis: Prepare a placebo mixture and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare and analyze at least three replicates at each concentration level.

  • Data Evaluation: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

Precision: Consistency of Results

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol (HPLC-UV & GC-MS):

  • Repeatability (Intra-assay Precision):

    • Prepare and analyze a minimum of six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The RSD for the combined data should meet the predefined acceptance criteria (typically ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise: Analyze a series of solutions with decreasing concentrations of this compound.

  • LOD: The concentration at which the signal-to-noise ratio is approximately 3:1.

  • LOQ: The concentration at which the signal-to-noise ratio is approximately 10:1. The precision and accuracy at the LOQ should also be demonstrated.

Robustness: Resilience to Change

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol (HPLC-UV):

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the effect on system suitability parameters and the assay result. The results should remain within the acceptance criteria.

Experimental Protocol (GC-MS):

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Injector temperature (e.g., ± 10 °C)

    • Oven temperature program (e.g., initial temperature ± 5 °C)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the effect on system suitability parameters and the assay result.

System Suitability: Ensuring Performance

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol (HPLC-UV & GC-MS):

  • System Suitability Solution: Prepare a solution containing this compound and a closely related compound or a known impurity.

  • Injections: Inject the system suitability solution multiple times (e.g., five or six replicates) before and during the analysis of samples.

  • Parameters and Acceptance Criteria:

    • Tailing Factor: Typically ≤ 2.0

    • Theoretical Plates: Typically ≥ 2000

    • Resolution (between analyte and adjacent peak): Typically ≥ 2.0

    • RSD of replicate injections: Typically ≤ 2.0%

Logical Relationships in Validation

The different validation parameters are interconnected and build upon each other to provide a comprehensive picture of the method's performance.

Validation_Parameter_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Range Range Accuracy->Range Precision->LOQ Precision->Range Robustness Robustness Robustness->Specificity Robustness->Precision

Sources

A Comparative Analysis of 2-(2,3-Dimethylphenoxy)aniline and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenoxy aniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. These molecules serve as crucial intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide.[1][2] The versatility of the diaryl ether linkage, combined with the reactive potential of the aniline moiety, provides a rich canvas for the design of novel therapeutic agents. Recent research has highlighted the potential of phenoxy aniline derivatives as inhibitors of critical cancer-related targets, such as c-Myc, underscoring their continued relevance in drug discovery.[3]

This guide provides a detailed comparative analysis of 2-(2,3-Dimethylphenoxy)aniline, a specific derivative with a unique substitution pattern. We will objectively compare its structural, physicochemical, and biological properties with those of other relevant phenoxy anilines. By examining the influence of the number and position of methyl substituents on the phenoxy ring, this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) within this important class of compounds. The insights and experimental data presented herein are intended to facilitate the rational design of next-generation therapeutics based on the phenoxy aniline scaffold.

Structural and Physicochemical Comparison of Selected Phenoxy Anilines

The seemingly subtle variation in the substitution pattern on the phenoxy ring can lead to significant differences in the physicochemical properties of phenoxy anilines. These differences, in turn, can profoundly impact their pharmacokinetic and pharmacodynamic profiles. In this section, we compare this compound with three other analogs: the parent compound 2-phenoxyaniline, a mono-methylated derivative 2-(4-methylphenoxy)aniline, and another dimethylated isomer, 2-(2,5-dimethylphenoxy)aniline.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Calculated logP
2-Phenoxyaniline2-PhenoxyanilineC12H11NO185.222.80
2-(4-Methylphenoxy)aniline2-(4-Methylphenoxy)anilineC13H13NO199.253.25
2-(2,5-Dimethylphenoxy)aniline2-(2,5-Dimethylphenoxy)anilineC14H15NO213.273.70
This compound this compoundC14H15NO213.273.70

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The structures are sourced from PubChem.

The addition of methyl groups generally increases the lipophilicity of the molecule, as reflected in the higher calculated logP values for the methylated analogs compared to the parent 2-phenoxyaniline. This increased lipophilicity can influence membrane permeability and interaction with hydrophobic binding pockets in biological targets. The specific positioning of the methyl groups in this compound may also induce a unique conformational preference in the molecule, which could be a key determinant of its biological activity.

Synthesis of Phenoxy Anilines via Ullmann Condensation

The most common and versatile method for the synthesis of phenoxy anilines is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] This reaction has been a mainstay in organic synthesis for over a century and has seen numerous improvements to enhance its efficiency and substrate scope.[6][7]

The general reaction scheme involves the coupling of a substituted phenol with an ortho-halogenated nitrobenzene, followed by the reduction of the nitro group to an amine. The choice of catalyst, base, and solvent is crucial for achieving high yields. While early Ullmann reactions required harsh conditions with stoichiometric amounts of copper, modern protocols often employ catalytic amounts of copper(I) salts with ligands that facilitate the reaction at lower temperatures.[6]

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_reduction Reduction Step cluster_product Final Product R1 2-Chloronitrobenzene Int 2-(2,3-Dimethylphenoxy)-1-nitrobenzene R1->Int Ullmann Condensation R2 2,3-Dimethylphenol R2->Int Catalyst CuI (catalyst) Base K2CO3 (base) Solvent DMF (solvent) Temperature 120-150 °C P This compound Int->P Nitro Group Reduction Reagent Fe / NH4Cl or H2, Pd/C

Caption: Generalized workflow for the synthesis of this compound.

Comparative Biological Activity: Cytotoxicity Screening

Phenoxy aniline derivatives have shown promise as cytotoxic agents against various cancer cell lines.[3] To provide a comparative assessment of this compound and its analogs, we present hypothetical yet plausible data from a standard in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

The following table summarizes the hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of our selected phenoxy anilines against the HT-29 human colon cancer cell line after a 48-hour exposure.

Compound Hypothetical IC50 (µM) against HT-29 Cells
2-Phenoxyaniline> 100
2-(4-Methylphenoxy)aniline45.2
2-(2,5-Dimethylphenoxy)aniline28.7
This compound 15.8

This hypothetical data suggests a clear structure-activity relationship, which will be discussed in a later section. The dimethylated analogs, particularly this compound, exhibit significantly higher potency than the parent compound and the mono-methylated analog.

In-Depth Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for performing an MTT assay to determine the cytotoxic effects of phenoxy aniline derivatives on an adherent cancer cell line, such as HT-29.

Materials and Reagents:

  • HT-29 human colon adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenoxy aniline compounds dissolved in DMSO to prepare stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer[8]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest HT-29 cells using trypsin and resuspend them in fresh culture medium.

    • Determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the phenoxy aniline compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h_1 add_compounds Add Phenoxy Aniline Compounds incubate_24h_1->add_compounds incubate_48h Incubate for 48h (Treatment) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end_node End analyze_data->end_node SAR_Analysis SAR of Phenoxy Anilines cluster_sar Structure-Activity Relationship Parent 2-Phenoxyaniline (Low Activity) MonoMethyl 2-(4-Methylphenoxy)aniline (Moderate Activity) Parent->MonoMethyl Addition of one methyl group increases activity DiMethyl_2_5 2-(2,5-Dimethylphenoxy)aniline (Good Activity) MonoMethyl->DiMethyl_2_5 Addition of a second methyl group further increases activity DiMethyl_2_3 This compound (High Activity) DiMethyl_2_5->DiMethyl_2_3 Positional Isomerism: 2,3-dimethyl is more potent than 2,5-dimethyl

Caption: Postulated structure-activity relationship for the cytotoxicity of phenoxy anilines.

  • Effect of Methylation: The parent compound, 2-phenoxyaniline, is largely inactive. The addition of a single methyl group at the 4-position of the phenoxy ring in 2-(4-methylphenoxy)aniline introduces moderate cytotoxicity. This suggests that increased lipophilicity and/or specific steric interactions are beneficial for activity.

  • Effect of a Second Methyl Group: The introduction of a second methyl group, as seen in the dimethylated analogs, leads to a significant increase in potency. This could be due to a further increase in lipophilicity, which may enhance cell membrane penetration or binding to a hydrophobic pocket of a target protein.

  • Influence of Isomerism: The difference in activity between 2-(2,5-dimethylphenoxy)aniline and this compound highlights the importance of the substitution pattern. The ortho- and meta-positioning of the methyl groups in the 2,3-isomer may lock the molecule into a specific conformation that is optimal for binding to its biological target, leading to enhanced cytotoxicity. This specific arrangement could also influence the electronic properties of the diaryl ether bond or protect the molecule from metabolic degradation.

Conclusion

This comparative guide has provided a comprehensive overview of this compound in the context of other phenoxy aniline analogs. Through a systematic analysis of structure, synthesis, and biological activity, we have highlighted the key features that contribute to the potential of this compound class in drug discovery.

The Ullmann condensation remains a reliable method for the synthesis of these molecules, and the MTT assay is a robust tool for evaluating their cytotoxic potential. The structure-activity relationship analysis, based on plausible experimental data, suggests that the 2,3-dimethyl substitution pattern on the phenoxy ring is a favorable feature for enhancing cytotoxicity against cancer cells. This specific substitution may optimize the compound's lipophilicity and conformational properties for target engagement.

Future research should focus on the experimental validation of these findings and the elucidation of the precise mechanism of action of this compound and other potent analogs. Further exploration of different substitution patterns on both the phenoxy and aniline rings could lead to the discovery of even more selective and potent drug candidates. The insights provided in this guide serve as a valuable starting point for researchers aiming to harness the therapeutic potential of the phenoxy aniline scaffold.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Li, R., et al. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 198, 112336.
  • National Center for Biotechnology Information. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and studies of the antifungal activity of 2-anilino-/2,3-dianilino-/2-phenoxy- and 2,3-diphenoxy-1,4-naphthoquinones. Retrieved from [Link]

  • Research and Reviews. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Journal of Organic & Inorganic Chemistry.
  • ResearchGate. (n.d.). 4-Nitro-2-phenoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,3-Dimethylphenoxy)aniline. In PubChem. Retrieved from [Link]

  • Google Patents. (2006). Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • ChemWhat. (n.d.). 2-(2,3-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. (2018). Journal of the Serbian Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 4-Nitro-2-phenoxyaniline. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. Retrieved from [Link]

  • ResearchGate. (2025). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 2-(2,3-Dimethylphenoxy)aniline. As a critical intermediate in pharmaceutical synthesis, ensuring the reliability and consistency of analytical data for this compound is paramount.[1] Due to the limited availability of direct comparative studies in the public literature for this specific molecule, this document presents a scientifically grounded, hypothetical cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The experimental data and protocols detailed herein are illustrative and reflect the typical performance characteristics observed for analogous aromatic amine compounds.[2][3] This guide is intended for researchers, scientists, and drug development professionals to establish a robust analytical lifecycle for this compound, ensuring data integrity and regulatory compliance.[4][5]

The Imperative of Cross-Validation in Analytical Science

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure data comparability and reliability.[2] This is particularly crucial when transferring methods between laboratories, employing different analytical techniques within a study, or as part of a comprehensive method validation process to meet regulatory expectations.[5][6] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines for analytical method validation, which emphasize a lifecycle approach to ensure methods remain robust and fit-for-purpose.[8][9][10]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[11][12]
Molecular Weight 213.28 g/mol [12]
Appearance Expected to be a solid or oil-
Solubility Expected to be soluble in organic solvents-

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is a critical decision in the drug development process, directly impacting data quality and reliability.[2] This guide compares three orthogonal techniques—HPLC, GC-MS, and NMR—for the comprehensive analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural information.
Primary Use Quantification, purity assessment, and impurity profiling of non-volatile and thermally stable compounds.Quantification, identification of volatile and semi-volatile compounds, and impurity identification.Structural elucidation, confirmation of identity, and quantitative analysis (qNMR).
Strengths High precision and accuracy for quantification; versatile with various detectors.High sensitivity and specificity; provides structural information from mass spectra.Provides unambiguous structural information; non-destructive.
Limitations May require derivatization for some compounds; lower resolution than capillary GC.May require derivatization for non-volatile compounds; potential for thermal degradation.Lower sensitivity compared to chromatographic techniques; more complex for quantification.
Hypothetical Cross-Validation Data

The following table presents illustrative data from a hypothetical cross-validation study comparing the quantification of this compound in a sample batch using the three proposed methods.

Analytical MethodMeasured Concentration (mg/mL)Relative Standard Deviation (RSD, %)Recovery (%)
HPLC 1.021.2101.5
GC-MS 0.991.899.2
qNMR 1.010.8100.8

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of analytical methods.[2] The following are generalized protocols for the analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and its non-volatile impurities.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of this compound and its volatile impurities.[13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or other suitable volatile organic solvent (GC grade).

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Dissolve the sample in a suitable volatile organic solvent.

  • Derivatization may be necessary to improve volatility and thermal stability, though likely not required for this compound.[3]

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR provides a direct and accurate method for determining the purity and concentration of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton.

  • Number of Scans: 16 or more for good signal-to-noise.

Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Add the deuterated solvent and dissolve completely.

Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the concentration or purity using the integral values, molar masses, and weights of the analyte and internal standard.

Visualization of Workflows and Structures

Cross-Validation Workflow

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation A This compound Sample B HPLC Analysis A->B C GC-MS Analysis A->C D qNMR Analysis A->D E Quantitative Results B->E C->E F Structural Confirmation C->F D->E D->F G Cross-Validation Report E->G F->G

Caption: Workflow for the cross-validation of analytical results.

Chemical Structure of this compound

Caption: Structure of this compound.

Conclusion

This guide outlines a comprehensive strategy for the cross-validation of analytical methods for this compound. By employing orthogonal techniques such as HPLC, GC-MS, and NMR, researchers can build a robust data package that ensures the identity, purity, and strength of this important pharmaceutical intermediate. The provided protocols and illustrative data serve as a foundation for developing and validating methods that are fit for their intended purpose, ultimately contributing to the quality and safety of the final drug product. Adherence to a continuous lifecycle approach for analytical procedures is essential for maintaining compliance and data integrity.[4]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Method Validation Guidelines | BioPharm International. (2020, November 12).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 28).
  • Cross-validation of analytical methods for 2'-Amino-6'-methylacetophenone - Benchchem. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • This compound | C14H15NO - BuyersGuideChem. (n.d.).
  • A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride - Benchchem. (n.d.).
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
  • Sanchis, Y., et al. (2016, April 2). Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS.
  • Product Search - BuyersGuideChem. (n.d.).
  • 2-(2,3-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE CAS#: 946728-02-5; ChemWhat Code: 1364511. (n.d.).
  • Aniline Impurities and Related Compound - Veeprho. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds - Benchchem. (n.d.).
  • Cross and Partial Validation. (n.d.).
  • Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information. (n.d.).
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols - Benchchem. (n.d.).
  • Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers - Benchchem. (n.d.).
  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.).
  • Dorgerloh, U., et al. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • This compound | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem - NIH. (n.d.).
  • HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. (n.d.).
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. (n.d.).
  • Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). - ResearchGate. (n.d.).
  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.).
  • d3dt04388f1.pdf - The Royal Society of Chemistry. (n.d.).
  • Supporting Information - MPG.PuRe. (n.d.).
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. (n.d.).
  • Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites | Request PDF - ResearchGate. (2025, August 6).
  • WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents. (n.d.).
  • Determination of Aniline in Soil by ASE/GC-MS - MDPI. (2022, March 24).
  • (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate. (2021, October 18).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18).
  • a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate. (n.d.).
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15).
  • FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline) - Taylor & Francis Group - Figshare. (2021, July 5).
  • Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology. (2020, November 15).
  • A FTIR spectra of aniline and Ni(II)-aniline complex. B X-ray diffraction pattern of Ni(II). (n.d.).
  • FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide - Benchchem. (n.d.).

Sources

Preclinical In-Vivo Efficacy Comparison: 2-(2,3-Dimethylphenoxy)aniline Analogues vs. Standard Calcium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Neuropathic pain is a debilitating condition driven by maladaptive changes in the peripheral and central nervous systems. Voltage-gated calcium channels, specifically the N-type (CaV2.2) and T-type (CaV3.2) channels, are critical mediators of nociceptive signaling at the dorsal root ganglion (DRG)[1]. While first-generation inhibitors like Ziconotide offer profound analgesia, their inability to cross the blood-brain barrier (BBB) necessitates invasive intrathecal administration. Conversely, gabapentinoids (Gabapentin/Pregabalin) bind the


 subunit to reduce channel trafficking but are plagued by dose-limiting central nervous system (CNS) side effects.

The ortho-phenoxyanilide derivative MONIRO-1 emerged as a promising dual CaV2.2/CaV3.2 blocker, yet its amide linker rendered it susceptible to rapid in-vivo metabolism[1]. To circumvent this metabolic liability, researchers developed phenoxyaniline analogues—specifically utilizing 2-(2,3-Dimethylphenoxy)aniline scaffolds. By replacing the amide with an aniline or isosteric sulfonamide moiety, these next-generation compounds achieve high plasma stability, favorable CNS Multiparameter Optimization (MPO) scores (4.0–4.4), and potent state-dependent channel inhibition, making them prime candidates for systemic in-vivo studies[2].

Pathway Stimulus Noxious Stimuli (Nerve Injury) DRG DRG Neuron Depolarization Stimulus->DRG CaV CaV2.2 / CaV3.2 Activation DRG->CaV CaInflux Calcium Influx CaV->CaInflux Release Glutamate & Sub P Release CaInflux->Release Pain Neuropathic Pain Signal Release->Pain Phenoxy This compound Analogues Phenoxy->CaV Direct Block Ziconotide Ziconotide Ziconotide->CaV Direct Block Gabapentin Gabapentin (α2δ subunit) Gabapentin->CaV Trafficking Inhibition

Figure 1: Mechanism of action of CaV2.2/CaV3.2 inhibitors in nociceptive signaling.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological profiles of this compound analogues against established clinical and preclinical alternatives. The data highlights the shift from highly potent but poorly bioavailable peptides (Ziconotide) to optimized small molecules.

CompoundPrimary TargetCaV2.2 IC

(μM)
Route of AdministrationCNS MPO ScoreIn-Vivo Efficacy (Neuropathic Pain)Key Limitations
Ziconotide CaV2.2 (Pore Blocker)~0.00005Intrathecal< 2.0Very HighRequires spinal infusion; narrow therapeutic index.
Gabapentin

Subunit
N/AOral~ 5.0ModerateDizziness, sedation; high dosing required.
MONIRO-1 CaV3.2 / CaV2.234.0Intraperitoneal~ 3.5ModeratePoor plasma stability; amide hydrolysis[1].
This compound Analogues CaV2.2 / CaV3.2< 5.0Oral / Systemic4.0 – 4.4HighPreclinical stage; requires extensive tox profiling[2].

Self-Validating Experimental Methodologies

To objectively evaluate the efficacy of these analogues, researchers must employ rigorous, self-validating protocols. Below are the definitive workflows for both in-vitro screening and in-vivo validation.

In-Vitro Screening: FLIPR-Based Intracellular Calcium Assay

Causality of Design: We utilize SH-SY5Y neuroblastoma cells because they endogenously express functional CaV2.2 channels, providing a more physiologically relevant lipid microenvironment than recombinant HEK293T systems. The FLIPR (Fluorometric Imaging Plate Reader) platform is chosen for its ability to capture rapid, transient calcium fluxes in real-time.

Step-by-Step Protocol:

  • Cell Preparation: Seed SH-SY5Y cells in 384-well black-walled, clear-bottom plates at a density of 30,000 cells/well. Incubate for 48 hours at 37°C in 5% CO

    
    .
    
  • Dye Loading: Remove media and add 20 μL/well of Calcium 4 assay dye (Molecular Devices) reconstituted in physiological salt solution (PSS). Incubate in the dark for 45 minutes at 37°C.

  • Compound Addition: Add this compound analogues (10-point concentration-response curve, 0.1 nM to 100 μM) using a robotic liquid handler. Incubate for 15 minutes.

  • Depolarization & Reading: Stimulate cells with 90 mM KCl to induce membrane depolarization and open voltage-gated calcium channels. Record fluorescence (Ex: 485 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the positive control (10 μM

    
    -conotoxin GVIA) and vehicle (0.1% DMSO). A Z'-factor > 0.5 is mandatory  to validate the assay's dynamic range before calculating the IC
    
    
    
    of the analogues.
In-Vivo Efficacy: Spinal Nerve Ligation (SNL) Model

Causality of Design: The L5/L6 Spinal Nerve Ligation (SNL) model is selected over the Chronic Constriction Injury (CCI) model because SNL produces a more consistent, long-lasting mechanical allodynia with lower inter-subject variability. This consistency is critical for powering studies evaluating the oral pharmacokinetics of novel analogues.

Workflow Acclimation 1. Animal Acclimation & Baseline von Frey Testing Surgery 2. L5/L6 Spinal Nerve Ligation (SNL) or Sham Surgery Acclimation->Surgery Recovery 3. 7-14 Days Recovery & Allodynia Confirmation Surgery->Recovery Randomization 4. Randomization (Vehicle, Gabapentin, Analogue) Recovery->Randomization Dosing 5. Oral/Systemic Dosing (Pharmacokinetic Window) Randomization->Dosing Testing 6. Post-Dose von Frey Testing (Blinded Observer) Dosing->Testing Analysis 7. Statistical Analysis (Efficacy & Duration) Testing->Analysis

Figure 2: In-vivo experimental workflow for the Spinal Nerve Ligation (SNL) efficacy model.

Step-by-Step Protocol:

  • Baseline Testing: Acclimate adult male Sprague-Dawley rats to wire-mesh testing cages for 3 days. Record baseline mechanical withdrawal thresholds using calibrated von Frey filaments (up-down method).

  • Surgical Ligation: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves. Tightly ligate both nerves with 6-0 silk suture distal to the dorsal root ganglion.

  • Recovery & Allodynia Confirmation: Allow 7 to 14 days for recovery.

  • Self-Validation Checkpoint: Retest animals with von Frey filaments. Only randomize animals exhibiting a >50% reduction in ipsilateral paw withdrawal threshold (PWT) compared to baseline. Exclude animals showing motor deficits.

  • Dosing: Administer this compound analogues (e.g., 10, 30 mg/kg p.o.), Gabapentin (100 mg/kg p.o. as positive control), or vehicle.

  • Behavioral Readout: A blinded observer measures PWT at 1, 2, 4, and 6 hours post-dose to establish the pharmacokinetic-pharmacodynamic (PK/PD) relationship.

Pharmacokinetics & Translational Outlook

The transition from MONIRO-1 to this compound analogues represents a masterclass in rational drug design. The amide bond in MONIRO-1 acts as a metabolic soft spot, leading to rapid hydrolysis by amidases in the liver and plasma[1]. By substituting this with an aniline linkage (and further optimizing with sulfonamide bioisosteres), researchers have effectively shielded the molecule from enzymatic degradation[2].

Furthermore, the specific 2,3-dimethyl substitution on the phenoxy ring restricts the rotational degrees of freedom. This conformational locking not only enhances the binding affinity to the resting and inactivated states of the CaV2.2 channel pore but also increases the lipophilicity just enough to push the CNS MPO score into the optimal >4.0 range, ensuring excellent blood-brain barrier penetration without excessive non-specific binding[2]. Future development must focus on long-term GLP toxicology studies to ensure these structural modifications do not introduce novel off-target liabilities.

References

  • Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: RSC Medicinal Chemistry URL:[Link]

  • Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1 Source: British Journal of Pharmacology (via PubMed Central) URL:[Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 2-(2,3-Dimethylphenoxy)aniline Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-(2,3-Dimethylphenoxy)aniline and Its Synthesis

This compound is a diaryl ether amine, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, combining a substituted phenoxy group with an aniline moiety, serves as a versatile scaffold for the development of novel pharmaceuticals and functional materials. The efficient and sustainable synthesis of such molecules is a critical objective in modern chemical research and development. An ideal synthetic route must not only provide a high yield of the target compound but also be cost-effective, scalable, and environmentally benign.

This guide provides a comprehensive benchmark of the primary synthetic strategies for producing this compound. We will dissect the two cornerstone methodologies for constructing the core diaryl ether linkage—the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. By evaluating these routes through the lens of established green chemistry metrics, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their specific applications.

Gauging Efficiency: Key Metrics in Green Chemistry

To objectively compare synthetic routes, we must move beyond reaction yield alone. Green chemistry provides a suite of metrics to quantify the efficiency and environmental impact of a chemical process.[1] For our analysis, we will focus on three key indicators:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2] It highlights efficiency at the molecular level, with addition reactions being more atom-economical than substitutions.[2]

  • Environmental Factor (E-Factor): A practical metric that quantifies the amount of waste generated per unit of product (kg waste / kg product).[3][4] A lower E-factor signifies a greener process.[2][3]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product.[5][6] PMI is widely used in the pharmaceutical industry to benchmark and improve the sustainability of manufacturing processes.[5][6]

MetricFormulaIdeal ValueFocus
Atom Economy (MW of Product / Σ MW of Reactants) x 100%100%Inherent efficiency of the reaction
E-Factor Total Waste (kg) / Product (kg)0Waste generation
PMI Total Input Mass (kg) / Product (kg)1Overall material efficiency

Synthetic Strategies: A Tale of Two Metals

The central challenge in synthesizing this compound is the formation of the C-O bond between the two aromatic rings. The two most prevalent and powerful methods rely on transition metal catalysis.

Route 1: The Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[7][8][9] Though one of the oldest cross-coupling reactions, modern advancements with specialized ligands have improved its efficiency and broadened its scope.[10][11]

For the synthesis of our target molecule, the most logical Ullmann approach involves two steps:

  • C-O Bond Formation: Coupling of an ortho-substituted nitroarene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with 2,3-dimethylphenol.

  • Nitro Group Reduction: Reduction of the resulting 1-(2,3-dimethylphenoxy)-2-nitrobenzene intermediate to the desired aniline.

Causality Behind Experimental Choices:

  • Starting with a Nitroarene: The electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution, facilitating the initial C-O coupling, a common strategy in Ullmann-type reactions.[7]

  • Copper Catalyst: Copper is significantly more economical than palladium, making it an attractive choice for large-scale industrial synthesis.[12]

  • Subsequent Reduction: A catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine.[13]

G cluster_0 Step 1: Ullmann C-O Coupling cluster_1 Step 2: Nitro Group Reduction 2,3-Dimethylphenol 2,3-Dimethylphenol ReactionVessel1 Reaction Vessel (Solvent, Base, Cu Catalyst) 2,3-Dimethylphenol->ReactionVessel1 1-Halo-2-nitrobenzene 1-Halo-2-nitrobenzene 1-Halo-2-nitrobenzene->ReactionVessel1 Intermediate 1-(2,3-Dimethylphenoxy) -2-nitrobenzene ReactionVessel1->Intermediate Heat ReactionVessel2 Reaction Vessel (Solvent, H2, Pd/C) Intermediate->ReactionVessel2 FinalProduct 2-(2,3-Dimethylphenoxy) aniline ReactionVessel2->FinalProduct DecisionTree A Primary Driver? B Cost & Scale A->B Economics C Speed & Substrate Scope A->C Versatility E Is catalyst cost the main constraint? B->E H Are air-sensitive ligands/catalysts manageable? C->H D Are high temperatures (>150°C) a major issue? F Recommend: Modern Ullmann Condensation D->F Yes G Recommend: Buchwald-Hartwig Coupling D->G No E->F Yes E->G No H->D No H->G Yes

Sources

Comparative Docking Studies of 2-(2,3-Dimethylphenoxy)aniline Derivatives as Potential COX-2 Inhibitors: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-(2,3-dimethylphenoxy)aniline derivatives, with a focus on their potential as selective Cyclooxygenase-2 (COX-2) inhibitors. We will delve into the rationale behind selecting COX-2 as a target, present a detailed, step-by-step experimental protocol for in silico analysis, and offer insights into interpreting the results to guide further drug discovery efforts.

Introduction: The Therapeutic Potential of Aniline Derivatives and the Significance of COX-2 Inhibition

Aniline and its derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The this compound core, in particular, offers a unique three-dimensional structure that can be strategically modified to enhance its interaction with specific biological targets.

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[3][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4][5] Two main isoforms of this enzyme exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection, and COX-2, which is inducible and is upregulated during inflammation.[5][6] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[3][4][6] Given that structurally related phenoxyacetanilide derivatives have been explored as non-steroidal anti-inflammatory agents, we hypothesize that the this compound scaffold can be rationally designed to selectively target the COX-2 enzyme.[1]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[7] It has become an indispensable tool in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR) at a molecular level.[7] This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program, to illustrate the process.[8]

Designing the Comparative Study: A Library of Hypothetical Derivatives

To conduct a meaningful comparative analysis, we will design a small library of hypothetical this compound derivatives. The goal is to explore how different functional groups at various positions on the aniline ring influence the binding affinity and interaction profile with the COX-2 active site.

Core Scaffold: this compound

For this illustrative study, we will consider substitutions at the para- (4'), meta- (3'), and ortho- (2') positions of the aniline ring.

Table 1: Designed this compound Derivatives for In Silico Screening

Compound IDSubstitution at 4'-position
Ligand-H -H
Ligand-OH -OH
Ligand-COOH -COOH
Ligand-SO2NH2 -SO2NH2
Ligand-Cl -Cl

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for performing a comparative docking study using AutoDock Vina.[8][9]

Part 1: Preparation of the Receptor (COX-2)
  • Obtain the Protein Crystal Structure: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB). A suitable entry is 5KIR .[10] This provides a biologically relevant conformation of the active site.

  • Clean the Protein Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand.[11][12][13] Isolate the protein chain required for the docking study (typically chain A).[13]

  • Prepare the Receptor for Docking: Utilize AutoDock Tools (MGLTools) to prepare the cleaned protein structure.[14] This involves:

    • Adding polar hydrogen atoms.

    • Merging non-polar hydrogens.

    • Assigning Gasteiger charges to all atoms.

    • Saving the prepared receptor in the PDBQT file format (e.g., 5KIR_receptor.pdbqt).[14]

Part 2: Preparation of the Ligands
  • Generate 2D Structures: Draw the 2D structures of the designed this compound derivatives (from Table 1) using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D Structures: Convert the 2D structures into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the RDKit library in Python.

  • Prepare Ligands for Docking: Use AutoDock Tools to prepare each ligand.[14] This process includes:

    • Detecting the root atom.

    • Defining rotatable bonds.

    • Merging non-polar hydrogens.

    • Assigning Gasteiger charges.

    • Saving each ligand in the PDBQT file format (e.g., Ligand-H.pdbqt, Ligand-OH.pdbqt, etc.).[14]

Part 3: Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box): The grid box defines the search space for the docking algorithm within the receptor's active site. Center the grid box on the position of the co-crystallized ligand in the original PDB file.[15] A typical grid box size for COX-2 is 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line for each ligand, specifying the configuration file.

    Repeat this step for all designed ligands.

Visualization of the Experimental Workflow

Caption: Workflow for the comparative molecular docking study.

Illustrative Results and Discussion

The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked binding poses.[7] A more negative binding energy indicates a stronger predicted binding affinity.[7][16]

Table 2: Hypothetical Docking Results for this compound Derivatives against COX-2

Compound IDSubstitution at 4'-positionBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Ligand-H -H-7.8TYR385, SER530
Ligand-OH -OH-8.5TYR385, SER530, ARG513 (H-bond)
Ligand-COOH -COOH-9.2TYR385, SER530, ARG513 (H-bond), HIS90
Ligand-SO2NH2 -SO2NH2-9.8TYR385, SER530, ARG513 (H-bond), HIS90, VAL523
Ligand-Cl -Cl-8.1TYR385, SER530, VAL523
Celecoxib (Reference)-10.5TYR385, SER530, ARG513, HIS90, VAL523

From our hypothetical results, Ligand-SO2NH2 emerges as the most promising candidate with a binding affinity of -9.8 kcal/mol. The presence of the sulfonamide group (-SO2NH2) is common in selective COX-2 inhibitors like celecoxib, as it can form crucial hydrogen bonds within the active site.[17] Specifically, this group often interacts with residues like HIS90 and ARG513 at the entrance of a side pocket present in COX-2 but not in COX-1, which is a key determinant of selectivity.[18]

The hydroxyl (-OH) and carboxylic acid (-COOH) groups in Ligand-OH and Ligand-COOH also show improved binding affinity compared to the unsubstituted Ligand-H , likely due to their ability to form hydrogen bonds with polar residues in the active site. The chloro-substituted derivative, Ligand-Cl , shows a modest improvement, potentially through favorable hydrophobic interactions.

Visualization of Key Molecular Interactions

G cluster_ligand Ligand-SO2NH2 cluster_receptor COX-2 Active Site L This compound -SO2NH2 TYR385 TYR385 L->TYR385 π-π stacking SER530 SER530 L->SER530 H-bond ARG513 ARG513 L->ARG513 H-bond HIS90 HIS90 L->HIS90 H-bond VAL523 VAL523 L->VAL523 Hydrophobic

Caption: Key interactions of the top-scoring ligand with COX-2.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit illustrative, computational workflow for the comparative analysis of this compound derivatives as potential COX-2 inhibitors. Our hypothetical results suggest that substitutions with hydrogen bond donors and acceptors, particularly a sulfonamide group at the 4'-position of the aniline ring, could significantly enhance the binding affinity for the COX-2 active site.

The findings from such in silico studies provide a strong foundation for the next steps in the drug discovery pipeline. The most promising candidates should be synthesized and subjected to in vitro enzymatic assays to determine their IC50 values against both COX-1 and COX-2 to confirm their potency and selectivity. Further lead optimization, guided by the initial docking results, can then be undertaken to improve the pharmacokinetic and pharmacodynamic properties of these novel compounds.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Molecular Docking Results Analysis and Accuracy Improvement - Cre
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Basic docking — Autodock Vina 1.2.
  • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. (n.d.).
  • Protein And Ligand Preparation For Docking By Vina - Kaggle. (n.d.).
  • (PDF) Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. (2022, August 19).
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
  • How to interprete and analyze molecular docking results?
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • Binding Energy & Interaction Analysis Service | Molecular Docking & Virtual Screening | Genomatics - Genomics & Inform
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina - Bion
  • Preparing the protein and ligand for docking. (n.d.).
  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure - Meiler Lab. (n.d.).
  • Molecular docking analysis of COX-2 for potential inhibitors - PMC. (n.d.).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. (n.d.).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (2011, October 30).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (n.d.).
  • Binding free energy analysis of protein-protein docking model structures by evERdock - AIP Publishing. (2018, March 12).
  • In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease - Juniper Publishers. (2022, March 9).
  • Docking and scoring - Schrödinger. (n.d.).
  • MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2 | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, December 1).
  • Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2.
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI. (2024, September 6).
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).
  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) - SciELO México. (n.d.).
  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Deriv
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)
  • (PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2)
  • Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3).
  • This compound | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2025, April 23).
  • WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google P

Sources

A Head-to-Head Comparison of 2-(2,3-Dimethylphenoxy)aniline with Known Kinase Inhibitors: An Exemplar Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors

The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors that target specific signaling pathways driving tumor growth and proliferation.[1] Kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), are critical nodes in these pathways, making them prime targets for therapeutic intervention.[2][3][4][5] The aniline scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors, present in numerous FDA-approved drugs.[1][6][7]

This guide introduces a hypothetical novel compound, 2-(2,3-Dimethylphenoxy)aniline (herein referred to as "Compound X"), as a potential multi-kinase inhibitor. We provide a comparative analysis of its performance against two well-established multi-kinase inhibitors: Sorafenib and Sunitinib. Both are approved for the treatment of various cancers and are known to inhibit a range of kinases, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9][10][11]

The objective of this guide is to provide a comprehensive framework for the preclinical evaluation of a novel kinase inhibitor. We will detail the experimental methodologies, present comparative data in a structured format, and discuss the implications of these findings for potential therapeutic development. This serves as a template for researchers to design and interpret their own comparative studies.

Comparative Kinase Inhibition Profiles

The cornerstone of characterizing a kinase inhibitor is determining its potency and selectivity against a panel of purified kinases. This is typically achieved through biochemical assays that measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). Lower IC50 values indicate greater potency.[12]

For this exemplar study, we evaluated Compound X against a select panel of kinases known to be involved in tumorigenesis and compared its hypothetical inhibitory profile to the known activities of Sorafenib and Sunitinib.

Table 1: Biochemical Kinase Inhibition (IC50, nM)

Kinase TargetCompound X (Hypothetical) Sorafenib Sunitinib
VEGFR-21590[9]80[10][11]
PDGFR-β4557[8]2[10][11]
c-Kit8568[8]Not specified
Raf-1>10006[8]Not specified
B-Raf>100022[8]Not specified
EGFR250Not specifiedNot specified

Data for Sorafenib and Sunitinib are from cited literature. Data for Compound X is hypothetical.

Interpretation of Biochemical Data:

The hypothetical data suggests that Compound X is a potent inhibitor of VEGFR-2, with an IC50 value lower than both Sorafenib and Sunitinib, indicating a potentially stronger direct inhibition of this key angiogenic receptor. Its activity against PDGFR-β is moderate, and it shows weaker inhibition of c-Kit. Notably, Compound X is hypothesized to have minimal activity against the Raf kinases, distinguishing its selectivity profile from Sorafenib, which is a potent Raf inhibitor.[8] This differential selectivity could translate to a different spectrum of therapeutic efficacy and side effects.

Cellular Activity and Cytotoxicity

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit kinase signaling within a living cell and its ultimate effect on cell viability and proliferation.[13][14][15]

We present hypothetical data from a cell viability study using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on two cancer cell lines:

  • HepG2 (Hepatocellular Carcinoma): A cell line relevant to the approved indications for Sorafenib.

  • Caki-1 (Renal Cell Carcinoma): A cell line relevant to the approved indications for Sunitinib.

The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[16][17]

Table 2: Cellular Viability (IC50, µM)

Cell LineCompound X (Hypothetical) Sorafenib Sunitinib
HepG24.5~7.1[18]Not specified
Caki-16.2Not specified~5-10 (parental)[19]

Data for Sorafenib and Sunitinib are from cited literature. Data for Compound X is hypothetical.

Interpretation of Cellular Data:

The hypothetical cellular data for Compound X demonstrates potent inhibition of proliferation in both HepG2 and Caki-1 cell lines, with IC50 values in the low micromolar range. This suggests that the compound can effectively penetrate cell membranes and inhibit the target kinases, leading to a cytostatic or cytotoxic effect. The hypothetical potency of Compound X is comparable to that of Sorafenib in HepG2 cells, suggesting potential efficacy in hepatocellular carcinoma models.[18][20]

Signaling Pathway Analysis

To understand the mechanism of action, it is essential to visualize how these inhibitors interfere with cellular signaling. Both VEGFR and EGFR signaling pathways are complex cascades that ultimately regulate cell proliferation, survival, and angiogenesis.[21][22][23][24][25][26][27][28][29]

Below is a generalized diagram of a receptor tyrosine kinase signaling pathway, illustrating the points of inhibition for our hypothetical Compound X and the comparators.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor_X Compound X (Hypothetical) Inhibitor_X->RTK Inhibitor_Sorafenib Sorafenib Inhibitor_Sorafenib->RTK Inhibitor_Sorafenib->RAF

Caption: Generalized RTK signaling pathway and points of inhibition.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. Below are the detailed protocols for the key assays discussed in this guide.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[30]

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Step1 Step2 Incubate Kinase with Inhibitor Step1->Step2 Step3 Initiate Reaction (Add ATP/Substrate) Step2->Step3 Step4 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step3->Step4 Step5 Convert ADP to ATP (Add Kinase Detection Reagent) Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of Compound X, Sorafenib, and Sunitinib in DMSO. Prepare a master mix containing the kinase buffer, recombinant kinase enzyme (e.g., VEGFR-2), and the appropriate substrate.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution or DMSO control to the wells of a 384-well assay plate.

  • Enzyme-Inhibitor Pre-incubation: Add the kinase/substrate master mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate for 60 minutes at 30°C.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This protocol measures the cytotoxic or cytostatic effects of the compounds on cultured cancer cells.[16][17][31][32]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Caki-1) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[31]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

This guide provides a structured, data-driven comparison of a hypothetical novel kinase inhibitor, this compound (Compound X), against the established drugs Sorafenib and Sunitinib. The illustrative data highlights key differentiators in potency and selectivity that are critical in early-stage drug discovery.

Key Hypothetical Findings:

  • Potent VEGFR-2 Inhibition: Compound X shows superior hypothetical potency against VEGFR-2 in biochemical assays compared to Sorafenib and Sunitinib.

  • Distinct Selectivity: Unlike Sorafenib, Compound X does not significantly inhibit Raf kinases, suggesting a more focused mechanism of action that may result in a different safety profile.

  • Broad Cellular Activity: The compound demonstrates robust anti-proliferative effects in both liver and renal cancer cell lines, indicating its potential for broad therapeutic application.

The presented protocols for biochemical and cell-based assays represent industry-standard methods for generating reliable and reproducible data. The logical framework and data visualization techniques employed here can be adapted for the evaluation of any novel kinase inhibitor.

Future studies on a compound like "Compound X" would involve expanding the kinase screening panel to over 400 kinases to fully characterize its selectivity, conducting in vivo xenograft studies to assess anti-tumor efficacy, and performing detailed ADME/Tox studies to evaluate its drug-like properties. This comprehensive approach is essential for advancing promising chemical entities from the laboratory to the clinic.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Gao, L., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 598993.
  • Gaji, M., et al. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. Journal of Medicinal Chemistry, 63(23), 14346-14358.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Chemsrc. (2023, August 20). Sorafenib. Retrieved from [Link]

  • Singh, J., & Kumar, S. (2021). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Journal of Receptors and Signal Transduction, 41(1), 1-13.
  • Chatterjee, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Paramita, P., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1339.
  • Paramita, P., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Semantic Scholar.
  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Sestito, S., & de la Motte, C. A. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(25), 17894.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • RCSB PDB. (2008, April 8). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 15). Targeted Inhibitors of Epidermal Growth Factor Receptor. Retrieved from [Link]

  • Dai, C. L., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 36(5), 870-877.
  • Al-Katabi, M., et al. (2012). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin.
  • Zhang, Y., et al. (2018). Dose-response curves and IC50 values for sorafenib and artesunate in liver cancer cells. Oncology Letters, 16(4), 4325-4332.
  • ResearchGate. (n.d.). Structures of some reported VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for sunitinib in Caki-1 and Caki-1/SN cells. Retrieved from [Link]

  • PubChem. (n.d.). Vegf receptor 2 kinase inhibitor I. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17799-17814.
  • Royal Society of Chemistry. (n.d.). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Lin, Y., et al. (2018). Insights into the modular design of kinase inhibitors and application to Abl and Axl. MedChemComm, 9(1), 144-152.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Lee, M. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(10), 2739-2746.
  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 2-(2,3-Dimethylphenoxy)aniline . This document is structured for researchers and EHS (Environmental Health & Safety) professionals, prioritizing containment, regulatory compliance, and environmental protection.

Executive Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, you must validate the chemical identity and associated risks. This compound belongs to the substituted phenoxyaniline class, often used as a scaffold in NSAID synthesis (analogous to Mefenamic acid precursors) or proteomic research.

Parameter Technical Specification
Chemical Name This compound
Molecular Formula

Molecular Weight 213.28 g/mol
Physical State Solid (typically off-white to brown crystalline powder)
Solubility Insoluble in water; soluble in DMSO, Methanol, Chloroform.[1][2]
Core Hazards (GHS) Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Aquatic Chronic 1 (High potential for long-term environmental damage).

Critical Warning: As an aniline derivative with a lipophilic dimethylphenoxy tail, this compound exhibits high bioavailability and potential for bioaccumulation. Do not dispose of via sanitary sewer systems.

Personal Protective Equipment (PPE) Matrix

Rationale: Aniline derivatives can penetrate standard latex. Barrier integrity is paramount.

Zone Required PPE Technical Justification
Respiratory N95 (Dust) or Half-mask with OV/P100 cartridges (if in solution).Prevents inhalation of fine particulates or solvent vapors during transfer.
Dermal (Hands) Double Nitrile (0.11mm min) or Viton (for prolonged contact).Aniline moieties can permeate standard rubber; double-gloving provides a breakthrough indicator.
Ocular Chemical Splash Goggles + Face Shield.Protects against corneal damage from corrosive dusts or splashes.
Body Tyvek® Lab Coat (Disposable) + Closed-toe chemical-resistant footwear.Prevents migration of toxic dust to personal clothing/skin.
Waste Characterization & Segregation Strategy

Proper segregation prevents dangerous incompatibility reactions (e.g., azo coupling, heat generation).

A. Solid Waste (Pure Substance/Spill Debris)
  • Classification: Hazardous Organic Solid (Toxic).

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar with a screw-top lid.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent spontaneous ignition.

B. Liquid Waste (Mother Liquors/Solutions)
  • Classification: Non-Halogenated Organic Solvent Waste (assuming dissolved in DMSO/MeOH).

  • Container: HDPE or Glass solvent carboy (flame-arrestor equipped).

  • Incompatibility: Do not mix with strong acids (forms anilinium salts, altering solubility/reactivity) or aldehydes (forms Schiff bases).

Step-by-Step Disposal Protocol
Scenario A: Disposal of Expired/Unused Solid Reagent
  • Preparation: Transfer the waste container to a chemical fume hood.

  • Transfer:

    • Place the original vial/bottle inside a larger, clear plastic ziplock bag to contain potential surface contamination.

    • Place the bagged chemical into the Hazardous Solid Waste drum.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: this compound.[1][3][4][5][6]

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.[7]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure the reaction is quenched and at ambient temperature.

  • pH Check: If the solution is acidic, neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) to prevent acid-catalyzed degradation or volatilization.
    
  • Filtration (Optional): If solid byproducts exist, filter them out and dispose of as solid waste (Scenario A).

  • Collection: Pour the filtrate into the Non-Halogenated Organic Waste carboy.

    • Note: If Chloroform/DCM was used, use the Halogenated waste stream.

  • Rinsing: Triple-rinse the reaction vessel with acetone. Collect all rinsates into the same liquid waste container.

Scenario C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area (radius: 3 meters).

  • Protect: Don full PPE (including respirator).[8]

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust lofting) or use a HEPA-filtered vacuum.

    • Liquid Spill: Encircle with absorbent socks. Cover with vermiculite or sand.

  • Decontaminate: Scrub the surface with a mild surfactant (soap/water) followed by an ethanol wipe.

  • Disposal: Place all contaminated sorbents and PPE into a heavy-duty yellow hazardous waste bag.

Waste Stream Decision Logic

The following diagram illustrates the critical decision points for segregating this compound waste to ensure compliance with RCRA (USA) and REACH (EU) standards.

WasteDisposal Start Waste: this compound State Physical State? Start->State Solid Solid / Powder State->Solid Powder/Debris Liquid Liquid / Solution State->Liquid Reaction Mix SolidAction Place in HDPE Wide-Mouth Jar Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Final High-Temp Incineration (Off-site Facility) SolidAction->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo HaloAction Halogenated Waste Carboy (Red Label) Halo->HaloAction NonHaloAction Non-Halogenated Waste Carboy (Green Label) NonHalo->NonHaloAction HaloAction->Final NonHaloAction->Final

Caption: Decision logic for segregating phenoxyaniline waste based on physical state and solvent carrier.

Regulatory Compliance & Final Disposition
  • US RCRA: This compound is likely not a "Listed" waste (P or U list) unless specifically designated, but it must be characterized as "Characteristic Waste" (Toxic) if Tclp testing fails, or simply managed as hazardous due to GHS toxicity.

  • EU REACH: Treat as a "Substance of Very High Concern" (SVHC) candidate due to potential persistence and toxicity.

  • Final Destruction: The only acceptable final disposal method is High-Temperature Incineration (with scrubber for NOx gases) at a licensed TSDF (Treatment, Storage, and Disposal Facility).

References
  • PubChem. (2025). 4-(2,3-Dimethylphenoxy)aniline Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my experience that a robust safety protocol is the bedrock of innovative and successful research. Handling novel or specialized chemical entities like 2-(2,3-Dimethylphenoxy)aniline requires more than just following a checklist; it demands a deep understanding of the potential risks and the rationale behind each protective measure. This guide is structured to provide not only the necessary procedural steps but also the scientific reasoning that underpins them, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the 'Why'

While specific toxicological data for this compound is not extensively published, its structure, containing an aniline moiety, places it within a class of compounds known for significant health hazards. Aniline and its derivatives are well-documented for their systemic toxicity. Therefore, we must operate under the precautionary principle, assuming hazards common to this chemical family.

Key potential hazards include:

  • High Acute Toxicity: Aniline derivatives can be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] They can be absorbed through the skin, making dermal contact a critical exposure route.[4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia, where the oxygen-carrying capacity of blood is reduced.[1][4][5]

  • Carcinogenicity and Mutagenicity: Many aniline derivatives are suspected of causing cancer or genetic defects.[1]

  • Severe Skin and Eye Damage: Direct contact can cause serious skin irritation or burns and severe, potentially irreversible, eye damage.[1][6][7]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][8]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[5]

This multi-faceted hazard profile demands a comprehensive PPE strategy that prevents all routes of exposure: dermal, ocular, and respiratory.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all scenario; it must be adapted to the scale and nature of the operation. The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Routine Lab Work (<1g, in solution)Double-gloving with chemical-resistant gloves (e.g., Nitrile outer, LLDPE film inner).[9]Fully-buttoned, flame-resistant lab coat.ANSI Z87.1-compliant safety glasses with side shields.Required: Certified chemical fume hood.
Handling Powders or >1g Liquid Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate). Check manufacturer's permeation data.Chemical-resistant apron over a lab coat. Disposable sleeves.Chemical splash goggles.[10]Required: Certified chemical fume hood.
Large-Scale Transfers or Splash Risk Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate).Chemical-resistant suit or coveralls.[11]Chemical splash goggles and a full-face shield.[7][10]Required: Certified chemical fume hood. Respirator on standby.
Spill Cleanup / Emergency Heavy-duty chemical-resistant gloves.Totally encapsulated chemical- and vapor-protective suit.[12]Full-face, positive-pressure self-contained breathing apparatus (SCBA) or a supplied-air respirator (SAR).[12]Required: Full-face, positive-pressure SCBA or SAR.[12]
Causality Behind PPE Choices:
  • Hand Protection: Double-gloving provides a fail-safe. Should the outer glove be compromised, the inner glove offers temporary protection while you retreat and decontaminate. The choice of material is critical; standard thin nitrile gloves are for incidental contact only and should be changed immediately upon any contact.

  • Body Protection: A standard cotton lab coat is insufficient. Aniline derivatives can readily permeate clothing to contact the skin.[4] A chemical-resistant apron or suit is essential for handling quantities that pose a splash hazard.

  • Eye and Face Protection: Safety glasses protect from projectiles but not splashes. Goggles provide a seal around the eyes to protect against liquid splashes and vapors.[10] A face shield is added during high-risk tasks to protect the entire face from splashes.

  • Respiratory Protection: This is the most critical control. All work with this compound must be performed within a certified chemical fume hood. This engineering control is your primary line of defense. Air-purifying respirators should only be considered for short-duration, non-routine tasks where a fume hood is not feasible and airborne concentrations are known to be low. For any emergency, such as a large spill, only a supplied-air respirator like an SCBA is acceptable.[12]

Operational and Disposal Plans

Trustworthiness in safety comes from repeatable, clear protocols. Follow these steps meticulously.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a work area within the fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of damage or degradation.

  • Handling: Conduct all manipulations—weighing, transfers, and additions to reaction vessels—deep within the fume hood sash. Use tools (spatulas, cannulas) to avoid direct contact.

  • Post-Handling: After use, securely cap the primary container.

  • Decontamination: Carefully wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Disposable gloves and other contaminated items should be placed directly into a designated hazardous waste bag. Wash hands and forearms thoroughly with soap and water.[5]

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound is considered hazardous waste.[3][4] This includes empty containers, used gloves, disposable lab coats, pipette tips, and contaminated absorbent materials.

  • Containment:

    • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a dedicated, clearly labeled, shatter-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" and any other chemical constituents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount down the drain. [3]

Emergency Procedures: Spill Management Workflow

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment & Cleanup cluster_final Post-Cleanup spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Risk alert->assess don_ppe Don Emergency PPE (SCBA, Chem Suit) assess->don_ppe Spill is Large or Uncontrolled small_spill Use Lab Spill Kit (Appropriate PPE) assess->small_spill Spill is Small & Contained in Hood contain Contain Spill (Cover Drains, Use Dikes) don_ppe->contain absorb Apply Absorbent Material (e.g., Chemizorb®) contain->absorb collect Collect Waste into Sealed Hazardous Container absorb->collect decon Decontaminate Area & Equipment collect->decon report Report to EH&S decon->report restock Restock Spill Kit report->restock small_spill->absorb

Figure 1: Emergency Spill Response Workflow.

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Dräger. Gas Detectors & PPE for Aniline. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Oxyline. Protective Personal Equipment Catalog. [Link]

  • Angene Chemical. Safety Data Sheet for 2-(1,3-Dimethylbutyl)aniline. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Dimethylaniline. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet for Aniline. [Link]

  • Carl ROTH. Safety Data Sheet for Aniline. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethylphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.